4-Propoxypiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propoxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-7-10-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWMRECKIQVVPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467484 | |
| Record name | 4-propoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88536-11-2 | |
| Record name | 4-Propoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88536-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-propoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Propoxypiperidine (CAS: 88536-11-2): Synthesis, Characterization, and Applications in Modern Drug Discovery
This guide serves as an in-depth technical resource for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of piperidine-based scaffolds. 4-Propoxypiperidine, a versatile synthetic building block, is of particular interest due to its prevalence in a variety of pharmacologically active agents. Its unique structural and physicochemical properties, conferred by the propoxy moiety, can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, making it a valuable tool for optimizing drug candidates.[1]
This document provides a holistic overview of 4-Propoxypiperidine, from its fundamental properties and synthesis to its analytical characterization and safe handling. The protocols and insights herein are designed to be both instructional and explanatory, reflecting field-proven methodologies and the underlying scientific principles that govern them.
Core Properties and Specifications
A foundational understanding of a chemical intermediate begins with its physical and chemical properties. These data are critical for reaction planning, purification, and storage.
| Property | Value | Source(s) |
| CAS Number | 88536-11-2 | [1][2][3][4] |
| Molecular Formula | C₈H₁₇NO | [1][2][3][4] |
| Molecular Weight | 143.23 g/mol | [1][2][3][4] |
| Common Synonyms | 4-n-Propoxypiperidine, 4-Piperidyl propyl ether | [2][4] |
| Typical Purity | ≥98% | [2] |
| Storage Conditions | Store at 0-8°C for long-term stability. | [1] |
Strategic Synthesis of 4-Propoxypiperidine
The synthesis of 4-Propoxypiperidine is a multi-step process that requires careful control of protecting groups to ensure regioselectivity and high yields. The most common and logical approach involves the protection of the secondary amine, etherification of the hydroxyl group, and subsequent deprotection. This strategy prevents undesired N-alkylation during the ether synthesis step.
The overall synthetic workflow is depicted below:
Caption: Synthetic pathway for 4-Propoxypiperidine.
Experimental Protocol: A Self-Validating System
The following protocol details a robust method for the laboratory-scale synthesis of 4-Propoxypiperidine. Each step includes causality-driven explanations for the chosen reagents and conditions.
Part A: N-Protection of 4-Hydroxypiperidine
The initial step focuses on protecting the reactive secondary amine of 4-hydroxypiperidine with a tert-butoxycarbonyl (Boc) group. This is crucial as the free amine is nucleophilic and would compete with the hydroxyl group in the subsequent alkylation step. The Boc group is ideal due to its stability under basic conditions and its facile removal under acidic conditions.[5]
-
Step 1.1: Dissolve 4-hydroxypiperidine (1.0 equiv.) in a suitable solvent system such as a mixture of dichloromethane and aqueous sodium hydrogen carbonate solution.[6]
-
Step 1.2: Cool the mixture to 0°C in an ice bath. This is to control the exothermicity of the reaction with di-tert-butyl dicarbonate (Boc₂O).
-
Step 1.3: Add di-tert-butyl dicarbonate (1.0 equiv.) portion-wise to the stirred solution.
-
Step 1.4: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Step 1.5: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Step 1.6: Separate the organic phase, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often an oil or a low-melting solid.[6] This intermediate is typically of sufficient purity for the next step.
Part B: Williamson Ether Synthesis
This classic etherification reaction involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.
-
Step 2.1: In an oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Step 2.2: Cool the solution to 0°C. Add sodium hydride (NaH, ~1.1 equiv., 60% dispersion in mineral oil) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. The inert atmosphere is critical as NaH reacts violently with water.
-
Step 2.3: Stir the mixture at 0°C for 30-60 minutes, allowing for the formation of the sodium alkoxide intermediate.
-
Step 2.4: Add 1-bromopropane (1.1-1.2 equiv.) dropwise via a syringe.
-
Step 2.5: Allow the reaction to warm to room temperature and stir overnight. Gentle heating may be required for some substrates to drive the reaction to completion.
-
Step 2.6: Monitor by TLC or LC-MS. Upon completion, cautiously quench the reaction by the slow addition of water at 0°C to destroy any excess NaH.
-
Step 2.7: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude N-Boc-4-propoxypiperidine can be purified by silica gel column chromatography.
Part C: N-Deprotection
The final step is the removal of the Boc protecting group to unveil the target secondary amine. This is achieved under acidic conditions, which cleave the carbamate.[7]
-
Step 3.1: Dissolve the purified N-Boc-4-propoxypiperidine (1.0 equiv.) in dichloromethane (DCM).
-
Step 3.2: Add an excess of trifluoroacetic acid (TFA, typically 20-50% v/v) or a solution of 4M HCl in dioxane.[7][8] Causality: The strong acid protonates the carbamate, leading to its collapse and the formation of the stable tert-butyl cation, isobutylene, and carbon dioxide.[5][9]
-
Step 3.3: Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Step 3.4: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Step 3.5: To obtain the free base, dissolve the resulting salt in water and basify with a strong base (e.g., NaOH or K₂CO₃) to pH > 10.
-
Step 3.6: Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
-
Step 3.7: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the final product, 4-Propoxypiperidine.
Analytical Characterization
Rigorous analytical confirmation is paramount to ensure the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.
| Technique | Expected Results for 4-Propoxypiperidine |
| ¹H NMR | Signals corresponding to the propyl group (triplet, sextet, triplet), piperidine ring protons (multiplets), and the amine proton (broad singlet). |
| ¹³C NMR | Resonances for the three distinct carbons of the propyl group and the carbons of the piperidine ring. |
| Mass Spec (MS) | A molecular ion peak [M+H]⁺ consistent with the molecular weight (144.24 m/z). |
| Purity (GC/LC-MS) | Should indicate a purity of ≥98% for use in sensitive applications. |
Applications in Drug Discovery and Development
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[10] 4-Propoxypiperidine serves as a key intermediate for introducing a specific pharmacophore that can modulate a compound's properties.
-
Enhanced Bioavailability: The propoxy group can increase lipophilicity, which may improve membrane permeability and oral bioavailability.[1]
-
Improved Solubility: Paradoxically, the ether oxygen can also act as a hydrogen bond acceptor, which can aid in aqueous solubility compared to a simple alkyl substituent.[1]
-
Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than, for example, an ester linkage.
-
Versatile Building Block: It is used in the synthesis of a range of therapeutic agents, including analgesics, anti-inflammatory drugs, and compounds targeting the central nervous system.[1]
The logical progression from a building block to a potential drug candidate is illustrated below.
Caption: Role of 4-Propoxypiperidine in drug discovery.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Propoxypiperidine.
-
Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[3][11][12] It may be harmful if inhaled or ingested.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][13]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][13][14]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]
-
Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3] Under fire conditions, it may emit toxic fumes, including nitrogen oxides and carbon monoxide.[3]
-
Spill Management: In the event of a spill, absorb the material with an inert substance and place it in a suitable container for disposal.[3][14] Ensure the area is well-ventilated before and after cleanup.
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An In-Depth Technical Guide to 4-Propoxypiperidine: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Piperidine Scaffold
Within the landscape of contemporary drug discovery, the piperidine ring stands as one of the most ubiquitous and functionally versatile heterocyclic scaffolds. Its prevalence in FDA-approved pharmaceuticals underscores its value as a privileged structure, offering a robust, three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The introduction of an alkoxy substituent, as seen in 4-Propoxypiperidine, further enhances its utility. This modification can significantly influence key molecular attributes such as lipophilicity, hydrogen bonding capacity, and metabolic stability, making it a valuable building block for researchers.[1][2]
This guide provides a comprehensive technical overview of 4-Propoxypiperidine, intended for researchers, chemists, and drug development professionals. We will explore its core molecular properties, detail a robust synthetic protocol, discuss its characterization, and contextualize its application as a pivotal intermediate in the synthesis of advanced therapeutic agents.
Molecular Structure and Physicochemical Properties
4-Propoxypiperidine is a secondary amine featuring a piperidine ring substituted at the 4-position with a propoxy group (-O-CH₂CH₂CH₃). This structure combines the basic nitrogen atom of the piperidine, which can be crucial for receptor interaction or salt formation, with the more lipophilic ether linkage. The propoxy chain offers a balance between increased lipophilicity and steric bulk, which can be fine-tuned in structure-activity relationship (SAR) studies.[3][4]
The compound is typically handled as a free base or as a more stable hydrochloride salt (CAS No. 903891-77-0), which improves its handling and storage characteristics.[5][6]
Table 1: Key Physicochemical Properties of 4-Propoxypiperidine
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₇NO | [1][7][8] |
| Molecular Weight | 143.23 g/mol | [1][7][8][9] |
| CAS Number | 88536-11-2 | [1][7][8][9] |
| IUPAC Name | 4-propoxypiperidine | [8] |
| Synonyms | 4-n-Propoxypiperidine, 4-Piperidyl propyl ether | [7][8] |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | [7] |
| LogP (calculated) | 1.165 | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 3 | [7] |
Synthesis and Purification
The most direct and common synthetic route to 4-Propoxypiperidine is via the Williamson ether synthesis, starting from a suitably protected 4-hydroxypiperidine. This method is reliable and allows for the introduction of various alkoxy groups, making it a cornerstone for generating libraries of analogous compounds. The piperidine nitrogen must first be protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of 4-Propoxypiperidine
This protocol outlines a two-step process: 1) Williamson ether synthesis on N-Boc-4-hydroxypiperidine, and 2) Deprotection of the Boc group.
Step 1: Synthesis of 1-Boc-4-propoxypiperidine
-
Reagents & Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a nucleophilic alkoxide. The reaction is exothermic and produces hydrogen gas, necessitating slow addition and a nitrogen atmosphere.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 eq) dropwise via syringe.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup & Purification: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 1-Boc-4-propoxypiperidine.
Step 2: Deprotection to 4-Propoxypiperidine
-
Reagents & Setup: Dissolve the purified 1-Boc-4-propoxypiperidine (1.0 eq) from Step 1 in 1,4-dioxane (~0.5 M) in a round-bottom flask.[10]
-
Acidolysis: Add a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane (4-5 eq) and stir the mixture at room temperature for 2-4 hours.[10] Causality: The strong acidic conditions cleave the acid-labile Boc protecting group, releasing carbon dioxide and tert-butanol, to yield the hydrochloride salt of the final product.
-
Isolation: Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to obtain 4-Propoxypiperidine hydrochloride as a solid.[10]
-
Free Base (Optional): To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH) to pH >12, and extract with a suitable organic solvent (e.g., dichloromethane). Dry the organic extracts and concentrate to yield 4-Propoxypiperidine.
Visualization of Synthetic Workflow
Caption: Synthetic pathway for 4-Propoxypiperidine.
Spectroscopic Characterization
Confirming the identity and purity of synthesized 4-Propoxypiperidine is critical. While specific spectral data must be acquired experimentally, the expected spectroscopic signatures can be reliably predicted based on its molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the propyl chain: a triplet around 0.9 ppm (CH₃), a multiplet around 1.6 ppm (-CH₂-), and a triplet around 3.4 ppm (-O-CH₂-). The piperidine ring protons would appear as complex multiplets in the 1.4-3.1 ppm range. A broad singlet corresponding to the N-H proton would also be present, which is exchangeable with D₂O.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum is expected to show 8 distinct carbon signals. The propyl group carbons would appear at approximately 10 ppm (CH₃), 23 ppm (-CH₂-), and 69 ppm (-O-CH₂-). The carbons of the piperidine ring would resonate in the 30-75 ppm range.
-
IR (Infrared) Spectroscopy: Key absorption bands would include a moderate N-H stretch around 3300 cm⁻¹, strong C-H stretching just below 3000 cm⁻¹, and a characteristic strong C-O (ether) stretch in the 1150-1085 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak at m/z = 143. Common fragmentation patterns would involve the loss of the propyl group or cleavage of the piperidine ring.
Applications in Medicinal Chemistry and Drug Development
4-Propoxypiperidine serves as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structure is particularly valuable for several reasons:
-
Scaffold for Library Synthesis: The secondary amine provides a reactive handle for elaboration, allowing for the attachment of a wide array of substituents through reactions like acylation, alkylation, and reductive amination. This enables the rapid generation of compound libraries for screening.[11][12]
-
Modulation of Physicochemical Properties: The propoxy group helps to modulate the lipophilicity (LogP) of the final compound. This is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its presence can enhance membrane permeability and bioavailability compared to a more polar hydroxyl group.[1]
-
Bioisosteric Replacement: The 4-alkoxypiperidine motif can serve as a bioisostere for other functional groups, helping to fine-tune binding interactions with biological targets while potentially improving metabolic stability.
The utility of the substituted piperidine core is evident in compounds targeting a wide range of receptors, including nociceptin receptors, sigma ligands, and CCR5 antagonists for HIV-1 entry inhibition.[13][14][15]
Visualization of 4-Propoxypiperidine as a Drug Discovery Scaffold
Caption: Use of 4-Propoxypiperidine as a core scaffold.
Safety, Handling, and Storage
As with any chemical reagent, proper handling of 4-Propoxypiperidine is essential for laboratory safety.
-
Hazards: The compound is classified as an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][9]
-
Handling: Work should be conducted in a well-ventilated chemical fume hood.[16][17] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn. Avoid inhalation of vapors and contact with skin and eyes.[16][18]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][16] The hydrochloride salt is generally more stable and less volatile for long-term storage.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
4-Propoxypiperidine is more than a simple chemical intermediate; it is a strategically designed building block that offers significant advantages in the field of medicinal chemistry. Its combination of a reactive secondary amine and a property-modulating propoxy group provides a versatile platform for the synthesis of complex molecules with tailored pharmacological profiles. A thorough understanding of its properties, synthesis, and safe handling procedures empowers researchers to fully leverage its potential in the development of next-generation therapeutics.
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An In-depth Technical Guide to the Synthesis of 4-Propoxypiperidine from 4-Hydroxypiperidine
Abstract
This technical guide provides a comprehensive overview of a robust and scalable synthetic route to 4-propoxypiperidine, a valuable building block in modern medicinal chemistry.[1] Starting from the readily available precursor 4-hydroxypiperidine, the synthesis is strategically designed around a three-step sequence involving nitrogen protection, O-alkylation via the Williamson ether synthesis, and final deprotection. This document elucidates the chemical principles, provides detailed, field-proven experimental protocols, and addresses critical safety and analytical considerations. The content is tailored for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation of this important piperidine derivative.
Strategic Overview: Navigating Bifunctionality
4-Hydroxypiperidine is a bifunctional molecule containing two nucleophilic centers: a secondary amine and a secondary alcohol.[2] A direct reaction with an alkylating agent like propyl bromide would result in a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, with N-alkylation typically predominating due to the higher nucleophilicity of the amine. Therefore, a successful synthesis of 4-propoxypiperidine necessitates a protecting group strategy to ensure selective O-alkylation.
The chosen synthetic pathway involves three core stages:
-
N-Protection: The piperidine nitrogen is masked with a tert-butoxycarbonyl (Boc) group. This group is stable under the strongly basic conditions required for the subsequent etherification step.[2][3]
-
O-Alkylation: The hydroxyl group of N-Boc-4-hydroxypiperidine is converted to its corresponding alkoxide with a strong base, followed by a nucleophilic substitution (SN2) reaction with a propyl halide. This classic Williamson ether synthesis forges the key C-O bond.[4][5]
-
N-Deprotection: The Boc group is efficiently removed under acidic conditions to yield the final target, 4-propoxypiperidine.[6][7]
The overall synthetic workflow is illustrated below.
Caption: High-level overview of the three-stage synthesis.
Stage 1: N-Protection of 4-Hydroxypiperidine
Causality and Rationale
Protecting the piperidine nitrogen as a tert-butoxycarbonyl (Boc) carbamate serves two critical functions. First, it completely suppresses the nucleophilicity of the nitrogen, preventing unwanted N-alkylation in the subsequent step. Second, the Boc group is exceptionally stable to the strong bases (like sodium hydride) used in the Williamson ether synthesis but can be readily cleaved under acidic conditions that do not affect the newly formed ether linkage, providing an orthogonal deprotection strategy.[2] The reaction is typically performed with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base.
Experimental Protocol: Synthesis of tert-Butyl 4-hydroxy-1-piperidinecarboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-hydroxypiperidine (1.0 equiv) and dissolve it in a suitable solvent such as methanol or a mixture of dioxane and water.
-
Base Addition: Add a base like potassium carbonate (1.5 equiv) or triethylamine (1.5 equiv) to the solution.[8]
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is often a white solid of sufficient purity for the next step, but can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes.[8]
| Reagent | M.W. ( g/mol ) | Equiv. | Moles | Mass/Volume |
| 4-Hydroxypiperidine | 101.15 | 1.0 | x | y |
| Di-tert-butyl dicarbonate | 218.25 | 1.1 | 1.1x | 1.1y |
| Potassium Carbonate | 138.21 | 1.5 | 1.5x | 1.5y |
| Methanol | 32.04 | - | - | As required |
Caption: Reagent table for a typical N-Boc protection reaction.
Stage 2: Williamson Ether Synthesis
Mechanistic Insight
This core transformation proceeds via the classic Williamson ether synthesis, an SN2 reaction.[4][5] A strong, non-nucleophilic base is required to deprotonate the secondary alcohol of N-Boc-4-hydroxypiperidine, forming a potent nucleophile—the alkoxide. This alkoxide then attacks the electrophilic carbon of a primary alkyl halide (1-bromopropane), displacing the bromide leaving group and forming the desired ether linkage.[5] The use of a primary alkyl halide is crucial to minimize the competing E2 elimination side reaction.[5][9]
Experimental Protocol: Synthesis of tert-Butyl 4-propoxy-1-piperidinecarboxylate
CRITICAL SAFETY NOTE: Sodium hydride (NaH) is a highly water-reactive and flammable solid.[10][11] It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from water or protic solvents.[10][12] All glassware must be thoroughly dried before use. 1-Bromopropane is a volatile and harmful liquid; handle it in a well-ventilated fume hood.
-
Inert Atmosphere Setup: Assemble a dry, three-neck round-bottom flask under a positive pressure of nitrogen or argon. Equip the flask with a magnetic stir bar, a dropping funnel, and a septum.
-
Base Preparation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) to the flask. Wash the NaH dispersion three times with dry hexanes via cannula transfer to remove the mineral oil, then carefully remove the final hexane wash.
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to the flask to create a suspension of NaH.[13]
-
Alcohol Addition: Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension at 0 °C. Effervescence (hydrogen gas evolution) will be observed.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add 1-bromopropane (1.2 equiv) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary. Monitor by TLC.
-
Quenching: Upon completion, cool the reaction to 0 °C and very carefully quench the excess NaH by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).[14]
-
Workup and Purification: Dilute the mixture with water and extract thoroughly with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-4-propoxypiperidine.[15]
| Reagent | M.W. ( g/mol ) | Equiv. |
| N-Boc-4-hydroxypiperidine | 201.27 | 1.0 |
| Sodium Hydride (60%) | 24.00 (as NaH) | 1.2 |
| 1-Bromopropane | 123.00 | 1.2 |
| Anhydrous DMF/THF | - | - |
Caption: Reagent table for the Williamson ether synthesis step.
Stage 3: N-Deprotection
Finalizing the Synthesis
The final step is the removal of the acid-labile Boc group. This is reliably achieved by treatment with a strong acid.[6] Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is a common and effective choice. Alternatively, a solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol can be used, which has the advantage of directly producing the hydrochloride salt of the product.[6][7]
Caption: Workflow for the acidic removal of the Boc protecting group.
Experimental Protocol: Synthesis of 4-Propoxypiperidine
-
Reaction Setup: Dissolve N-Boc-4-propoxypiperidine (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask at room temperature.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equiv, often used as a 20-50% solution in DCM).[6]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.[6]
-
Workup (for Free Base): Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Isolation: Separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate in vacuo to yield 4-propoxypiperidine as the free base.
-
Workup (for Hydrochloride Salt): If using 4M HCl in dioxane, the hydrochloride salt may precipitate directly from the reaction mixture.[6] The product can be isolated by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, after reaction, the solvent can be removed under reduced pressure to yield the crude salt, which can be triturated or recrystallized.
Product Characterization
The identity and purity of the final product, 4-propoxypiperidine, must be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the propyl group: a triplet around 0.9 ppm (CH₃), a multiplet (sextet) around 1.6 ppm (CH₂), and a triplet around 3.4 ppm (-O-CH₂). The piperidine ring protons will appear as complex multiplets. A broad singlet corresponding to the N-H proton will also be present. The large singlet at ~1.47 ppm from the Boc group's tert-butyl protons will be absent.[16]
-
¹³C NMR: The spectrum should show three distinct signals for the propyl group carbons and signals corresponding to the piperidine ring carbons. The characteristic carbonyl and quaternary carbon signals from the Boc group will be absent.[17]
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 143.23 g/mol .[18]
-
Infrared (IR) Spectroscopy: Key features include a C-O-C ether stretch (typically around 1100 cm⁻¹) and a moderate N-H stretch (around 3300-3400 cm⁻¹).
Conclusion
The synthesis of 4-propoxypiperidine from 4-hydroxypiperidine is a well-established and reliable process that hinges on a strategic application of protecting group chemistry. By masking the piperidine nitrogen with a Boc group, the synthesis can be directed towards a selective O-alkylation via the Williamson ether synthesis. The subsequent straightforward acidic deprotection yields the desired product in good overall yield. This three-step sequence represents an efficient and scalable method for producing a key intermediate used in the discovery and development of novel therapeutics.[1]
References
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4-Propoxi-piperidina - Chem-Impex. (chem-impex.com) [Link]
-
A small amount of another organic product is formed in a Williams... - Pearson. (pearson.com) [Link]
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Sodium Hydride - Standard Operating Procedure. (ehs.ucsb.edu) [Link]
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Safety Data Sheet: ≥99%, p.a., ACS - Carl ROTH. (carlroth.com) [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. (masterorganicchemistry.com) [Link]
-
Williamson Ether Synthesis | Chem-Station Int. Ed. (chem-station.com) [Link]
-
Williamson ether synthesis - Wikipedia. (en.wikipedia.org) [Link]
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Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (pubs.rsc.org) [Link]
-
Optimized synthesis and antiproliferative activity of desTHPdactylolides - PMC - NIH. (ncbi.nlm.nih.gov) [Link]
-
Sodium hydride.pdf - Safety Data Sheet. (actiocms.com) [Link]
-
Organic Chemistry Williamson Ether Synthesis - University of Richmond. (gchem.cm.utexas.edu) [Link]
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Williamson Ether Synthesis - Utah Tech University. (chem.utahtech.edu) [Link]
-
Williamson Synthesis - Organic Chemistry Portal. (organic-chemistry.org) [Link]
-
Williamson ether synthesis (video) - Khan Academy. (khanacademy.org) [Link]
-
4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH | SLS. (scientificlabs.co.uk) [Link]
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (researchgate.net) [Link]
-
N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (aapptec.com) [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (reddit.com) [Link]
- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents.
-
Boc-(4-hydroxy)piperidine - Chem-Impex. (chem-impex.com) [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (ncbi.nlm.nih.gov) [Link]
- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google Patents.
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (pubs.acs.org) [Link]
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Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. (researchgate.net) [Link]
-
Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine - ResearchGate. (researchgate.net) [Link]
-
On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC. (ncbi.nlm.nih.gov) [Link]
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NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. (mdpi.com) [Link]
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Recent advances in non-peptidomimetic dipeptidyl peptidase 4 inhibitors: medicinal chemistry and preclinical aspects - PubMed. (pubmed.ncbi.nlm.nih.gov) [Link]
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Spectroscopic Profile of 4-Propoxypiperidine: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic characteristics of 4-propoxypiperidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to deliver a comprehensive understanding of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Introduction to 4-Propoxypiperidine
4-Propoxypiperidine is a substituted heterocyclic amine. The molecular structure consists of a central piperidine ring functionalized at the 4-position with a propoxy group (-O-CH₂CH₂CH₃). This substitution breaks the symmetry of the parent piperidine ring, leading to a distinct spectroscopic signature. As a derivative of piperidine, a common scaffold in medicinal chemistry, understanding its structural and electronic properties through spectroscopy is paramount for quality control, reaction monitoring, and elucidating its role in chemical and biological systems.
This guide will deconstruct the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectra of 4-propoxypiperidine. The causality behind spectral features is explained, and robust, self-validating experimental protocols are provided for data acquisition.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The diagram below illustrates the structure of 4-propoxypiperidine with systematic numbering used throughout this guide for spectral assignments.
Caption: Molecular structure of 4-Propoxypiperidine with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-propoxypiperidine, both ¹H and ¹³C NMR provide unambiguous information about its connectivity and environment.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The propoxy substitution and the piperidine ring's chair conformation result in a complex but interpretable spectrum.
The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), expected splitting patterns (multiplicity), and integration values for 4-propoxypiperidine, assuming a deuterated chloroform (CDCl₃) solvent.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Justification |
| H3', H3', H3' | 0.92 | Triplet (t) | 3H | Terminal methyl group protons, split by the adjacent CH₂ group. |
| H2', H2' | 1.58 | Sextet (sxt) | 2H | Methylene protons of the propyl group, split by both the terminal CH₃ and the adjacent O-CH₂ groups. |
| H3/H5 (axial) | 1.45 - 1.60 | Multiplet (m) | 2H | Shielded axial protons on the piperidine ring. |
| H3/H5 (eq) | 1.85 - 2.00 | Multiplet (m) | 2H | Deshielded equatorial protons on the piperidine ring. |
| NH | 1.90 (variable) | Broad Singlet (br s) | 1H | Amine proton; chemical shift and broadening are solvent and concentration dependent. |
| H2/H6 (axial) | 2.55 - 2.70 | Multiplet (m) | 2H | Axial protons adjacent to the electronegative nitrogen atom. |
| H2/H6 (eq) | 3.00 - 3.15 | Multiplet (m) | 2H | Equatorial protons adjacent to the nitrogen, typically more deshielded than their axial counterparts. |
| H4 | 3.30 - 3.45 | Multiplet (m) | 1H | Methine proton at the point of substitution, deshielded by the adjacent oxygen atom. |
| H1', H1' | 3.40 | Triplet (t) | 2H | Methylene protons attached to the ether oxygen, deshielded and split by the adjacent CH₂ group. |
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of 4-propoxypiperidine in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and well-shimmed to achieve optimal resolution.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller pulse angle allows for a shorter relaxation delay.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
¹³C NMR Spectroscopy
Carbon NMR (¹³C NMR) reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, C2/C6 and C3/C5 are chemically equivalent, resulting in fewer signals than the total number of carbon atoms.
The table below details the predicted chemical shifts for each carbon in 4-propoxypiperidine in CDCl₃. These predictions are based on established chemical shift ranges for similar functional groups.[1]
| Carbon(s) | Predicted δ (ppm) | Justification |
| C3' | 10.7 | Terminal methyl carbon of the propyl group, highly shielded. |
| C2' | 23.2 | Methylene carbon of the propyl group. |
| C3, C5 | 32.5 | Piperidine carbons beta to the nitrogen and adjacent to the substituted carbon. |
| C2, C6 | 46.5 | Piperidine carbons alpha to the nitrogen atom. |
| C1' | 69.8 | Methylene carbon attached to the ether oxygen, significantly deshielded. |
| C4 | 74.5 | Methine carbon of the piperidine ring attached to the oxygen, most deshielded sp³ carbon in the ring. |
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A more concentrated sample (~20-30 mg) may be required to reduce acquisition time due to the low natural abundance of ¹³C.
-
Instrument Setup: Use a 100 MHz (for a 400 MHz ¹H instrument) NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (broadband decoupling) to ensure all carbon signals appear as singlets.[1]
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans, depending on the sample concentration.
-
-
Data Processing: Apply a Fourier transform with exponential multiplication to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
| Wavenumber (cm⁻¹) | Vibration | Intensity | Justification |
| 3350 - 3250 | N-H Stretch | Medium, Broad | Characteristic of a secondary amine. Broadening is due to hydrogen bonding.[2] |
| 2960 - 2850 | C-H Stretch (sp³) | Strong | Aliphatic C-H stretching from the piperidine ring and propyl chain.[2] |
| 1470 - 1440 | C-H Bend | Medium | Scissoring and bending vibrations of the methylene groups. |
| 1150 - 1085 | C-O Stretch | Strong | Characteristic strong absorption for an aliphatic ether C-O single bond. |
| 1100 - 1000 | C-N Stretch | Medium | Aliphatic amine C-N stretching vibration. |
Attenuated Total Reflectance (ATR) is a common and simple method for acquiring IR spectra of liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place one to two drops of neat 4-propoxypiperidine liquid directly onto the center of the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Co-add 16-32 scans to obtain a high-quality spectrum.
-
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. Label the major peaks with their corresponding wavenumbers. Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
-
Molecular Formula: C₈H₁₇NO
-
Molecular Weight: 143.23 g/mol
-
Molecular Ion (M⁺): A peak is expected at m/z = 143.
Under electron ionization (EI), the molecular ion will undergo fragmentation. A primary fragmentation event for piperidine derivatives is the alpha-cleavage adjacent to the nitrogen atom.
Caption: Plausible EI fragmentation pathway for 4-propoxypiperidine.
Interpretation of Fragmentation:
-
m/z = 143: The molecular ion peak.
-
m/z = 128: Loss of a methyl radical from the propyl chain.
-
m/z = 84: Loss of the entire propoxy radical (•OC₃H₇), a common cleavage for ethers.
-
m/z = 70: A prominent peak resulting from alpha-cleavage next to the nitrogen atom, followed by the loss of the C4-substituent and associated ring atoms. This is a characteristic fragment for 4-substituted piperidines.
-
Sample Introduction: Introduce a dilute solution of 4-propoxypiperidine in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a Gas Chromatography (GC) inlet.
-
Ionization: Use a standard electron ionization source with an energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 30-200 to ensure capture of the molecular ion and all significant fragments.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare it to predicted pathways and library data for structural confirmation.
Conclusion
The spectroscopic profile of 4-propoxypiperidine is distinct and informative. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, confirming the connectivity of the piperidine ring and the propoxy substituent. IR spectroscopy validates the presence of key functional groups, including the N-H of the secondary amine and the C-O ether linkage. Finally, mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as alpha-cleavage, that are indicative of the piperidine scaffold. Together, these techniques provide a robust and comprehensive characterization essential for the identification and quality assessment of 4-propoxypiperidine in any research or development setting.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. ¹H NMR Spectrum (predicted). [Link]
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
Chemistry LibreTexts. Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Regensburg. ¹³C-NMR Spectroscopy. [Link]
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A Comprehensive Technical Guide to the Purity Analysis of 4-Propoxypiperidine for Pharmaceutical Applications
Abstract
4-Propoxypiperidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount, as the presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth exploration of the methodologies required for a robust purity analysis of 4-Propoxypiperidine, tailored for researchers, scientists, and drug development professionals. We will delve into the classification of potential impurities based on International Council for Harmonisation (ICH) guidelines, detail orthogonal analytical techniques for their detection and quantification, and provide field-proven protocols. The narrative emphasizes the causality behind experimental choices, ensuring a scientifically rigorous and practical approach to quality control.
The Imperative of Purity in Pharmaceutical Synthesis
In the pharmaceutical industry, the quality of a final drug product is intrinsically linked to the purity of its starting materials and intermediates.[1] 4-Propoxypiperidine (C₈H₁₇NO, CAS No. 88536-11-2) serves as a critical intermediate, and its impurity profile can be directly carried over or lead to unwanted side-reactions in subsequent synthetic steps. Regulatory bodies like the FDA and EMA, following ICH guidelines, mandate stringent control over impurities.[2] These guidelines classify impurities into three primary categories: organic impurities, inorganic impurities, and residual solvents, all of which must be identified, quantified, and controlled to ensure patient safety.[3][4] This document outlines a multi-faceted analytical strategy to comprehensively assess the purity of 4-Propoxypiperidine.
Profiling Potential Impurities in 4-Propoxypiperidine
A thorough understanding of the synthetic route is the first step in predicting potential impurities. A common synthesis might involve the Williamson ether synthesis, reacting 4-hydroxypiperidine with a propyl halide (e.g., 1-bromopropane) under basic conditions.
-
Organic Impurities : These are often structurally related to the main compound and can arise from starting materials, by-products, intermediates, or degradation products.[1]
-
Unreacted Starting Materials : Residual 4-hydroxypiperidine or 1-bromopropane.
-
By-products : Products of side reactions, such as the N-alkylation of the piperidine nitrogen, leading to N-propyl-4-propoxypiperidine.
-
Degradation Products : Formed during synthesis or storage.
-
-
Inorganic Impurities : These can include reagents, ligands, catalysts, or heavy metals introduced during the manufacturing process.[3] Examples include residual inorganic bases (e.g., NaH, K₂CO₃) or salts formed during reaction workup.
-
Residual Solvents : Solvents used during synthesis or purification may remain in the final product. Their limits are strictly controlled according to ICH Q3C guidelines based on their toxicity.[5]
Caption: Sources of potential impurities in 4-Propoxypiperidine synthesis.
Orthogonal Chromatographic Purity Assessment
No single analytical technique is sufficient to identify and quantify all potential impurities. An orthogonal approach, using techniques with different separation principles, is essential for a comprehensive analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is the premier choice for analyzing volatile and thermally stable compounds like 4-Propoxypiperidine. Its high separation efficiency (GC) combined with definitive identification capabilities (MS) makes it ideal for detecting volatile organic impurities and residual solvents.[6][7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 4-Propoxypiperidine sample.
-
Dissolve in 10 mL of a suitable solvent, such as Dichloromethane or Ethyl Acetate, to create a 1 mg/mL solution.
-
Vortex until fully dissolved.
-
-
Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230 °C.
-
MS Quad Temperature: 150 °C.
-
Scan Range: 35-350 amu.
-
-
Data Analysis:
-
Identify the main peak corresponding to 4-Propoxypiperidine based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method.
-
Identify impurity peaks by comparing their mass spectra against the NIST library and known potential impurities.[9]
-
Caption: General workflow for GC-MS purity analysis.
High-Performance Liquid Chromatography (HPLC)
Causality: While GC-MS is excellent for volatile compounds, HPLC is superior for analyzing non-volatile or thermally labile impurities. However, 4-Propoxypiperidine lacks a strong UV chromophore, making direct UV detection insensitive. To overcome this, pre-column derivatization with a UV-active agent is a proven strategy.[10] 4-toluenesulfonyl chloride (tosyl chloride) is an excellent derivatizing agent for secondary amines, creating a highly UV-active derivative suitable for sensitive quantification.[11]
Experimental Protocol: RP-HPLC with Pre-Column Derivatization
-
Derivatization Procedure:
-
Standard/Sample Solution: Prepare a ~1 mg/mL solution of 4-Propoxypiperidine in Acetonitrile.
-
Reagent Solution: Prepare a 10 mg/mL solution of 4-toluenesulfonyl chloride in Acetonitrile.
-
Reaction: In a vial, mix 100 µL of the sample solution with 200 µL of the reagent solution. Add 200 µL of a basic buffer (e.g., 0.1 M Sodium Bicarbonate).
-
Vortex and heat at 60 °C for 30 minutes.
-
Cool to room temperature. The solution is now ready for injection.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Inertsil C18, 250 x 4.6 mm, 5 µm).[11]
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 60% B to 90% B over 20 minutes.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (typical for tosyl derivatives).[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention time of the derivatized 4-Propoxypiperidine.
-
Calculate purity based on area percent of the main peak relative to all other impurity peaks.
-
Method validation should be performed to determine parameters like LOD and LOQ.[11]
-
Caption: Workflow for HPLC analysis with pre-column derivatization.
Spectroscopic Identity and Structural Confirmation
Spectroscopic methods are essential for confirming the chemical identity of the main component and can provide qualitative or semi-quantitative information about impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is one of the most powerful tools for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.[12] It is exceptionally sensitive to subtle structural changes, making it ideal for identifying and, in some cases, quantifying structurally related impurities.[13]
Methodology and Expected Spectra:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
-
¹H NMR: The spectrum of 4-Propoxypiperidine is expected to show:
-
A triplet around 0.9 ppm (CH₃ of the propyl group).
-
A multiplet around 1.5-1.6 ppm (CH₂ of the propyl group).
-
A triplet around 3.4 ppm (-O-CH₂ of the propyl group).
-
A multiplet around 3.5 ppm (CH attached to oxygen on the piperidine ring).
-
Signals for the other piperidine ring protons between 1.4-3.1 ppm.[14]
-
A broad singlet for the N-H proton.
-
-
¹³C NMR: The spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule. Carbons attached to heteroatoms (O, N) will be downfield.[15]
-
Impurity Detection: The presence of unexpected signals or signals with incorrect integration values relative to the main compound indicates impurities. For example, a residual signal for 4-hydroxypiperidine would appear, and its concentration can be estimated by comparing its integral to that of the main compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups. While not typically used for quantification of minor impurities, it serves as an essential identity check.[16]
Methodology and Expected Spectrum:
-
Sample Preparation: A small amount of the liquid sample is placed between two KBr plates (neat film).
-
Expected Absorption Bands:
-
~3300 cm⁻¹ (broad): N-H stretching of the secondary amine.
-
2850-3000 cm⁻¹: C-H stretching from the alkyl groups.
-
~1100 cm⁻¹ (strong): Characteristic C-O-C asymmetric stretching of the ether linkage.[15] The absence of a broad O-H stretch around 3400 cm⁻¹ would indicate the successful conversion of the 4-hydroxypiperidine starting material.
-
Data Synthesis and Regulatory Compliance
A comprehensive purity analysis combines data from all orthogonal methods. The results are summarized and compared against pre-defined acceptance criteria.
Quantitative Data Summary
The following table summarizes typical parameters for the chromatographic methods described.
| Parameter | GC-MS | HPLC-UV (with Derivatization) |
| Column | DB-5ms (30 m x 0.25 mm) | C18 (250 x 4.6 mm) |
| Mobile Phase | Helium | Water (0.1% H₃PO₄) / Acetonitrile |
| Detection | Mass Spectrometry (EI) | UV Absorbance (230 nm) |
| Typical Purity | >98% | >98% |
| Typical LOQ | ~0.05% (Varies) | ~0.44 µg/mL[11] |
| Typical LOD | ~0.01% (Varies) | ~0.15 µg/mL[11] |
Setting Acceptance Criteria
Acceptance criteria for impurities are established based on regulatory guidelines, such as ICH Q3A(R2) for new drug substances.[1][5] These guidelines define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the API. Any impurity exceeding the identification threshold must be structurally characterized.
Conclusion
The purity analysis of 4-Propoxypiperidine is a critical component of quality control in pharmaceutical development. A robust analytical strategy is not based on a single method but on the intelligent application of orthogonal techniques. Combining the quantitative power and broad applicability of GC-MS and HPLC with the definitive structural confirmation from NMR and FTIR provides a comprehensive and trustworthy assessment. This multi-faceted approach ensures that the intermediate meets the stringent purity requirements necessary for the synthesis of safe and effective medicines, aligning with the principles of scientific integrity and regulatory compliance.
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European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
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Pharmaffiliates. (2025, February 3). The Role of Impurity Standards in Pharmaceutical Quality Control. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. Retrieved from [Link]
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De Mey, E., et al. (2015, December 10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. ResearchGate. Retrieved from [Link]
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Rasha, H. M., et al. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. R Discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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CP Lab Safety. (n.d.). 4-Propoxypiperidine, HCl, 95% Purity, C8H18ClNO, 1 gram. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of P4-fVP; (b): FTIR spectra of QP-4VP. Retrieved from [Link]
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ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). X-Nuclei NMR Spectroscopy. Retrieved from [Link]
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Tsikas, D., et al. (2023, January 17). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. MDPI. Retrieved from [Link]
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PubMed. (n.d.). Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity. Retrieved from [Link]
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PubMed Central. (n.d.). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) the as-precipitated virgin precursor powders and (b) pure SDS. Retrieved from [Link]
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DTIC. (n.d.). Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Retrieved from [Link]
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Impact Factor. (n.d.). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymer structure for most of the negative tones of photoresists. Retrieved from [Link]
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National Institutes of Health. (n.d.). Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Piperidinopiperidine - Optional[FTIR] - Spectrum. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-Propoxypiperidine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 4-propoxypiperidine, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive published quantitative data, this document offers a predictive solubility profile based on the physicochemical properties of 4-propoxypiperidine and a range of common organic solvents. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with a robust, step-by-step experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility. The underlying principles governing solubility are discussed, and visual aids in the form of diagrams are provided to elucidate experimental workflows and the interplay of molecular interactions.
Introduction to 4-Propoxypiperidine and its Significance
4-Propoxypiperidine is a heterocyclic amine that is gaining increasing attention in the fields of medicinal chemistry and drug development. Its structure, featuring a polar piperidine ring and a more nonpolar propoxy group, imparts a unique combination of properties that can be advantageous in the synthesis of novel therapeutic agents. The piperidine moiety is a common scaffold in many FDA-approved drugs, valued for its ability to interact with biological targets and improve pharmacokinetic profiles. The propoxy group can enhance lipophilicity, which may improve membrane permeability and bioavailability.[1] A thorough understanding of the solubility of 4-propoxypiperidine in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.
Theoretical Framework of Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2] For 4-propoxypiperidine, its solubility in a given organic solvent is a function of the following molecular interactions:
-
Dipole-Dipole Interactions: The polar piperidine ring of 4-propoxypiperidine can engage in dipole-dipole interactions with polar solvent molecules.
-
Hydrogen Bonding: The secondary amine in the piperidine ring can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can engage in hydrogen bonding with 4-propoxypiperidine, promoting solubility.
-
Van der Waals Forces: The nonpolar propoxy group and the hydrocarbon backbone of the piperidine ring interact with solvent molecules through weaker van der Waals forces. Nonpolar solvents will primarily interact with 4-propoxypiperidine via these forces.
The interplay of these forces determines the extent to which 4-propoxypiperidine will dissolve in a particular solvent. A solvent that can effectively overcome the solute-solute and solvent-solvent interactions and form stable solute-solvent interactions will be a good solvent for 4-propoxypiperidine.
The following diagram illustrates the key factors influencing the solubility of 4-propoxypiperidine.
Caption: Factors Influencing the Solubility of 4-Propoxypiperidine.
Predicted Solubility Profile of 4-Propoxypiperidine
| Solvent Class | Solvent | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding | Predicted Solubility |
| Protic | Methanol | 5.1 | 32.7 | Donor & Acceptor | Highly Soluble |
| Ethanol | 4.3 | 24.5 | Donor & Acceptor | Highly Soluble | |
| Isopropanol | 3.9 | 19.9 | Donor & Acceptor | Soluble | |
| Polar Aprotic | Acetonitrile | 5.8 | 37.5 | Acceptor | Highly Soluble |
| Dimethylformamide (DMF) | 6.4 | 36.7 | Acceptor | Highly Soluble | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Acceptor | Highly Soluble | |
| Acetone | 5.1 | 20.7 | Acceptor | Soluble | |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | Acceptor | Soluble | |
| Nonpolar Aprotic | Dichloromethane (DCM) | 3.1 | 9.1 | Weak Acceptor | Soluble |
| Toluene | 2.4 | 2.4 | None | Moderately Soluble | |
| Hexane | 0.1 | 1.9 | None | Sparingly Soluble | |
| Diethyl Ether | 2.8 | 4.3 | Acceptor | Moderately Soluble |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for 4-propoxypiperidine, the following detailed experimental protocol, based on the well-established shake-flask method, is recommended.[10][11][12][13]
Materials and Equipment
-
4-Propoxypiperidine (purity >98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatted shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
Experimental Workflow Diagram
Caption: Experimental Workflow for Solubility Determination.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of 4-propoxypiperidine into a glass vial. An excess is confirmed if undissolved solid remains at the end of the experiment.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vial in a thermostatted shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vial to further pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 4-propoxypiperidine of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution by HPLC. A suitable method for amine analysis, potentially involving derivatization, may be required for sensitive and accurate quantification.[1][2][14][15][16]
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of 4-propoxypiperidine in the diluted sample by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of 4-propoxypiperidine in the original saturated solution by multiplying the determined concentration by the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Conclusion
This technical guide has provided a detailed overview of the solubility of 4-propoxypiperidine in organic solvents. While specific quantitative data remains to be extensively published, a predictive solubility profile has been presented based on the principles of molecular interactions and data from analogous compounds. The comprehensive experimental protocol outlined herein offers a reliable and scientifically sound methodology for researchers to determine the precise solubility of 4-propoxypiperidine in solvents relevant to their work. A thorough understanding and experimental determination of solubility are critical for the successful application of this versatile building block in the advancement of pharmaceutical and chemical research.
References
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D'Agostino, G., et al. (2018). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Minerals, 8(11), 512. [Link]
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ChemBK. 4-Methoxypiperidine. [Link]
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Scribd. Common Organic Solvents: Table of Properties. [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
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ACS Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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PubMed. (1998). Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates. [Link]
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PMC - NIH. (2011). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. [Link]
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Advanstar Communications Inc. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]
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University of Rochester. COMMON SOLVENT PROPERTIES. [Link]
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An In-depth Technical Guide to the Chemical Stability and Storage of 4-Propoxypiperidine
Introduction
4-Propoxypiperidine (CAS No. 88536-11-2) is a versatile heterocyclic building block, increasingly utilized by researchers in the synthesis of novel pharmaceutical agents and specialty chemicals.[1] Its structure, combining a piperidine ring with a propoxy ether group, offers unique physicochemical properties that are valuable in drug design and material science.[1] However, the very functional groups that make it a useful intermediate also render it susceptible to specific degradation pathways. An in-depth understanding of its chemical stability is not merely an academic exercise; it is a critical prerequisite for ensuring the reproducibility of experimental results, the integrity of synthesized products, and the safety of laboratory personnel.
This guide provides a comprehensive analysis of the stability profile of 4-Propoxypiperidine. Moving beyond generic storage advice, we will delve into the causality behind its potential degradation, outline robust methodologies for stability assessment based on established regulatory principles, and provide field-proven recommendations for its long-term storage and handling.
Physicochemical Profile
A foundational understanding of a compound's physical and chemical properties is essential before assessing its stability. The key properties of 4-Propoxypiperidine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 88536-11-2 | [2][3][4] |
| Molecular Formula | C₈H₁₇NO | [2] |
| Molecular Weight | 143.23 g/mol | [2][3][4] |
| Synonym(s) | 4-n-Propoxypiperidine | [2][3] |
| Purity | ≥95-98% (Typical) | [2][3] |
| Shipping Condition | Room temperature in continental US; may vary elsewhere. | [2] |
Intrinsic Chemical Stability and Potential Degradation Pathways
The stability of 4-Propoxypiperidine is intrinsically linked to its two primary functional groups: the secondary amine of the piperidine ring and the ether linkage of the propoxy group. Each presents distinct vulnerabilities.
-
Piperidine Moiety (Secondary Amine): Saturated amines, like piperidine, are generally stable but can be susceptible to oxidation. The lone pair of electrons on the nitrogen atom can be attacked by oxidizing agents, potentially leading to the formation of N-oxides or other oxidative degradation products. The basic nature of the amine also makes it reactive towards strong acids.
-
Propoxy Moiety (Ether): The ether linkage is the primary point of concern for long-term stability. Ethers are well-known to form explosive peroxides upon exposure to oxygen and light, a process that is auto-catalytic.[5][6][7] This degradation pathway represents a significant safety hazard if not properly managed. While generally stable to bases, the ether bond can be cleaved under harsh acidic conditions.
Based on this analysis, we can predict the most probable degradation pathways for 4-Propoxypiperidine.
Caption: Experimental workflow for a forced degradation study.
Proposed Experimental Protocols
Analytical Method: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV and mass spectrometric (MS) detection is recommended for monitoring the parent compound and detecting degradants. [8]
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (e.g., 210 nm) and/or MS detection.
Stress Conditions:
| Stress Condition | Protocol | Rationale & Causality |
| Acid Hydrolysis | Prepare a 1 mg/mL solution in 0.1 M HCl. Incubate at 60°C. Sample at appropriate time points (e.g., 0, 2, 8, 24 hours). Neutralize samples before analysis. | To test the susceptibility of the ether linkage to acid-catalyzed cleavage. Elevated temperature accelerates the reaction. [9] |
| Base Hydrolysis | Prepare a 1 mg/mL solution in 0.1 M NaOH. Incubate at 60°C. Sample at appropriate time points. Neutralize samples before analysis. | Ethers are generally stable to base, but this confirms the stability profile. The secondary amine is unlikely to be affected. |
| Oxidative Degradation | Prepare a 1 mg/mL solution in 3% H₂O₂. Store at room temperature, protected from light. Sample at appropriate time points. | To assess the vulnerability of the piperidine nitrogen and adjacent carbons to oxidation. H₂O₂ is a common and effective oxidizing agent for this purpose. |
| Thermal Degradation | Store the neat compound (solid or liquid) in a controlled oven at 80°C. Sample periodically by dissolving a known quantity for analysis. | To evaluate the intrinsic thermal stability of the molecule in the absence of solvent effects. |
| Photostability | Expose the neat compound and a solution (e.g., in acetonitrile/water) to a light source conforming to ICH Q1B guidelines (providing both UV and visible light). Run a dark control in parallel. | To determine if the compound is light-sensitive, which can induce photo-oxidative or other radical-based degradation pathways. [9] |
Recommended Storage and Handling Protocols
Based on the intrinsic chemical properties of piperidines and ethers, and the principles of chemical stability, the following storage and handling conditions are mandated to preserve the integrity and ensure the safety of 4-Propoxypiperidine.
Core Storage Conditions
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is highly recommended for long-term storage to minimize the rate of all potential degradation reactions. [10]Avoid using terms like "room temperature," which is not a controlled condition. [11]* Atmosphere: For long-term storage, the container should be flushed with an inert gas like argon or nitrogen before sealing. This is the most effective measure to prevent oxidative degradation and the formation of hazardous peroxides. [5]* Light: The compound must be protected from light. Store in an amber glass bottle or an opaque container and keep it in a dark location, such as a cabinet. [10][12]* Moisture: Use a tightly sealed container to prevent the ingress of atmospheric moisture, which could participate in hydrolytic degradation. [10][13][14]Storing in a desiccator provides an additional layer of protection.
Critical Safety Protocol: Peroxide Management
The potential for peroxide formation in the ether moiety cannot be overstated. Peroxides can become concentrated and detonate upon shock, heat, or friction. [5][7]
-
Date All Containers: Clearly label the container with the date of receipt and the date it was first opened . [5][6]2. Limit Shelf-Life After Opening: Once opened, the compound should ideally be used within 6 months . Do not store opened containers for more than one year. [5]3. Regular Peroxide Testing: For opened containers stored beyond 3 months, it is best practice to test for the presence of peroxides before use. Commercially available peroxide test strips can be used for this purpose. [5]4. Visual Inspection (Use Extreme Caution): NEVER attempt to open a container that shows signs of peroxide formation, such as the formation of white crystals around the cap or in the liquid. [5][7]If this is observed, do not move the bottle and contact your institution's Environmental Health & Safety (EHS) office immediately for professional disposal.
Handling and Incompatible Materials
-
Handling: Always handle 4-Propoxypiperidine in a well-ventilated area or a chemical fume hood. [14]Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). [5]* Incompatible Materials: Store separately from strong oxidizing agents (e.g., nitric acid, peroxides), strong acids, and acid chlorides. [7][13]
Conclusion
4-Propoxypiperidine is a valuable synthetic intermediate, but its chemical structure necessitates a rigorous and informed approach to its stability assessment and storage. The primary risks to its integrity and safety stem from the ether group's propensity for peroxide formation and the potential for oxidation of the piperidine ring. By implementing the forced degradation studies outlined in this guide, researchers can develop robust, stability-indicating analytical methods. Adherence to the recommended storage protocols—specifically, refrigeration, inert atmosphere, protection from light, and diligent peroxide management—is critical for preserving compound purity and ensuring a safe laboratory environment.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 15-22. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
Pharma Pathway. (2024, October 6). Forced Degradation Studies in Pharmaceuticals: How to Perform. Retrieved from [Link]
- Patel, Y. P., et al. (2011). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 4(2), 169-175.
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Pharma Education. (2025, September 4). Complete Guide to ICH Stability Testing for APIs & FPPs. Retrieved from [Link]
-
BTC Pharmaceutical. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?. Retrieved from [Link]
-
K.K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY. Retrieved from [Link]
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Chemwin. (n.d.). Ether use and preservation instructions, so that life is more secure and assured. Retrieved from [Link]
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University of California, Santa Barbara. (2012, December 14). Diethyl Ether - Standard Operating Procedure. Retrieved from [Link]
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The University of Edinburgh Health and Safety Department. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]
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University of Florida, Environment, Health & Safety. (n.d.). Use of Ether. Retrieved from [Link]
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PQE Group. (2021, August 10). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA). Retrieved from [Link]
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International Council for Harmonisation. (n.d.). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-hydroxyproline degradation pathway. PubChem. Retrieved from [Link]
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Starek, M., & Dąbrowska, M. (2021). Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. Pharmaceuticals, 14(12), 1234. Retrieved from [Link]
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Al-Akayleh, F., et al. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2336. Retrieved from [Link]
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European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. Retrieved from [Link]
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Jevtić, I., et al. (2025). Lifitegrast Degradation: Products and Pathways. Pharmaceuticals, 18(1), 1. Retrieved from [Link]
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Spasiano, D., et al. (2021). Comparison of Advanced Oxidation Processes for the Degradation of Maprotiline in Water—Kinetics, Degradation Products and Potential Ecotoxicity. Catalysts, 11(11), 1344. Retrieved from [Link]
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4-Propoxypiperidine derivatives and analogs
An In-depth Technical Guide to 4-Propoxypiperidine Derivatives and Analogs for Drug Discovery Professionals
Executive Summary
The piperidine ring is one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Within this class, 4-substituted piperidines are particularly noteworthy for their versatile biological activities. This guide provides a comprehensive technical overview of 4-propoxypiperidine derivatives and their analogs, a chemical space of significant interest for developing novel therapeutics. We delve into the strategic synthesis of this core, explore its rich pharmacological landscape—with a primary focus on opioid receptor modulation—elucidate key structure-activity relationships (SAR), and detail the essential analytical workflows for characterization and quality control. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this privileged structural motif.
Introduction: The 4-Substituted Piperidine as a Privileged Scaffold
In the lexicon of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for library design.[2][3] The piperidine heterocycle is a quintessential example of such a scaffold, present in over twenty classes of pharmaceuticals.[4] Its prevalence stems from a combination of favorable properties:
-
Physicochemical Properties: The saturated, six-membered ring offers a three-dimensional geometry that can effectively orient substituents into specific vectors to engage with biological targets. The basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions and improving aqueous solubility.
-
Synthetic Tractability: The piperidine ring is synthetically accessible through a wide variety of established chemical reactions, including the hydrogenation of pyridine precursors and various cyclization strategies.[1][4]
-
Metabolic Stability: The scaffold is generally robust and less prone to metabolic degradation compared to more labile structures.
The 4-substituted piperidines represent a particularly fruitful subclass. By modifying the substituent at the 4-position, as well as the nitrogen at the 1-position, chemists can systematically modulate the pharmacodynamic and pharmacokinetic properties of the resulting compounds, targeting a diverse array of receptors and enzymes. This guide focuses specifically on derivatives featuring a propoxy group at the 4-position, a motif found in potent analgesics and other neuroactive agents.
Core Chemistry: Synthesis of the 4-Propoxypiperidine Scaffold
The synthesis of 4-propoxypiperidine derivatives is typically achieved through convergent routes starting from commercially available precursors. The most common and logical strategy involves the initial construction of a 4-hydroxypiperidine intermediate, followed by etherification to install the propoxy moiety.
Causality in Synthetic Strategy: The choice to proceed via a 4-hydroxypiperidine intermediate is strategic. 4-Piperidone, the common starting material, is inexpensive and readily available. Its ketone functionality is easily and selectively reduced to a secondary alcohol using standard reducing agents like sodium borohydride (NaBH₄). This alcohol then serves as a nucleophilic handle for the subsequent etherification step. This two-step sequence is generally high-yielding and avoids the harsh conditions or specialized reagents that might be required for direct C-O bond formation on the piperidone.
Key Synthetic Transformations
-
N-Protection/Substitution: The piperidine nitrogen is typically protected or substituted first. For many applications, an N-benzyl group is installed via reductive amination or direct alkylation. This group is robust but can be removed later via hydrogenolysis if the free secondary amine is required.
-
Reduction to 4-Hydroxypiperidine: The ketone of an N-substituted 4-piperidone is reduced. NaBH₄ in an alcoholic solvent like methanol or ethanol is the reagent of choice due to its selectivity, mild reaction conditions, and operational simplicity. It selectively reduces the ketone without affecting other common functional groups.
-
Williamson Ether Synthesis: The core C-O bond forming reaction. The 4-hydroxy group is deprotonated with a strong base, such as sodium hydride (NaH), to form a potent nucleophile (the alkoxide). This is followed by the addition of an electrophilic propyl source, typically 1-bromopropane or 1-iodopropane. The use of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is crucial to solvate the cation and maximize the nucleophilicity of the alkoxide.
Caption: A generalized workflow for the synthesis of 4-propoxypiperidine derivatives.
Experimental Protocol 1: Synthesis of 1-Benzyl-4-propoxypiperidine
This protocol provides a self-validating system for the synthesis of a representative compound. Each step includes expected outcomes and characterization checkpoints.
Objective: To synthesize 1-benzyl-4-propoxypiperidine from 1-benzyl-4-piperidone.
Materials:
-
1-Benzyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
1-Bromopropane
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Reduction of 1-Benzyl-4-piperidone
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) in methanol in an ice bath (0 °C).
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Validation Checkpoint: Monitor reaction completion by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot and the appearance of a more polar product spot.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Remove methanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield 1-benzylpiperidin-4-ol as a white solid or colorless oil.
-
Validation Checkpoint: The product can be analyzed by ¹H NMR to confirm the appearance of a new multiplet around 3.5-3.8 ppm (CH-OH) and the disappearance of the ketone.
Step 2: Etherification to 1-Benzyl-4-propoxypiperidine
-
Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flask containing NaH (1.5 eq, 60% dispersion). Cool to 0 °C. Causality: Anhydrous conditions are critical as NaH reacts violently with water. The inert atmosphere prevents quenching by atmospheric moisture.
-
Dissolve 1-benzylpiperidin-4-ol (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas evolution should be observed.
-
Add 1-bromopropane (1.3 eq) dropwise at 0 °C, then allow the reaction to stir at room temperature overnight.
-
Validation Checkpoint: Monitor by TLC. The product will be less polar than the starting alcohol.
-
Carefully quench the reaction by slowly adding water at 0 °C to destroy excess NaH.
-
Partition the mixture between Et₂O and water. Separate the layers.
-
Extract the aqueous layer twice more with Et₂O. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-benzyl-4-propoxypiperidine.
-
Final Validation: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Pharmacological Landscape and Mechanism of Action
The 4-propoxypiperidine scaffold is a key component in molecules targeting a range of receptors, with the most prominent application being in the field of analgesia through opioid receptor modulation.
Primary Application: Opioid Receptor Modulation
Many potent synthetic opioids are derivatives of 4-substituted piperidines. These compounds primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5][6]
Mechanism of Action:
-
Binding: The protonated piperidine nitrogen forms a key ionic bond with a conserved aspartate residue in the transmembrane domain of the MOR. The aromatic portion of the molecule engages in hydrophobic and π-stacking interactions in a nearby binding pocket.
-
Signal Transduction: Agonist binding stabilizes a conformational change in the receptor, leading to the activation of intracellular G proteins (Gαi/o).
-
Downstream Effects: This activation leads to the inhibition of adenylyl cyclase (reducing cAMP levels), the closing of voltage-gated calcium channels on presynaptic neurons (reducing neurotransmitter release), and the opening of G-protein-coupled inwardly-rectifying potassium channels (GIRKs) on postsynaptic neurons (causing hyperpolarization).
-
Analgesic Outcome: The net effect is a reduction in the excitability of neurons involved in pain transmission pathways in the brain and spinal cord, resulting in analgesia.[7][8]
Caption: Agonist binding to the μ-opioid receptor initiates multiple downstream signaling events.
Emerging Applications
Beyond classical opioid agonism, piperidine-based structures are being explored for other CNS and systemic targets:
-
Nociceptin Receptor Ligands: 4-hydroxy and 4-alkoxy-4-phenylpiperidine derivatives have been identified as potent ligands for the nociceptin/orphanin FQ (NOP) receptor, a target for antitussive and potentially non-addictive analgesic agents.[9][10]
-
CCR5 Receptor Antagonists: The 4-aminopiperidine scaffold is a key building block for HIV-1 entry inhibitors like Maraviroc, which function by antagonizing the CCR5 chemokine receptor.[11]
-
Antiviral Agents: A 4-aminopiperidine scaffold was identified as an inhibitor of Hepatitis C Virus (HCV) assembly and release, acting synergistically with other direct-acting antivirals.[12]
-
DPP-4 Inhibitors: The 4-aminopiperidine moiety has been incorporated into designs for dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the management of type 2 diabetes.[13]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy and safety profile of 4-propoxypiperidine analogs are exquisitely sensitive to their chemical structure. A systematic analysis of SAR provides a rational basis for designing improved compounds.
-
Position 4 (Alkoxy Group): The nature of the ether at C4 is critical. The propoxy group often provides a good balance of lipophilicity and size for optimal receptor fit, particularly in opioid ligands. Shorter (methoxy, ethoxy) or longer alkyl chains can alter potency and receptor selectivity. Replacing the ether with other functionalities like an ester or an amide drastically changes the molecule's properties and binding modes.
-
The Piperidine Ring Conformation: The chair conformation of the piperidine ring is generally preferred. The orientation of the C4 substituent (axial vs. equatorial) can have a profound impact on activity. For many 4-arylpiperidine analgesics, an equatorial orientation of the larger aryl group is favored.[14] Introducing rigidity, for instance by creating tropane analogs, can help probe the required conformation for binding but may also reduce potency if the constrained conformation is not optimal.[15]
-
Position 1 (Nitrogen Substitution): This position is arguably the most critical for tuning the activity of opioid ligands.[16]
-
Small Alkyl Groups (e.g., Methyl): Generally produce potent MOR agonists (e.g., Morphine).
-
Longer Alkyl Chains (3-5 atoms, e.g., Allyl, Cyclopropylmethyl): Often confer antagonist or partial agonist activity (e.g., Nalorphine, Naltrexone).
-
Aralkyl Groups (e.g., Phenethyl): Can dramatically increase agonist potency, as seen in the fentanyl series. This is due to engagement with an additional accessory binding pocket in the receptor.
-
-
4-Aryl Analogs: In many potent analgesics, the 4-position is substituted with both an alkoxy/acyloxy group and an aryl group (e.g., phenyl). The substitution pattern on this phenyl ring plays a key role in modulating affinity and selectivity for different opioid receptors.[5]
Comparative Data for Opioid Receptor Ligands
The following table summarizes representative data for piperidine-based opioid agonists, illustrating key SAR principles.
| Compound | N-Substituent | C4-Substituents | Receptor | Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) |
| Reference Analog A | -CH₂CH₂-Ph | -OCOEt, -Ph | MOR | ~1.0 | ~1.5 |
| Analog B | -CH₃ | -OCOEt, -Ph | MOR | ~15.0 | ~20.0 |
| Analog C | -CH₂CH₂-Thiophene | -OCOEt, -Ph | MOR | ~0.5 | ~0.8 |
| (3R, 4S)-23 [5] | -CH₂CH(CH₃)₂ | -OH, 3-OH-Ph, 3-NMe₂-CH₂ | MOR | 0.0021 | 0.0013 |
| (3R, 4S)-23 [5] | -CH₂CH(CH₃)₂ | -OH, 3-OH-Ph, 3-NMe₂-CH₂ | DOR | 18.4 | 74.5 |
| (3R, 4S)-23 [5] | -CH₂CH(CH₃)₂ | -OH, 3-OH-Ph, 3-NMe₂-CH₂ | KOR | 25.8 | 116.2 |
Data are illustrative and compiled from typical values in medicinal chemistry literature. Exact values vary by assay. Compound (3R, 4S)-23 is a highly potent and selective MOR agonist, demonstrating the power of fine-tuning substitutions on the piperidine scaffold.[5]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of any synthesized compound intended for biological testing. A multi-technique approach is required for a comprehensive and trustworthy assessment.[17]
The Analytical Toolkit:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation. They provide detailed information about the chemical environment of each atom in the molecule, confirming connectivity and stereochemistry.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) confirm the molecular weight of the compound and can reveal the presence of impurities.[18][19] High-resolution MS (HRMS) provides an exact mass, allowing for the determination of the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the final compound. Using a calibrated detector (e.g., UV-Vis or ELSD), HPLC can quantify the percentage of the desired compound relative to any impurities or residual starting materials.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C-O ether stretch, absence of O-H or C=O from starting materials).
Caption: A logical workflow for the purification and analytical validation of a synthesized compound.
Experimental Protocol 2: QC Workflow for a 4-Propoxypiperidine Analog
Objective: To confirm the structure and assess the purity of a synthesized batch of a 4-propoxypiperidine derivative.
Step 1: Initial Assessment (LC-MS)
-
Dissolve a small sample (~0.1 mg) of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject onto an LC-MS system equipped with a C18 column and an ESI source.
-
Validation Checkpoint: The mass spectrum should show a prominent peak corresponding to the expected [M+H]⁺ ion. The UV chromatogram provides an initial indication of purity.
Step 2: Structural Confirmation (NMR)
-
Prepare a sample by dissolving 5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃ or MeOD).
-
Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra (e.g., COSY, HSQC).
-
Validation Checkpoint:
-
¹H NMR: The integration of peaks should correspond to the number of protons in the proposed structure. Chemical shifts and coupling patterns must be consistent with the expected environment of each proton (e.g., characteristic triplets for the propoxy chain, multiplets for the piperidine ring protons).
-
¹³C NMR: The number of signals should match the number of unique carbon atoms in the structure.
-
Step 3: Purity Determination (HPLC)
-
Develop an appropriate HPLC method (column, mobile phase, gradient, flow rate) that provides good separation between the main product peak and any potential impurities.
-
Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL).
-
Inject the solution and record the chromatogram using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Validation Checkpoint: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of ≥95% is typically required.
Future Directions and Outlook
The 4-propoxypiperidine scaffold and its analogs remain a highly fertile ground for drug discovery. Future research is likely to focus on several key areas:
-
Biased Agonism: For opioid targets, there is intense interest in developing "biased agonists" that preferentially activate G-protein signaling (responsible for analgesia) over β-arrestin pathways (implicated in side effects like respiratory depression and tolerance). Fine-tuning the structure of 4-propoxypiperidine analogs could achieve this desired signaling bias.
-
Exploring New Target Space: The demonstrated versatility of the piperidine scaffold encourages its application in designing ligands for novel or underexplored targets, moving beyond traditional CNS applications into areas like metabolic disease, inflammation, and oncology.[20]
-
Deuterated Analogs: Strategic replacement of specific protons with deuterium can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties (the "deuterium switch"). This approach could be applied to promising 4-propoxypiperidine leads to enhance their drug-like properties.
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A Researcher's Guide to Sourcing and Quality Control of 4-Propoxypiperidine
An In-depth Technical Guide for Scientists and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the procurement of high-quality reagents and intermediates is a critical determinant of experimental success. 4-Propoxypiperidine, a key building block in the synthesis of a variety of biologically active molecules, is no exception. This guide provides a comprehensive overview of commercial suppliers, essential quality control procedures, and safe handling practices for 4-Propoxypiperidine, tailored for the discerning researcher.
Introduction to 4-Propoxypiperidine: A Versatile Synthetic Intermediate
4-Propoxypiperidine is a substituted piperidine derivative with a propoxy group at the 4-position of the piperidine ring. Its unique structural features make it a valuable intermediate in medicinal chemistry. The piperidine moiety is a common scaffold in many approved drugs, and the 4-propoxy group can modulate physicochemical properties such as lipophilicity and metabolic stability, which are crucial for drug efficacy and pharmacokinetics. This compound is frequently utilized in the synthesis of novel therapeutic agents, including analgesics and anti-inflammatory drugs.
Navigating the Commercial Supplier Landscape
A multitude of chemical suppliers offer 4-Propoxypiperidine for research purposes. However, the quality and documentation provided can vary significantly. When selecting a supplier, researchers should prioritize those who provide comprehensive analytical data and demonstrate a commitment to quality assurance.
Below is a comparative table of some prominent commercial suppliers of 4-Propoxypiperidine:
| Supplier | Product Name(s) | CAS Number(s) | Purity | Available Forms | Notes |
| Thermo Fisher Scientific (Alfa Aesar) | 4-n-Propoxypiperidine | 88536-11-2 | 95%[1][2] | Free Base | Often provides a Certificate of Analysis with NMR data confirming structure and purity.[2][3] |
| ChemScene | 4-Propoxypiperidine | 88536-11-2 | ≥98%[4] | Free Base | Offers custom synthesis and other chemistry services.[4] |
| Thomas Scientific | 4-n-Propoxypiperidine | 88536-11-2 | 95%[1] | Free Base | Product may be restricted to customers with a business account.[1] |
| CP Lab Safety | 4-Propoxypiperidine, HCl | 903891-77-0 | 95%[5] | Hydrochloride Salt | For professional research and industrial use only.[5] |
| Echemi | 4-Propoxypiperidine Hydrochloride | 903891-77-0 | Varies by supplier | Hydrochloride Salt | A platform connecting multiple suppliers.[6] |
| ChemicalBook | 4-PROPOXYPIPERIDINE HYDROCHLORIDE | 903891-77-0 | Varies by supplier | Hydrochloride Salt | Provides a directory of suppliers and basic chemical data.[7][8] |
Key Considerations When Choosing a Supplier:
-
Purity and Analytical Data: Always request a Certificate of Analysis (CoA) that includes, at a minimum, the purity determined by a reliable analytical method (e.g., GC-MS or NMR) and confirmation of the compound's identity.[2][3]
-
Batch-to-Batch Consistency: For long-term projects, it is crucial to inquire about the supplier's ability to provide consistent quality across different batches.
-
Available Forms: 4-Propoxypiperidine is available as a free base (a liquid) and as a hydrochloride salt (a solid). The choice will depend on the specific requirements of your synthetic route.
-
Documentation: Reputable suppliers will readily provide Safety Data Sheets (SDS) with comprehensive safety, handling, and disposal information.
In-House Quality Control: A Mandate for Reproducible Research
While suppliers provide initial quality assessments, independent verification of the identity and purity of incoming reagents is a cornerstone of good laboratory practice and ensures the reproducibility of experimental results.
Visual Inspection and Physical Properties
Upon receipt, visually inspect the material for any signs of degradation or contamination. The free base of 4-Propoxypiperidine is typically a yellow liquid, while the hydrochloride salt is an off-white to white solid. Note any discrepancies from the supplier's description.
Analytical Characterization
NMR is a powerful tool for confirming the structure of 4-Propoxypiperidine and assessing its purity.
1H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 4-Propoxypiperidine sample in a suitable deuterated solvent (e.g., CDCl3 for the free base or D2O/DMSO-d6 for the hydrochloride salt) in an NMR tube.
-
Instrument Parameters (300-400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis:
-
Expected Chemical Shifts (δ, ppm) for 4-Propoxypiperidine (Free Base in CDCl3):
-
~3.4-3.5 (t, 2H, -O-CH2 -CH2-CH3)
-
~3.0-3.2 (m, 1H, -CH-O-)
-
~2.5-2.7 (m, 4H, piperidine ring protons adjacent to N)
-
~1.8-2.0 (m, 2H, piperidine ring protons)
-
~1.5-1.7 (m, 2H, piperidine ring protons)
-
~1.5-1.6 (sextet, 2H, -O-CH2-CH2 -CH3)
-
~0.9 (t, 3H, -O-CH2-CH2-CH3 )
-
-
Purity Assessment: Integrate the peaks corresponding to the compound and any impurity peaks. The relative integration values can provide a semi-quantitative measure of purity. Look for residual solvents from the synthesis (e.g., toluene, diethyl ether).
-
13C NMR Spectroscopy:
While not always necessary for routine QC, 13C NMR can provide further structural confirmation. Expected chemical shifts for the carbon atoms adjacent to the oxygen and nitrogen atoms will be the most downfield.[9]
GC-MS is an excellent technique for assessing the purity of volatile compounds like 4-Propoxypiperidine and identifying any low-level impurities.
GC-MS Analysis Protocol:
-
Sample Preparation: Prepare a dilute solution of the 4-Propoxypiperidine sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Parameters:
-
GC Column: A standard non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis:
-
The resulting chromatogram will show a major peak for 4-Propoxypiperidine and potentially smaller peaks for impurities. The peak area percentage can be used to estimate the purity.
-
The mass spectrum of the main peak should be consistent with the molecular weight of 4-Propoxypiperidine (143.23 g/mol for the free base). The fragmentation pattern can be used to confirm the structure.
-
Understanding Potential Impurities
The most common synthetic route to 4-alkoxypiperidines involves the Williamson ether synthesis, starting from 4-hydroxypiperidine and a propyl halide. Potential impurities arising from this process could include:
-
Unreacted 4-hydroxypiperidine: This is a common process-related impurity.[10][]
-
N-propylated-4-propoxypiperidine: If the nitrogen on the piperidine ring is not protected during the synthesis, some N-alkylation can occur.
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., toluene, THF, DMF) may be present in the final product.[]
Workflow for Supplier and Batch Qualification
The following diagram illustrates a robust workflow for qualifying a new supplier and a new batch of 4-Propoxypiperidine.
Caption: Workflow for qualifying a new supplier and batch of 4-Propoxypiperidine.
Safe Handling and Storage
Substituted piperidines, including 4-Propoxypiperidine, should be handled with care in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat should be worn at all times.
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Keep the container tightly closed to prevent the absorption of moisture and atmospheric carbon dioxide.[12]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not pour down the drain.
Conclusion
The successful use of 4-Propoxypiperidine in research and drug development hinges on the careful selection of a reliable commercial supplier and the implementation of a rigorous in-house quality control program. By following the guidelines outlined in this technical guide, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
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Eurachem. (n.d.). Quality Assurance for Research and Development and Non-routine Analysis. Retrieved from [Link]
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The Accreditation Federation. (n.d.). Quality Assurance in Chemical Testing. Retrieved from [Link]
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Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Retrieved from [Link]
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American Chemical Society. (n.d.). Quality Assurance & Control. Retrieved from [Link]
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ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Propoxypiperidine, HCl, 95% Purity, C8H18ClNO, 1 gram. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. Retrieved from [Link]
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DIPLOMATA. (n.d.). Chemical Product Quality Assurance: Ensuring Excellence in Chemicals. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Retrieved from [Link]
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Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). Retrieved from [Link]
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Blog. (2025, November 14). What are the safety requirements for using piperidines in the aerospace industry? Retrieved from [Link]
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SLS. (n.d.). 4-Hydroxypiperidine, 98% | 128775-25G | SIGMA-ALDRICH. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301). Retrieved from [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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PubMed. (n.d.). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 3). 4.9: Spectroscopy of Ethers and Epoxides. Retrieved from [Link]
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MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
PubMed Central. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Retrieved from [Link]
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PubMed Central. (2023, September 4). A multi-targeted computational drug discovery approach for repurposing tetracyclines against monkeypox virus. Retrieved from [Link]
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PubMed. (2025, April 14). Novel drug discovery strategies for chronic obstructive pulmonary disease: the latest developments. Retrieved from [Link]
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Methodological & Application
Application Note: Strategic Synthesis of Pharmaceutical Intermediates Utilizing 4-Propoxypiperidine
Introduction: The Versatility of the 4-Propoxypiperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals across a wide range of therapeutic areas, including analgesics, antipsychotics, and antihistamines.[1][2][3] Its saturated, six-membered heterocyclic structure provides a robust three-dimensional framework that can be strategically modified to optimize drug-receptor interactions. 4-Propoxypiperidine, a readily available derivative, serves as a highly valuable building block for drug discovery and development.[4][5][6] The propoxy group at the C4 position can influence lipophilicity and metabolic stability, while the secondary amine at the N1 position offers a reactive handle for diverse synthetic transformations.
This application note provides detailed protocols and the underlying scientific rationale for two fundamental synthetic strategies employing 4-propoxypiperidine: N-Alkylation and Reductive Amination . These methods are cornerstones for generating a library of diverse intermediates, paving the way for the synthesis of novel active pharmaceutical ingredients (APIs).
Compound Profile and Safety Mandates
Effective synthesis begins with a thorough understanding of the starting material's properties and the requisite safety protocols.
Physicochemical Data
The primary reagent, 4-propoxypiperidine, is often supplied and handled as its hydrochloride salt for enhanced stability and ease of handling. The free base is typically generated in situ or just prior to reaction.
| Property | 4-Propoxypiperidine | 4-Propoxypiperidine Hydrochloride |
| CAS Number | 88536-11-2[7] | 903891-77-0[8] |
| Molecular Formula | C₈H₁₇NO[7] | C₈H₁₈ClNO[8] |
| Molecular Weight | 143.23 g/mol [7] | 179.69 g/mol [8] |
| Appearance | Colorless to pale yellow liquid | White to off-white solid |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Sealed in dry, Room Temperature.[8] |
Critical Safety and Handling Protocols
4-Propoxypiperidine and its derivatives must be handled with appropriate care in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[9][10] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and bases.[9]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, closed container for disposal.[10] Dispose of chemical waste in accordance with local and national regulations.[9]
Core Synthetic Application 1: N-Alkylation
N-substitution of the piperidine ring is a fundamental strategy for introducing key pharmacophoric elements or for installing protecting groups. The following protocol details the synthesis of N-benzyl-4-propoxypiperidine, a common intermediate where the benzyl group can either be a permanent part of the final molecule or serve as a protecting group that can be removed later via hydrogenolysis.[11][12][13]
Scientific Rationale
This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. The secondary amine of 4-propoxypiperidine acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. A non-nucleophilic base, such as potassium carbonate (K₂CO₃), is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Acetonitrile is an excellent solvent for this transformation as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophile.
Experimental Workflow: N-Alkylation
Caption: Workflow for N-alkylation of 4-propoxypiperidine.
Detailed Protocol: Synthesis of N-benzyl-4-propoxypiperidine
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-propoxypiperidine (1.0 eq, 5.0 g), anhydrous potassium carbonate (2.5 eq), and acetonitrile (40 mL).
-
Reagent Addition: Stir the suspension at room temperature. Slowly add benzyl bromide (1.1 eq) to the mixture dropwise over 5 minutes.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane, visualizing with potassium permanganate stain. The disappearance of the 4-propoxypiperidine spot indicates reaction completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure N-benzyl-4-propoxypiperidine.
-
Core Synthetic Application 2: Reductive Amination
Reductive amination is one of the most powerful and versatile methods for C-N bond formation in pharmaceutical synthesis.[14][15][16] It allows for the direct coupling of the piperidine nitrogen to a wide variety of aldehydes and ketones, creating more complex secondary or tertiary amine intermediates in a single, efficient step.
Scientific Rationale
This one-pot reaction proceeds through two key stages. First, the amine (4-propoxypiperidine) and a carbonyl compound (e.g., an aldehyde) condense to form a hemiaminal, which then dehydrates to form a transient iminium ion. Second, a selective reducing agent reduces this iminium ion to the final amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[16] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the electrophilic iminium ion. This selectivity is crucial for the success of the one-pot procedure. Unlike harsher reagents like sodium borohydride, STAB is tolerant of mildly acidic conditions which can catalyze the iminium ion formation, and it does not require strict pH control.[15]
Experimental Workflow: Reductive Amination
Caption: Workflow for reductive amination with 4-propoxypiperidine.
Detailed Protocol: Synthesis of 1-(Cyclohexylmethyl)-4-propoxypiperidine
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-propoxypiperidine (1.0 eq, 5.0 g) and cyclohexanecarbaldehyde (1.05 eq) in dichloromethane (DCM, 80 mL).
-
Reagent Addition: Stir the solution at room temperature. To this mixture, add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Note: Initial additions may cause some gas evolution.
-
Reaction Execution: Allow the reaction to stir at room temperature for 18 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC (15% Ethyl Acetate/Hexanes) for the formation of the product and consumption of the starting materials.
-
Workup:
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL).
-
Stir vigorously for 20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
-
Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting residue by flash chromatography on silica gel to yield the pure 1-(cyclohexylmethyl)-4-propoxypiperidine.
-
Characterization of Synthesized Intermediates
Confirmation of the structure and assessment of purity are critical validation steps. The synthesized intermediates should be characterized using standard analytical techniques.
| Intermediate | Technique | Expected Result |
| N-benzyl-4-propoxypiperidine | ¹H NMR | Appearance of aromatic protons (~7.2-7.4 ppm) and a singlet for the benzylic CH₂ (~3.5 ppm). |
| MS (ESI+) | Calculated m/z for [M+H]⁺: 234.18. Found: 234.2. | |
| 1-(Cyclohexylmethyl)-4-propoxypiperidine | ¹H NMR | Disappearance of the N-H proton. Appearance of characteristic cyclohexyl and methylenic protons. |
| MS (ESI+) | Calculated m/z for [M+H]⁺: 240.23. Found: 240.2. |
Conclusion and Future Prospects
4-Propoxypiperidine is a robust and versatile starting material for the synthesis of diverse pharmaceutical intermediates. The N-alkylation and reductive amination protocols detailed herein represent reliable and scalable methods for elaborating the core piperidine scaffold. The resulting intermediates, such as N-benzyl-4-propoxypiperidine, can be deprotected and further functionalized, while products from reductive amination can serve as direct precursors to complex APIs. These foundational reactions empower researchers and drug development professionals to rapidly generate novel molecular architectures for screening and optimization in the pursuit of new therapeutics.
References
- Fisher Scientific. (2015, February 2). Safety Data Sheet for 4-Methylpiperidine.
-
Ivanović, M. D., et al. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Retrieved from [Link]
- Fisher Scientific. (2024, March 30). Safety Data Sheet for 4-Propylpiperidine.
- Fisher Scientific. (2024, February 15). Safety Data Sheet for 4-n-Propylpiperidine.
-
Saeed, A., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. Retrieved from [Link]
- Matassini, C., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines.
- Lyapkalo, I. M., & Krasavin, M. (2018).
- Ramón, D. J., & Yus, M. (2005). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 10(1), 143-153.
- Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
World of Chemicals. (n.d.). High-Purity 4-(4-Chlorophenyl)piperidin-4-ol: Synthesis Intermediate for Loperamide Hydrochloride. Retrieved from [Link]
- Van der Veken, P., et al. (2005). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. Tetrahedron Letters, 46(35), 5971-5973.
- McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide.
- Ruben, S., & Ferreira, D. (n.d.). Piperidine-based drug discovery. University of Arizona.
-
Autechem. (2023, October 29). What are the key steps in the synthesis of medical intermediates?. Retrieved from [Link]
- Gard, T., et al. (2012). Synthesis of fentanyl analogs. Google Patents.
-
Dhameliya, T. M., et al. (2022). Reductive amination of cyclohexanone (294b) with piperidine (285g) catalyzed by PtNPs supported on charcoal or metal oxides. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Beydoun, K., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968-5970.
- Tang, S., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3713-6.
- Li, J. J., & Yang, M. (2021). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
-
PubChem. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
- Google Patents. (n.d.). N-alkoxy-4,4-dioxy-polyalkyl-piperidine compounds, with glycidyl or alkylcarbonyl groups as functional initiators for controlled radical polymerization.
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Application Notes & Protocols: 4-Propoxypiperidine as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the 4-Propoxypiperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of pharmacophoric elements to engage with biological targets. Within the vast landscape of substituted piperidines, the 4-propoxypiperidine moiety has emerged as a particularly valuable building block for fine-tuning the physicochemical and pharmacokinetic properties of drug candidates.[2]
This guide provides an in-depth analysis of 4-propoxypiperidine, offering detailed protocols for its incorporation into lead compounds and exploring the causal relationships between its structure and its impact on drug-like properties. We will delve into its role in enhancing metabolic stability and modulating lipophilicity, supported by comparative data and established synthetic methodologies.
Physicochemical Properties and Strategic Considerations
The choice of a specific substituent on the piperidine ring is a critical decision in drug design, directly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The 4-propoxy group offers a unique balance of properties compared to its smaller ether analogs (methoxy) or the corresponding alcohol (hydroxy).
The propoxy group contributes to a moderate increase in lipophilicity, which can be advantageous for enhancing permeability across biological membranes, including the blood-brain barrier (BBB).[3] This controlled increase in lipophilicity is often a key strategy in the design of CNS-active agents. Furthermore, the ether linkage in 4-propoxypiperidine is generally more resistant to metabolic degradation than a hydroxyl group, which can be a site for glucuronidation or oxidation. This enhanced metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.
Table 1: Comparative Physicochemical Properties of 4-Substituted Piperidines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP | Topological Polar Surface Area (TPSA) (Ų) |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | 0.2 | 32.26 |
| 4-Methoxypiperidine | C₆H₁₃NO | 115.17 | 0.7 | 21.26 |
| 4-Propoxypiperidine | C₈H₁₇NO | 143.23 | 1.165 | 21.26 |
Data sourced from commercial supplier information and computational predictions.[4]
The data in Table 1 illustrates the incremental increase in lipophilicity (LogP) with the extension of the alkyl chain of the ether. Notably, the TPSA, a key indicator of membrane permeability, remains the same for the methoxy and propoxy derivatives, suggesting that the increase in lipophilicity from the additional carbons is the primary differentiator.
Core Synthetic Protocols: Incorporation of the 4-Propoxypiperidine Moiety
The secondary amine of 4-propoxypiperidine provides a versatile synthetic handle for elaboration into a wide array of molecular architectures. Two of the most fundamental and widely employed transformations are reductive amination and N-arylation.
Protocol 1: Reductive Amination for the Synthesis of N-Alkyl-4-propoxypiperidines
Reductive amination is a robust and efficient method for forming carbon-nitrogen bonds, coupling the 4-propoxypiperidine with an aldehyde or ketone. This reaction proceeds via the in-situ formation of an iminium ion, which is then reduced by a mild hydride source. Sodium triacetoxyborohydride (STAB) is a preferred reagent for this transformation due to its selectivity for iminium ions over carbonyls and its operational simplicity.
Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol: Synthesis of 1-Benzyl-4-propoxypiperidine
-
Reaction Setup: To a solution of benzaldehyde (1.0 mmol, 1.0 eq) in 1,2-dichloroethane (DCE, 5 mL) is added 4-propoxypiperidine (1.1 mmol, 1.1 eq). The mixture is stirred at room temperature for 20 minutes.
-
Reduction: Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 eq) is added portion-wise over 5 minutes. The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-4 hours), the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extraction: The aqueous layer is extracted with dichloromethane (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-propoxypiperidine.
Causality and Rationale: The initial stirring of the aldehyde and amine allows for the formation of the iminium ion intermediate. The use of a slight excess of the amine and STAB ensures the complete consumption of the limiting aldehyde. DCE is a common solvent as it is compatible with STAB. The basic work-up removes acetic acid byproducts from the STAB reduction.
Protocol 2: Buchwald-Hartwig N-Arylation for the Synthesis of 1-Aryl-4-propoxypiperidines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide (or triflate) and an amine.[5][6] This reaction is indispensable for accessing N-aryl piperidines, a common motif in CNS-active compounds. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and broad substrate scope.
Workflow for Buchwald-Hartwig N-Arylation:
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Detailed Experimental Protocol: Synthesis of 1-(4-methoxyphenyl)-4-propoxypiperidine
-
Reaction Setup: An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol, 0.02 eq), XPhos (0.08 mmol, 0.08 eq), and sodium tert-butoxide (1.4 mmol, 1.4 eq). The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: 4-Bromoanisole (1.0 mmol, 1.0 eq), 4-propoxypiperidine (1.2 mmol, 1.2 eq), and anhydrous toluene (5 mL) are added via syringe.
-
Reaction: The reaction mixture is heated to 100 °C in an oil bath and stirred vigorously. The progress of the reaction is monitored by LC-MS.
-
Work-up: After completion (typically 12-18 hours), the reaction mixture is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of Celite.
-
Extraction: The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 1-(4-methoxyphenyl)-4-propoxypiperidine.
Causality and Rationale: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst. The biarylphosphine ligand, XPhos, is effective for the coupling of secondary amines. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions. The slight excess of the amine component helps to drive the reaction to completion.
Case Study: The 4-Alkoxypiperidine Moiety in Dopamine D2 Receptor Ligands
The dopamine D2 receptor is a key target for antipsychotic drugs. Structure-activity relationship (SAR) studies of various D2 receptor ligands have demonstrated the importance of the substituent at the 4-position of the piperidine ring in modulating affinity and selectivity. While a specific marketed drug with a 4-propoxypiperidine moiety is not prominently cited, the exploration of 4-alkoxypiperidines in this class of compounds provides valuable insights.
In the design of D2 receptor antagonists, modulating lipophilicity is critical for achieving the desired CNS penetration and pharmacokinetic profile. The substitution of a polar hydroxyl group with a more lipophilic alkoxy group, such as propoxy, can enhance brain uptake. Furthermore, the ether linkage is generally less susceptible to phase II metabolism compared to a free hydroxyl group, potentially leading to a longer duration of action.
The synthesis of such compounds often involves the core protocols described above. For instance, a key intermediate could be synthesized via the Buchwald-Hartwig amination of a suitable aryl halide with 4-propoxypiperidine, followed by further functionalization.
Conclusion and Future Perspectives
4-Propoxypiperidine is a valuable and versatile building block in medicinal chemistry, offering a strategic tool for optimizing the properties of drug candidates. Its ability to fine-tune lipophilicity and enhance metabolic stability makes it particularly attractive for the design of CNS-active agents. The detailed protocols provided herein for reductive amination and Buchwald-Hartwig N-arylation offer reliable and adaptable methods for the incorporation of this scaffold. As the demand for drugs with improved pharmacokinetic profiles continues to grow, the strategic application of building blocks like 4-propoxypiperidine will undoubtedly play an increasingly important role in the future of drug discovery.
References
- T. C. T. Ho, et al. (2018). The Piperidine Scaffold: A Versatile Framework in Medicinal Chemistry. Journal of Medicinal Chemistry.
- S. L. Buchwald, et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Organic Letters.
- P. Gmeiner, et al. (2011). Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound. Bioorganic & Medicinal Chemistry Letters.
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Available from: [Link]
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- S. K. Yousuf, et al. (2011). Synthesis and characterization of selective dopamine D₂ receptor ligands using aripiprazole as the lead compound. Journal of Medicinal Chemistry.
- Y. Zhang, et al. (2022). Synthesis of Bitopic Ligands as Potent Dopamine D2 Receptor Agonists. ChemMedChem.
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ResearchGate. (2015). 4-Methoxy-α-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Available from: [Link]
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ResearchGate. (2019). Synthesis of 3 by reductive amination of 2-quinolinecarboxaldehyde with.... Available from: [Link]
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The Strategic Role of 4-Propoxypiperidine in the Synthesis of Novel Analgesics
For distribution to researchers, scientists, and drug development professionals.
This document provides a detailed overview of the application of 4-propoxypiperidine as a key building block in the synthesis of potent analgesic compounds. We will explore the chemical rationale for its use, outline detailed synthetic protocols for exemplary target molecules, and discuss the structure-activity relationships that underscore its importance in modern medicinal chemistry.
Introduction: The Significance of the Piperidine Scaffold in Analgesic Development
The piperidine ring is a foundational pharmacophore in a vast array of clinically significant analgesic agents, most notably in the fentanyl class of synthetic opioids.[1][2] The specific substitutions on this six-membered heterocycle critically influence the compound's affinity for opioid receptors, its pharmacokinetic profile, and its overall analgesic efficacy.[3][4] The introduction of a propoxy group at the 4-position of the piperidine ring, creating 4-propoxypiperidine, offers a unique combination of steric and electronic properties that medicinal chemists can leverage to fine-tune the pharmacological activity of new analgesic candidates.[5]
The propoxy moiety can enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and reach its target receptors in the central nervous system. Furthermore, the ether linkage provides a degree of conformational flexibility and can participate in hydrogen bonding interactions within the receptor binding pocket, contributing to the overall binding affinity and potency of the drug.[5]
Synthetic Pathways Leveraging 4-Propoxypiperidine
4-Propoxypiperidine serves as a versatile intermediate in multi-step syntheses of complex analgesic molecules.[5] Its utility lies in its ability to be readily incorporated into larger molecular scaffolds through reactions targeting the secondary amine of the piperidine ring, such as N-alkylation and N-acylation.
A generalized synthetic approach often involves the initial protection of the piperidine nitrogen, followed by the introduction of other key pharmacophoric elements, and concluding with the deprotection and subsequent functionalization of the nitrogen to yield the final active pharmaceutical ingredient (API).
Below, we outline a representative synthetic workflow for the preparation of a novel analgesic candidate derived from 4-propoxypiperidine.
Experimental Protocol: Synthesis of a Novel 4-Propoxypiperidine-Based Analgesic
This protocol details a multi-step synthesis of a hypothetical, potent analgesic, N-(1-(2-phenylethyl)-4-propoxypiperidin-4-yl)-N-phenylpropanamide, a structural analog of fentanyl. This example is for illustrative purposes to demonstrate the application of 4-propoxypiperidine.
Step 1: N-Boc Protection of 4-Propoxypiperidine
Rationale: The protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group is a crucial first step. This prevents unwanted side reactions at the nitrogen atom during subsequent synthetic transformations and allows for controlled, regioselective chemistry.
Procedure:
-
To a solution of 4-propoxypiperidine (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.
-
Add triethylamine (TEA, 1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-propoxypiperidine-1-carboxylate.
| Compound | Molecular Weight | Equivalents | Amount |
| 4-Propoxypiperidine | 143.23 g/mol | 1.0 | (user defined) |
| Di-tert-butyl dicarbonate | 218.25 g/mol | 1.1 | (calculated) |
| Triethylamine | 101.19 g/mol | 1.2 | (calculated) |
Step 2: Synthesis of a Key Intermediate
The following steps would typically involve the introduction of the anilino group at the 4-position, a common feature in many potent opioid analgesics.[2] This can be achieved through various methods, such as reductive amination of a corresponding ketone.
Step 3: N-Acylation and Deprotection
Following the introduction of the anilino moiety, the synthesis would proceed with the acylation of the anilino nitrogen with propionyl chloride, followed by the deprotection of the Boc group under acidic conditions to yield the secondary amine.
Step 4: N-Alkylation to Yield the Final Product
Rationale: The final step involves the N-alkylation of the piperidine nitrogen with a phenethyl group. This specific substituent is known to be crucial for high analgesic potency in the fentanyl series.[3]
Procedure:
-
To a solution of the deprotected intermediate (1.0 eq) in acetonitrile (15 mL/g), add (2-bromoethyl)benzene (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
| Compound | Molecular Weight | Equivalents | Amount |
| Deprotected Intermediate | (Calculated) | 1.0 | (user defined) |
| (2-Bromoethyl)benzene | 185.06 g/mol | 1.2 | (calculated) |
| Potassium Carbonate | 138.21 g/mol | 2.0 | (calculated) |
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of a 4-propoxypiperidine-based analgesic.
Caption: Synthetic pathway from 4-propoxypiperidine to a novel analgesic.
Structure-Activity Relationship (SAR) Insights
The incorporation of the 4-propoxy group into the piperidine ring allows for a systematic investigation of SAR. Key considerations for researchers include:
-
Alkoxy Chain Length: Varying the length of the alkyl chain (e.g., methoxy, ethoxy, butoxy) can modulate lipophilicity and steric interactions within the receptor.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of analgesic potency.[3] Exploration of various arylalkyl groups can lead to the discovery of compounds with improved pharmacological profiles.
-
Acyl Group: Modification of the acyl group on the anilino nitrogen can also significantly impact activity.
Conclusion
4-Propoxypiperidine is a valuable and versatile building block in the design and synthesis of novel analgesic compounds. Its unique structural features provide a platform for the development of potent and selective opioid receptor modulators. The synthetic protocols and SAR insights provided in this document are intended to serve as a guide for researchers in the field of medicinal chemistry and drug discovery, facilitating the exploration of new chemical space in the quest for safer and more effective pain therapeutics.
References
- Contreras, J. M., et al. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66.
- Islam, N. U., et al. (2015). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
- Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974.
- Srulevitch, D. B., & Lien, E. J. (1989). Design, synthesis and SAR of analgesics. Progress in Clinical and Biological Research, 291, 377-381.
- Zimmerman, D. M., et al. (1980). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogues. Journal of Medicinal Chemistry, 23(7), 768-771.
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Semantic Scholar. Fentanyl and the 4-Anilinopiperidine Group of Analgesics. Retrieved from [Link]
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Federal Register. (2020). Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Retrieved from [Link]
- Ivanova, S., et al. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385-412.
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United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]
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Application Notes and Protocols for 4-Propoxypiperidine in Agrochemical Development
Introduction: The Piperidine Scaffold in Modern Agrochemicals
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the development of modern agrochemicals.[1] Its conformational flexibility allows for optimal binding to target receptors, and its presence can enhance a molecule's metabolic stability and water solubility.[1] This versatile scaffold is found in a variety of commercial fungicides, insecticides, and herbicides.[2] 4-Propoxypiperidine, a derivative featuring a propoxy group at the 4-position, serves as a valuable building block for creating novel active ingredients with potentially enhanced efficacy and desirable physicochemical properties. This document provides a comprehensive guide for researchers on the synthesis, derivatization, and biological evaluation of 4-propoxypiperidine-based compounds for agrochemical applications.
Core Synthesis of 4-Propoxypiperidine
The synthesis of 4-propoxypiperidine is most effectively achieved through a Williamson ether synthesis, starting from the commercially available 4-hydroxypiperidine. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.[3][4][5]
Protocol 1: Synthesis of 4-Propoxypiperidine via Williamson Ether Synthesis
Objective: To synthesize 4-propoxypiperidine from 4-hydroxypiperidine and 1-bromopropane.
Materials:
-
4-Hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1-Bromopropane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypiperidine (1 equivalent).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the 4-hydroxypiperidine.
-
Deprotonation: Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 1 hour. Hydrogen gas will be evolved, so ensure proper ventilation.
-
Nucleophilic Attack: Add 1-bromopropane (1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-propoxypiperidine.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial as sodium hydride reacts violently with water.
-
Excess Alkyl Halide: A slight excess of 1-bromopropane is used to ensure the complete consumption of the alkoxide.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.[5]
Derivatization of 4-Propoxypiperidine for Agrochemical Applications
The 4-propoxypiperidine scaffold can be further modified at the nitrogen atom to generate a diverse library of compounds for biological screening. Common derivatization strategies include N-alkylation, N-acylation, and the introduction of more complex heterocyclic moieties.
Protocol 2: N-Benzylation of 4-Propoxypiperidine
Objective: To synthesize N-benzyl-4-propoxypiperidine, a common starting point for further functionalization.
Materials:
-
4-Propoxypiperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-propoxypiperidine (1 equivalent) in acetonitrile.
-
Base Addition: Add potassium carbonate (2 equivalents) to the solution.
-
Alkylation: Add benzyl bromide (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Workup: Filter the reaction mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify by column chromatography on silica gel.
Biological Screening Protocols
The following protocols provide a framework for evaluating the fungicidal, herbicidal, and insecticidal activity of novel 4-propoxypiperidine derivatives.
Protocol 3: In Vitro Antifungal Assay against Rhizoctonia solani
Rhizoctonia solani is a significant soil-borne plant pathogen causing diseases like sheath blight in rice.[6]
Materials:
-
Potato Dextrose Agar (PDA)
-
Stock solutions of test compounds in a suitable solvent (e.g., DMSO)
-
Actively growing culture of Rhizoctonia solani
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave.
-
Poisoned Food Technique: Cool the molten PDA to approximately 45-50 °C. Add the test compound stock solution to the PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Pour the amended PDA into sterile petri dishes. A control plate with only the solvent should also be prepared.[2][3][7]
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial disc from the edge of an actively growing R. solani culture in the center of each plate.[3]
-
Incubation: Incubate the plates at 25 ± 2 °C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.
-
Analysis: Calculate the percent inhibition of mycelial growth using the formula: % Inhibition = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: Determine the EC₅₀ (half-maximal effective concentration) value by plotting the percent inhibition against the logarithm of the compound concentration and performing a probit analysis.
Protocol 4: Herbicidal Efficacy Screening (Post-emergence)
Objective: To evaluate the post-emergence herbicidal activity of 4-propoxypiperidine derivatives on representative monocot and dicot weeds.
Materials:
-
Seeds of a monocot weed (e.g., barnyardgrass - Echinochloa crus-galli) and a dicot weed (e.g., field mustard - Brassica campestris)
-
Pots with a suitable soil mix
-
Test compounds formulated as an emulsifiable concentrate or wettable powder
-
Spray chamber
-
Greenhouse facilities
Procedure:
-
Plant Growth: Sow the seeds of the test weed species in pots and grow them in a greenhouse to the 2-3 leaf stage.[8]
-
Treatment Application: Prepare solutions of the test compounds at various concentrations (e.g., 37.5, 75, 150 g active ingredient/hectare).[7] Apply the solutions to the plants using a laboratory spray chamber to ensure uniform coverage. Include a negative control (formulation blank) and a positive control (commercial herbicide).
-
Evaluation: After treatment, return the plants to the greenhouse. Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at 7, 14, and 21 days after application using a 0-100% rating scale (0 = no effect, 100 = complete kill).
-
Data Analysis: Analyze the data to determine the effective dose for significant weed control.
Protocol 5: Insecticidal Activity against Aphids (Aphis craccivora)
Objective: To assess the contact toxicity of 4-propoxypiperidine derivatives against cowpea aphids.
Materials:
-
Healthy cowpea plants infested with Aphis craccivora
-
Test compounds dissolved in a suitable solvent with a surfactant
-
Leaf-dip bioassay setup
-
Fine camel hair brush
-
Ventilated containers
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test compounds.
-
Leaf-Dip Bioassay: Excise leaves from the host plant and dip them into the test solutions for 10-20 seconds. Allow the leaves to air dry. A control leaf should be dipped in the solvent-surfactant solution only.
-
Insect Exposure: Place the treated leaves in ventilated containers. Using a fine brush, transfer a known number of adult aphids (e.g., 20-30) onto each leaf.
-
Incubation: Maintain the containers at 25 ± 1 °C with a photoperiod.
-
Mortality Assessment: Record the number of dead aphids at 24, 48, and 72 hours after treatment. Aphids that are unable to move when prodded with the brush are considered dead.
-
LC₅₀ Calculation: Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.[9]
Mechanism of Action Insights
The piperidine scaffold is present in agrochemicals with diverse mechanisms of action. For instance, some piperidine-containing fungicides are known to inhibit ergosterol biosynthesis, a crucial component of fungal cell membranes.[10] Others act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain.[11][12] In the realm of herbicides, piperidine derivatives have been developed as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme essential for plastoquinone and tocopherol biosynthesis in plants.[1][6][7][8][13] The specific mechanism of action of novel 4-propoxypiperidine derivatives will depend on the nature of the substituents attached to the piperidine nitrogen and their overall molecular structure.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the 4-propoxypiperidine scaffold and subsequent biological testing can reveal important structure-activity relationships. For example, in a series of 4-aminopiperidine antifungals, the length of the N-alkyl chain at the 4-amino group was found to be critical for activity, with an N-dodecyl residue showing outstanding potency.[10] Similarly, for herbicidal HPPD inhibitors, the nature and substitution pattern of the aryl group attached to the piperidine core significantly influence their efficacy.[8]
Quantitative Data Summary
The following table presents a hypothetical summary of biological activity data for a series of derivatized 4-propoxypiperidine compounds. Actual data will need to be generated through the screening protocols described above.
| Compound ID | R-Group on Piperidine Nitrogen | Target Organism | Biological Activity (EC₅₀/LC₅₀ in µg/mL) |
| 4PP-01 | -CH₂-Ph | Rhizoctonia solani | 15.2 |
| 4PP-02 | -CH₂-(4-Cl-Ph) | Rhizoctonia solani | 8.5 |
| 4PP-03 | -C(O)-Ph | Rhizoctonia solani | > 50 |
| 4PP-04 | -CH₂-Ph | Brassica campestris | 25.8 (g ai/ha) |
| 4PP-05 | -CH₂-(4-Cl-Ph) | Brassica campestris | 12.1 (g ai/ha) |
| 4PP-06 | -CH₂-Ph | Aphis craccivora | 18.7 |
| 4PP-07 | -CH₂-(4-Cl-Ph) | Aphis craccivora | 9.3 |
Visualizations
Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and screening of 4-propoxypiperidine derivatives.
Hypothetical Mechanism of Action - HPPD Inhibition
Caption: Inhibition of the HPPD enzyme by a 4-propoxypiperidine derivative.
References
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Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors. (2021). Pesticide Biochemistry and Physiology, 174, 104811. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
Design, synthesis and herbicidal activity of new iron chelating motifs for HPPD-inhibitors. (2009). Bioorganic & Medicinal Chemistry, 17(12), 4173-4184. [Link]
-
Research progress on piperidine-containing compounds as agrochemicals. (2023). Chinese Chemical Letters, 34(1), 107941. [Link]
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The Synthesis and Herbicidal Activity of 1-Alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones. (2004). Molecules, 9(1), 26-33. [Link]
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Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. (2020). Pest Management Science, 76(3), 868-879. [Link]
- Research progress on piperidine-containing compounds as agrochemicals. (2023). Chinese Chemical Letters, 34(1), 107941.
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Williamson ether synthesis. (n.d.). Wikipedia. [Link]
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Williamson Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Relative toxicity of insecticides against various species of aphids. (2021). The Pharma Innovation Journal, 10(9), 417-420. [Link]
-
Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (2021). Molecules, 26(11), 3326. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments, (101), e52947. [Link]
-
Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition. (2022). International Journal of Environment and Climate Change, 12(11), 226-231. [Link]
-
Evaluation of Fungicides, Bio-agents and Botanicals against Rhizoctonia spp. Incitant of Sheath Blight of Rice. (2020). International Journal of Current Microbiology and Applied Sciences, 9(8), 374-381. [Link]
-
Efficacy of Fungicides Against Rhizoctonia solani (J. G. Kuhn) Causing Root Rot of French Bean. (2019). International Journal of Current Microbiology and Applied Sciences, 8(1), 1-5. [Link]
-
Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. (2018). Beilstein Journal of Organic Chemistry, 14, 2197-2206. [Link]
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Herbicidal activities of compounds isolated from the medicinal plant Piper sarmentosum. (2019). Pest Management Science, 75(1), 102-108. [Link]
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. (2023). Molecules, 28(21), 7431. [Link]
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Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. (2018). Chinese Journal of Chemistry, 36(11), 1055-1060. [Link]
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Representatives of succinate dehydrogenase inhibitors (SDHIs) fungicides. (n.d.). ResearchGate. [Link]
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Representatives of commercial succinate dehydrogenase inhibitor fungicide. (n.d.). ResearchGate. [Link]
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Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. (2021). Journal of Agricultural and Food Chemistry, 69(33), 9579-9592. [Link]
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Expedient Discovery for Novel Antifungal Leads Targeting Succinate Dehydrogenase: Pyrazole-4-formylhydrazide Derivatives Bearing a Diphenyl Ether Fragment. (2020). Journal of Agricultural and Food Chemistry, 68(49), 14426-14437. [Link]
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Succinate Dehydrogenase Inhibiting Fungicides Research Articles. (n.d.). R Discovery. [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules, 27(1), 253. [Link]
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Discovery of novel piperidine-containing thymol derivatives as potent antifungal agents for crop protection. (2024). Pest Management Science. [Link]
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Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. (2022). Molecules, 27(19), 6549. [Link]
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Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. (2021). Pathogens, 10(3), 314. [Link]
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LC50 values of C. papaya extract observed after 24 hours after application on aphid inside bioassay chambers. (n.d.). ResearchGate. [Link]
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Evaluation Field Trials of Plant Protection Products. (n.d.). ANTEDIS. [Link]
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2013). Medicinal Chemistry Research, 22(8), 3649-3655. [Link]
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Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization. (2018). Organic & Biomolecular Chemistry, 16(23), 4279-4283. [Link]
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Application Notes & Protocols: 4-Propoxypiperidine in Neuroscience Research
For: Researchers, scientists, and drug development professionals.
Introduction: The Piperidine Scaffold and the Potential of 4-Propoxypiperidine
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of therapeutics targeting the central nervous system (CNS).[1][2][3] Its conformational flexibility and ability to engage in key hydrogen bonding interactions allow piperidine-containing molecules to effectively bind to a wide array of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[1][2] This has led to the development of numerous successful drugs for conditions ranging from psychosis and pain to Alzheimer's disease.[2][3]
4-Propoxypiperidine is a readily available chemical building block featuring this critical piperidine core functionalized with a propoxy group at the 4-position.[4][5][6] While not extensively studied as a standalone agent, its structure presents two primary avenues for exploration in neuroscience research:
-
As a Versatile Synthetic Precursor: It serves as a key intermediate for the synthesis of more complex and potentially potent neurological agents.[7] The propoxy group can influence physicochemical properties like lipophilicity and may serve as a critical interaction point within a receptor's binding pocket.
-
As a Novel Neuromodulatory Candidate: The 4-substituted piperidine motif is common in compounds with significant CNS activity, including analgesics and receptor antagonists.[8][9][10] Therefore, 4-propoxypiperidine itself warrants investigation as a potential ligand for various CNS receptors.
This document provides detailed protocols and insights for leveraging 4-propoxypiperidine in both synthetic and screening applications within a neuroscience research context.
PART 1: 4-Propoxypiperidine as a Synthetic Precursor for Novel CNS Ligands
The true value of 4-propoxypiperidine often lies in its role as a starting material for more elaborate molecules. The secondary amine of the piperidine ring is a prime site for modification, allowing for the introduction of diverse pharmacophores to target specific CNS receptors.
Rationale for Synthetic Elaboration
The nitrogen atom of 4-propoxypiperidine can be readily alkylated or acylated, enabling the construction of a library of derivatives. This strategy is fundamental in structure-activity relationship (SAR) studies. For instance, N-substitution is a common method for developing ligands for opioid, dopamine, and N-type calcium channels.[11][12][13] The goal is to append a moiety that confers high affinity and selectivity for a desired target.
Experimental Workflow: Synthesis of a Novel Ligand
Below is a representative workflow for the N-alkylation of 4-propoxypiperidine to synthesize a hypothetical derivative for screening.
Caption: Workflow for the synthesis of a novel derivative from 4-propoxypiperidine.
Protocol 1: Synthesis of 1-(2-(4-fluorophenyl)acetyl)-4-propoxypiperidine
This protocol describes a standard N-acylation reaction, a common step in building more complex piperidine-based molecules.[14]
Materials:
-
4-Propoxypiperidine
-
2-(4-fluorophenyl)acetyl chloride
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-propoxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Add a solution of 2-(4-fluorophenyl)acetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture over 15 minutes. Causality Note: Dropwise addition at low temperature controls the exothermic reaction and minimizes side product formation.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated sodium bicarbonate solution to quench any remaining acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes) to obtain the pure product.
Protocol 2: Analytical Characterization of Synthesized Product
It is critical to confirm the identity, structure, and purity of the newly synthesized compound before biological testing.[15] A suite of complementary analytical techniques should be employed.[16]
Methods:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Column: C18 reverse-phase column (e.g., Waters BEH C18).[17]
-
Detection: Monitor both UV absorbance and mass-to-charge ratio (m/z) to confirm the presence of the desired product.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
¹H NMR: Will confirm the presence of protons on the piperidine ring, the propoxy group, and the newly added N-acetyl moiety.
-
¹³C NMR: Will confirm the carbon skeleton of the molecule.
-
-
High-Resolution Mass Spectrometry (HR-MS): To determine the exact mass of the molecule, confirming its elemental composition.
PART 2: Screening 4-Propoxypiperidine as a Potential Neuromodulatory Ligand
The structural similarity of 4-propoxypiperidine to known CNS-active compounds suggests it may possess intrinsic biological activity.[18][19] A logical first step is to screen it against a panel of CNS receptors, particularly GPCRs, which are major drug targets.[20][21]
Screening Rationale & Workflow
A tiered screening approach is efficient for identifying and characterizing the activity of a novel compound. This begins with broad binding assays to identify potential targets, followed by functional assays to determine the nature of the interaction (e.g., agonist or antagonist).
Caption: A tiered workflow for screening 4-propoxypiperidine for CNS receptor activity.
Protocol 3: In Vitro Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine if 4-propoxypiperidine can displace a known radiolabeled ligand from a specific receptor, thereby indicating affinity for that receptor.[9]
Materials:
-
Cell membranes prepared from cells expressing the target receptor (e.g., human dopamine D2 receptor).
-
Radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors).
-
4-Propoxypiperidine stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., Haloperidol).
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and microplate scintillation counter.
Procedure:
-
Plate Setup: To each well of a 96-well plate, add:
-
Assay buffer.
-
Radiolabeled ligand at a concentration near its Kd.
-
Either vehicle (for total binding), non-specific control, or varying concentrations of 4-propoxypiperidine.
-
-
Initiate Reaction: Add the cell membrane preparation to each well to start the binding reaction. Causality Note: Adding membranes last ensures all components are present to compete for binding simultaneously.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through the filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically trapped radioligand.
-
Quantification: Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of 4-propoxypiperidine.
-
Plot the percent specific binding against the log concentration of the compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ (concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
| Hypothetical Binding Data for 4-Propoxypiperidine | |
| Receptor Target | Ki (nM) |
| Dopamine D₂ | > 10,000 |
| Dopamine D₃ | 850 |
| Serotonin 5-HT₂ₐ | > 10,000 |
| Histamine H₃ | 1200 |
| Sigma-1 | 450 |
Protocol 4: [³⁵S]GTPγS Functional Assay
If a binding "hit" is identified, this functional assay can determine if the compound acts as an agonist (stimulates receptor activity), antagonist (blocks agonist activity), or inverse agonist (reduces basal receptor activity).[22] It measures the receptor-mediated activation of G-proteins.
Materials:
-
Cell membranes expressing the target GPCR.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
Known agonist and antagonist for the target receptor.
-
4-Propoxypiperidine stock solution.
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
Procedure:
-
Membrane Pre-incubation: Pre-incubate cell membranes with GDP for 15-20 minutes on ice. Causality Note: This ensures that G-proteins are in their inactive, GDP-bound state at the start of the assay.
-
Agonist Mode:
-
To test for agonist activity, add increasing concentrations of 4-propoxypiperidine to the wells.
-
Add [³⁵S]GTPγS to all wells.
-
Incubate at 30°C for 60 minutes.
-
-
Antagonist Mode:
-
To test for antagonist activity, add increasing concentrations of 4-propoxypiperidine along with a fixed, sub-maximal concentration (e.g., EC₈₀) of a known agonist.
-
Add [³⁵S]GTPγS and incubate as above.
-
-
Termination and Detection: Terminate the reaction by rapid filtration, wash the filters, and quantify the bound [³⁵S]GTPγS via scintillation counting, as described in Protocol 3.
Data Analysis:
-
Agonist Mode: Plot [³⁵S]GTPγS binding against the log concentration of 4-propoxypiperidine to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a full agonist.
-
Antagonist Mode: Plot agonist-stimulated [³⁵S]GTPγS binding against the log concentration of 4-propoxypiperidine to determine the IC₅₀. This can be used to calculate the antagonist dissociation constant (Kb).
Conclusion
4-Propoxypiperidine represents a molecule of dual utility in neuroscience research. As a synthetic building block, it provides a validated scaffold for the creation of novel, targeted CNS agents. As a standalone compound, it warrants systematic investigation for potential neuromodulatory properties. The protocols detailed herein provide a comprehensive framework for researchers to unlock the potential of this and other piperidine derivatives, driving forward the discovery of new tools and therapeutics for understanding and treating neurological disorders.
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S33138 [N-[4-[2-[(3aS,9bR)-8-cyano-1,3a,4,9b-tetrahydro[20]-benzopyrano[3,4-c]pyrrol-2(3H)-yl)-ethyl]phenylacetamide], a preferential dopamine D3 versus D2 receptor antagonist and potential antipsychotic agent. PubMed.
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Introduction: The Significance of the 4-Propoxypiperidine Scaffold
An in-depth guide to the synthetic functionalization of 4-Propoxypiperidine, a valuable scaffold in modern medicinal chemistry. This document provides researchers, scientists, and drug development professionals with a detailed overview of the reactivity of 4-propoxypiperidine with common electrophiles, complete with validated experimental protocols and mechanistic insights.
The piperidine ring is one of the most prevalent N-heterocyclic motifs in FDA-approved pharmaceuticals and bioactive natural products.[1][2] Its saturated, three-dimensional structure is a desirable feature for improving the physicochemical properties of drug candidates, such as solubility and metabolic stability. Specifically, 4-substituted piperidines are key building blocks in medicinal chemistry.[3][4] The introduction of a propoxy group at the 4-position, as in 4-propoxypiperidine, modulates lipophilicity and can provide an additional vector for hydrogen bonding interactions with biological targets.[5]
The synthetic utility of 4-propoxypiperidine stems from the nucleophilic character of its secondary amine. The lone pair of electrons on the nitrogen atom readily reacts with a wide array of electrophilic reagents, allowing for the straightforward introduction of diverse functional groups.[6][7] This process, known as N-functionalization, is a cornerstone of library synthesis and lead optimization in drug discovery, enabling systematic exploration of structure-activity relationships (SAR).[8] This guide details the reaction of 4-propoxypiperidine with three major classes of electrophiles: acylating agents, sulfonylating agents, and alkylating agents.
Core Reactivity: Nucleophilic Attack at Nitrogen
The fundamental reaction pathway for the N-functionalization of 4-propoxypiperidine involves the nucleophilic attack of the secondary amine on an electron-deficient center of an electrophile.[9][10] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproduct generated, thereby driving the reaction to completion.
Section 1: N-Acylation of 4-Propoxypiperidine
N-acylation is a robust and widely used transformation to form a stable amide bond. This reaction introduces an acyl group onto the piperidine nitrogen, a common strategy for synthesizing analogues of biologically active compounds.[11][12] The most common acylating agents are acyl chlorides and acid anhydrides, which are highly reactive towards amines.
Mechanism of N-Acylation
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of 4-propoxypiperidine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride). This forms a tetrahedral intermediate which then collapses, expelling the leaving group (chloride, in this case) to yield the N-acylated product. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to scavenge the HCl generated, preventing the protonation of the starting amine and allowing the reaction to proceed to completion.[13]
Caption: Mechanism of N-Acylation of 4-Propoxypiperidine.
Experimental Protocol: N-Acylation with Acyl Chloride
This protocol provides a general procedure for the N-acylation of 4-propoxypiperidine using an acyl chloride.
Materials:
-
4-Propoxypiperidine (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-propoxypiperidine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl-4-propoxypiperidine.[11]
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DCM | Aprotic, dissolves reactants, and is unreactive. |
| Base | Triethylamine (TEA) | Scavenges HCl byproduct to prevent amine protonation. |
| Temperature | 0 °C to RT | Controls the initial exothermic reaction. |
| Equivalents | Slight excess of electrophile | Ensures complete consumption of the starting amine. |
Section 2: N-Sulfonylation of 4-Propoxypiperidine
The formation of a sulfonamide by reacting an amine with a sulfonyl chloride is a critical transformation in medicinal chemistry. The resulting sulfonamide group is a key pharmacophore in many drugs, acting as a stable hydrogen bond donor and acceptor.
Mechanism of N-Sulfonylation
Similar to N-acylation, N-sulfonylation proceeds through a nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.[14][15] This forms a transient intermediate which then eliminates a chloride ion to form the stable N-sulfonylated product. A base is required to neutralize the generated HCl. The reaction is believed to involve an initial N-sulfonylation of the piperidine to give a pyridinium salt-like intermediate, which is then deprotonated.[14][15][16][17]
Experimental Protocol: N-Sulfonylation with Aryl Sulfonyl Chloride
This protocol details the N-sulfonylation of 4-propoxypiperidine.
Materials:
-
4-Propoxypiperidine (1.0 eq)
-
Aryl sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) (1.5 eq)
-
Optional: 4-Dimethylaminopyridine (DMAP) (0.1 eq) as a catalyst
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve 4-propoxypiperidine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Catalyst and Base: Add DMAP (0.1 eq, if used) followed by triethylamine (1.5 eq).
-
Electrophile Addition: Add the aryl sulfonyl chloride (1.1 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash chromatography or recrystallization to obtain the desired N-sulfonyl-4-propoxypiperidine.[14][15]
| Parameter | Condition | Rationale |
| Catalyst | DMAP (optional) | Acyl transfer catalyst that can accelerate the reaction. |
| Base | Triethylamine (TEA) | Neutralizes the HCl byproduct. |
| Workup Wash | 1M HCl | Removes excess unreacted amine and DMAP. |
| Workup Wash | NaHCO₃ | Neutralizes any remaining acidic components. |
Section 3: N-Alkylation of 4-Propoxypiperidine
N-alkylation introduces an alkyl group onto the piperidine nitrogen, a common method to modulate the basicity and lipophilicity of the parent molecule.[7][8] The reaction typically involves an alkyl halide as the electrophile.
Mechanism of N-Alkylation
N-alkylation is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction. The nucleophilic nitrogen of 4-propoxypiperidine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step.[18] A base, often a carbonate like K₂CO₃ or a hindered amine base, is used to neutralize the hydrohalic acid formed, preventing the formation of the unreactive ammonium salt.[18]
Caption: SN2 Mechanism of N-Alkylation.
Experimental Protocol: N-Alkylation with Alkyl Bromide
This protocol outlines a standard procedure for N-alkylation.
Materials:
-
4-Propoxypiperidine (1.0 eq)
-
Alkyl bromide (e.g., benzyl bromide) (1.1 eq)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 4-propoxypiperidine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Electrophile Addition: Add the alkyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: After cooling to room temperature, filter off the solids and concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by flash column chromatography to afford the pure N-alkyl-4-propoxypiperidine.[18]
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile / DMF | Polar aprotic solvents that facilitate Sₙ2 reactions. |
| Base | K₂CO₃ (solid) | Heterogeneous base, easily removed by filtration. |
| Temperature | 60-80 °C | Provides activation energy for the Sₙ2 reaction. |
| Leaving Group | Br > Cl; I is most reactive | Reactivity of alkyl halide depends on the leaving group ability. |
General Experimental Workflow
The following diagram illustrates a universal workflow applicable to the N-functionalization reactions described.
Caption: General workflow for N-functionalization of 4-propoxypiperidine.
Safety and Handling
4-Propoxypiperidine and its derivatives, along with the reagents used, must be handled with appropriate safety precautions.[19]
-
Handling: Always work in a well-ventilated chemical fume hood.[20][21] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[20][21]
-
Reagents: Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory. Alkyl halides can be toxic and should be handled with care. Bases like triethylamine are flammable and corrosive.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.[20]
References
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- PubMed. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- Fisher Scientific. 4-METHYLPIPERIDINE Safety Data Sheet.
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Application Notes and Protocols for the N-Alkylation of 4-Propoxypiperidine
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The N-alkylation of piperidines, including the valuable building block 4-propoxypiperidine, is a fundamental transformation that allows for the introduction of diverse substituents at the nitrogen atom.[2] These modifications are critical for modulating the molecule's interaction with biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[2][3] This guide provides detailed protocols and expert insights into the most common and effective methods for the N-alkylation of 4-propoxypiperidine, aimed at researchers and scientists in drug development.
Strategic Approaches to N-Alkylation
The synthesis of N-alkylated 4-propoxypiperidine derivatives can be approached through several key synthetic strategies. The choice of method depends on the nature of the desired alkyl group, the required scale, and the functional group tolerance of the substrates. The two most prevalent and practical methods are Direct Alkylation via Nucleophilic Substitution and Reductive Amination.
| Method | Description | Advantages | Disadvantages |
| Direct Alkylation | A one-step nucleophilic substitution reaction (SN2) between 4-propoxypiperidine and an alkyl halide.[4] | Simple, direct, and often requires readily available starting materials. | Prone to over-alkylation, leading to the formation of quaternary ammonium salts.[5][6] May require careful control of stoichiometry and reaction conditions. |
| Reductive Amination | A two-step, one-pot reaction involving the formation of an iminium ion from 4-propoxypiperidine and an aldehyde or ketone, followed by in-situ reduction.[7][8] | Highly versatile, excellent for mono-alkylation, and generally high-yielding.[9][10] Tolerates a wide range of functional groups. | Requires a stoichiometric amount of a reducing agent. |
| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate.[11][12] | Excellent for the synthesis of N-aryl piperidines.[13] | More complex reaction setup, requires a catalyst and specific ligands, and is generally not used for simple alkylation. |
Visualizing the N-Alkylation Strategies
Caption: Overview of primary N-alkylation strategies.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of 4-propoxypiperidine with an alkyl halide using a mild base. The key to successful mono-alkylation is the slow addition of the alkylating agent to maintain an excess of the secondary amine, thereby minimizing the formation of the quaternary ammonium salt.[14]
Mechanistic Rationale
The reaction proceeds via a classical SN2 mechanism where the nucleophilic nitrogen of 4-propoxypiperidine attacks the electrophilic carbon of the alkyl halide, displacing the halide.[4] The generated hydrohalic acid is neutralized by a base, such as potassium carbonate, which prevents the protonation of the starting amine and allows the reaction to proceed to completion.[14][15]
Caption: Mechanism of direct N-alkylation.
Experimental Protocol
Materials and Reagents:
-
4-Propoxypiperidine (CAS: 88536-11-2)[16]
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-propoxypiperidine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).
-
Addition of Alkylating Agent: Dissolve the alkyl halide (1.0-1.1 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirred suspension of the amine and base at room temperature over 1-2 hours using a syringe pump. The slow addition is crucial to minimize over-alkylation.[14]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (40-60 °C) if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetonitrile or DCM.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.[17]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the pure N-alkyl-4-propoxypiperidine.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient and versatile method for the N-alkylation of secondary amines.[7] This protocol details the reaction of 4-propoxypiperidine with an aldehyde in the presence of a mild reducing agent, sodium triacetoxyborohydride. This reductant is particularly effective as it is selective for the iminium ion intermediate and tolerant of a wide range of functional groups.[2][8]
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the 4-propoxypiperidine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form a positively charged iminium ion. The sodium triacetoxyborohydride then selectively reduces the iminium ion to yield the desired tertiary amine.[2]
Caption: Mechanism of reductive amination.
Experimental Protocol
Materials and Reagents:
-
4-Propoxypiperidine (1.0 eq)
-
Aldehyde or Ketone (1.1-1.2 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a stirred solution of 4-propoxypiperidine (1.0 eq) in anhydrous dichloromethane at room temperature, add the aldehyde (1.1 eq).[2]
-
Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]
-
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the pure N-alkyl-4-propoxypiperidine.
Safety and Handling
Researchers must adhere to strict safety protocols when handling all chemicals.[18][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[22]
-
Handling of Reagents:
-
4-Propoxypiperidine: Handle in a fume hood. Avoid inhalation and contact with skin and eyes.
-
Alkyl Halides: Many alkyl halides are toxic and/or carcinogenic. Handle with extreme care in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The N-alkylation of 4-propoxypiperidine is a critical transformation for the synthesis of novel chemical entities in drug discovery. Both direct alkylation and reductive amination offer robust and reliable methods to achieve this. Direct alkylation provides a straightforward approach, though it requires careful control to avoid over-alkylation. Reductive amination, on the other hand, offers superior selectivity for mono-alkylation and broader substrate scope. The choice of protocol will be dictated by the specific synthetic target and available resources. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently synthesize a diverse range of N-alkylated 4-propoxypiperidine derivatives for their research programs.
References
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Ch22: Alkylation of Amines. (n.d.). University of Calgary. Retrieved from [Link]
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Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). University of North Texas. Retrieved from [Link]
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Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025, August 7). ResearchGate. Retrieved from [Link]
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20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts. Retrieved from [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
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A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025, August 7). ResearchGate. Retrieved from [Link]
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Amine alkylation. (n.d.). Wikipedia. Retrieved from [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
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Procedure for N-alkylation of Piperidine? (2017, March 16). ResearchGate. Retrieved from [Link]
- A kind of purification method of high-purity piperidine. (n.d.). Google Patents.
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Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. (n.d.). PubMed. Retrieved from [Link]
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A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. (2021, July 1). Macmillan Group - Princeton University. Retrieved from [Link]
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Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions. Retrieved from [Link]
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Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. Retrieved from [Link]
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Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (n.d.). PubMed. Retrieved from [Link]
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Safe Handling of Hazardous Drugs. (2025, March 5). Duke Safety. Retrieved from [Link]
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Safe handling of hazardous drugs. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 18). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
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Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. Retrieved from [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023, February 17). MDPI. Retrieved from [Link]
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Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2025, August 29). PubMed. Retrieved from [Link]
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Controlling Occupational Exposure to Hazardous Drugs. (n.d.). OSHA. Retrieved from [Link]
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Application Notes and Protocols for the Catalytic Conversion of 4-Propoxypiperidine
Introduction: The Strategic Importance of the 4-Propoxypiperidine Scaffold in Medicinal Chemistry
The 4-propoxypiperidine moiety is a privileged scaffold in modern drug discovery, valued for its favorable physicochemical properties that can enhance metabolic stability, solubility, and permeability of drug candidates. Its strategic incorporation into small molecules has led to the development of potent and selective therapeutics across a range of disease areas. The catalytic functionalization of the 4-propoxypiperidine ring, particularly at the nitrogen atom and endocyclic C-H bonds, provides a powerful platform for generating diverse libraries of novel chemical entities with finely tuned pharmacological profiles.
This comprehensive guide offers an in-depth exploration of the primary catalytic methodologies for the conversion of 4-propoxypiperidine, with a focus on N-arylation and C-H functionalization. We provide detailed, field-proven protocols, mechanistic insights, and comparative data to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Part 1: Catalytic N-Arylation of 4-Propoxypiperidine: A Comparative Analysis
The formation of a C(aryl)-N bond is a cornerstone of medicinal chemistry, and two primary catalytic systems have emerged as the methods of choice for the N-arylation of 4-propoxypiperidine: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The selection of the optimal method is contingent upon factors such as substrate scope, functional group tolerance, reaction conditions, and cost.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely adopted method for the formation of C-N bonds, renowned for its broad substrate scope and functional group tolerance.[1] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or pseudohalide.[1] The choice of a sterically hindered and electron-rich phosphine ligand is critical for achieving high catalytic activity, particularly with less reactive aryl chlorides.[1]
Mechanistic Rationale:
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig N-Arylation of 4-Propoxypiperidine with an Aryl Bromide
This protocol provides a general procedure for the N-arylation of 4-propoxypiperidine with an aryl bromide using a palladium catalyst and a biarylphosphine ligand.
Materials:
-
4-Propoxypiperidine
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos or other suitable biarylphosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).
-
Seal the tube, then evacuate and backfill with the inert gas three times.
-
Add the aryl bromide (1.0 mmol) and 4-propoxypiperidine (1.2 mmol) followed by anhydrous, degassed toluene (5 mL).
-
Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-4-propoxypiperidine.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation that utilizes a copper catalyst.[2] While traditionally requiring harsh reaction conditions, modern protocols employing ligands such as amino acids (e.g., L-proline) or diamines have enabled these reactions to proceed under milder conditions.[3] The Ullmann condensation is often a cost-effective alternative to palladium-catalyzed methods, particularly for large-scale syntheses.
Mechanistic Rationale:
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product.
Diagram: Experimental Workflow for Ullmann Condensation
Sources
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The Strategic Integration of 4-Propoxypiperidine in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: 4-Propoxypiperidine as a Privileged Synthon
In the landscape of modern medicinal chemistry and drug discovery, the piperidine moiety stands as a cornerstone structural motif, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a "privileged scaffold." The strategic functionalization of the piperidine ring allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing drug-like characteristics.
4-Propoxypiperidine, a derivative featuring a propoxy group at the 4-position, offers a unique combination of these desirable attributes. The propoxy tail can modulate lipophilicity and provide an additional vector for interaction within protein binding pockets, while the secondary amine of the piperidine ring serves as a versatile handle for the construction of more complex heterocyclic systems. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-propoxypiperidine in the synthesis of high-value heterocyclic compounds, with a particular focus on its application in the development of kinase inhibitors.
Core Application: Synthesis of 4-(Piperidin-4-yloxy)pyrimidine Derivatives
A significant application of alkoxy-substituted piperidines lies in the synthesis of substituted pyrimidines, a class of heterocycles with broad therapeutic relevance, particularly as kinase inhibitors.[3][4] The general strategy involves the nucleophilic aromatic substitution (SNAr) of a halogenated pyrimidine with the hydroxyl group of a 4-hydroxypiperidine derivative. While direct literature protocols starting from 4-propoxypiperidine are not extensively detailed, a robust and analogous methodology utilizing N-Boc-4-hydroxypiperidine provides a reliable blueprint for its successful application. The Boc (tert-butyloxycarbonyl) protecting group is instrumental in preventing N-alkylation of the piperidine ring, ensuring selective O-arylation.
Causality in Experimental Design: The Rationale Behind the Protocol
The choice of a nucleophilic aromatic substitution reaction is dictated by the electronic nature of the pyrimidine ring. The presence of two electron-withdrawing nitrogen atoms renders the carbon atoms of the pyrimidine ring electrophilic and susceptible to attack by nucleophiles.[5] Chlorine atoms at the C2, C4, and C6 positions are excellent leaving groups, facilitating the substitution reaction.
The use of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is crucial for deprotonating the hydroxyl group of the piperidine derivative, thereby generating a more potent alkoxide nucleophile. The choice of solvent, typically a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is important to solvate the cation of the base and to provide a suitable medium for the SNAr reaction to proceed efficiently.
The subsequent deprotection of the Boc group is typically achieved under acidic conditions, for example, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent, to liberate the secondary amine of the piperidine ring. This amine can then be further functionalized if desired.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 4-((2-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate
This protocol is adapted from established procedures for the synthesis of similar 4-(piperidinyloxy)pyrimidine derivatives and serves as a representative workflow.[6]
Materials:
-
2-Amino-4-chloropyrimidine
-
tert-Butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.2 eq.) in anhydrous DMF, add sodium hydride (1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes to allow for the formation of the alkoxide.
-
Add a solution of 2-amino-4-chloropyrimidine (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tert-butyl 4-((2-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate.
Protocol 2: Deprotection to Yield 4-(Piperidin-4-yloxy)pyrimidin-2-amine
Materials:
-
tert-Butyl 4-((2-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4-((2-aminopyrimidin-4-yl)oxy)piperidine-1-carboxylate (1.0 eq.) in dichloromethane.
-
Add trifluoroacetic acid (10 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and neutralize with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-(piperidin-4-yloxy)pyrimidin-2-amine.
Data Presentation
Table 1: Representative Reaction Parameters and Yields for the Synthesis of 4-(Piperidinyloxy)pyrimidine Derivatives
| Starting Material (Pyrimidine) | Piperidine Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-4-chloropyrimidine | N-Boc-4-hydroxypiperidine | NaH | DMF | 80 | 16 | ~70-85 |
| 2,4-Dichloropyrimidine | N-Boc-4-hydroxypiperidine | K₂CO₃ | DMF | 100 | 12 | ~65-80 |
| 4,6-Dichloro-5-phenylpyrimidine | N-Boc-4-hydroxypiperidine | NaH | THF | 65 | 24 | ~60-75 |
Note: Yields are approximate and can vary based on the specific substrates and reaction conditions.
Visualization of Synthetic Workflow
Figure 1: General workflow for the synthesis of 4-(piperidin-4-yloxy)pyrimidine derivatives.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and frequently utilized synthetic transformations in medicinal chemistry. The progress of each reaction can be reliably monitored by standard analytical techniques such as TLC and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the intermediates and final products should be rigorously confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and High-Performance Liquid Chromatography (HPLC). The expected spectroscopic data for the product of Protocol 1 would show characteristic signals for the pyrimidine and piperidine protons, as well as the Boc protecting group. After deprotection (Protocol 2), the disappearance of the Boc signal in the ¹H NMR spectrum provides clear evidence of a successful reaction.
Conclusion and Future Perspectives
4-Propoxypiperidine represents a valuable and underutilized building block in the synthesis of complex heterocyclic compounds. The protocols and strategies outlined in this application note, by analogy to the well-precedented chemistry of N-Boc-4-hydroxypiperidine, provide a solid foundation for its incorporation into drug discovery programs. The resulting 4-(piperidinyloxy)pyrimidine scaffolds are of significant interest for the development of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of 4-propoxypiperidine in multicomponent reactions and other advanced synthetic methodologies is warranted and holds the potential to unlock novel chemical space for the discovery of next-generation pharmaceuticals.
References
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752–6756. [Link]
-
Roskoski, R., Jr (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological research, 103, 26–47. [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in pharmacological sciences, 36(7), 422–439. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859. [Link]
- Terrier, F. (2013).
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorganic & Medicinal Chemistry, 74, 117052. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes & Protocols for the Development of Functional Materials with 4-Propoxypiperidine
Abstract
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-propoxypiperidine as a versatile building block for the synthesis of functional materials, with a primary focus on novel therapeutic agents. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous classes of pharmaceuticals.[1][2] 4-Propoxypiperidine, with its secondary amine and ether linkage, offers a unique scaffold for creating molecules with tailored pharmacological profiles. This guide details the scientific rationale, step-by-step synthetic protocols, characterization methods, and critical insights for leveraging this compound in drug discovery and development.
Introduction: 4-Propoxypiperidine as a Strategic Building Block
4-Propoxypiperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a propoxy group. Its significance in materials development, particularly for pharmaceuticals, stems from the combination of its structural features:
-
The Piperidine Scaffold: A privileged structure in drug design, known for its favorable pharmacokinetic properties and ability to interact with a wide range of biological targets.[1]
-
The Secondary Amine: A reactive handle for introducing diverse functional groups through reactions like N-alkylation, N-acylation, and reductive amination, allowing for the systematic exploration of a chemical space.[3]
-
The 4-Propoxy Group: This ether linkage can enhance lipophilicity, potentially improving membrane permeability and bioavailability. It also serves as a key pharmacophoric element that can influence binding affinity and selectivity for specific receptors.
This compound is widely recognized as a key intermediate in the synthesis of various pharmaceuticals, especially analgesics and anti-inflammatory drugs, and is also used in neuroscience research to probe neurotransmitter systems.[3]
Table 1: Physicochemical Properties of 4-Propoxypiperidine
| Property | Value | Source |
| CAS Number | 88536-11-2 | [4][5] |
| Molecular Formula | C₈H₁₇NO | [3][4] |
| Molecular Weight | 143.23 g/mol | [3][4] |
| Appearance | Liquid (Typical) | - |
| Boiling Point | Data not readily available | - |
| Storage Conditions | 0-8 °C | [3] |
Application Focus: Synthesis of a Novel Analgesic Candidate
The development of new analgesics is a critical area of research. Piperidine derivatives have historically formed the basis of potent pain relief medications.[6][7] The protocol below describes the synthesis of a hypothetical but chemically sound analgesic candidate, 1-(2-(4-methoxyphenoxy)ethyl)-4-propoxypiperidine , leveraging 4-propoxypiperidine as the core scaffold.
The design rationale is to combine the 4-propoxypiperidine core with a phenoxyethyl moiety, a feature present in some compounds with affinity for opioid or other pain-related receptors. The N-alkylation reaction is a fundamental and reliable method for modifying secondary amines like 4-propoxypiperidine.
Diagram 1: Synthetic Pathway
This diagram illustrates the single-step N-alkylation reaction to synthesize the target functional molecule.
Caption: N-alkylation of 4-propoxypiperidine.
Detailed Experimental Protocols
Protocol 3.1: Synthesis of 1-(2-(4-methoxyphenoxy)ethyl)-4-propoxypiperidine
Causality Behind Choices:
-
Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction without interfering with the nucleophilic amine. Its boiling point is suitable for reflux conditions.
-
Base (Potassium Carbonate, K₂CO₃): A mild inorganic base is used to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product. It is easily filtered off after the reaction.
-
Reaction Condition (Reflux): Heating the reaction provides the necessary activation energy to ensure a reasonable reaction rate for the N-alkylation.
Materials:
-
4-Propoxypiperidine (1.0 eq)
-
1-(2-Bromoethoxy)-4-methoxybenzene (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask, add 4-propoxypiperidine (e.g., 1.43 g, 10 mmol).
-
Dissolve the starting material in 100 mL of anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (e.g., 3.45 g, 25 mmol).
-
Add 1-(2-Bromoethoxy)-4-methoxybenzene (e.g., 2.54 g, 11 mmol).
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the solid K₂CO₃ and wash the solid with a small amount of acetonitrile.
-
Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then subjected to purification.
Purification:
-
Dissolve the crude oil in dichloromethane (DCM).
-
Wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic impurities.
-
Wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the final product using column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.
Protocol 3.2: Characterization of the Synthesized Material
To confirm the identity, purity, and structure of the synthesized functional molecule, a standard suite of analytical techniques should be employed.
Workflow Diagram:
Caption: Workflow for material characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence of all expected proton signals, including those from the piperidine ring, the propoxy group, the phenoxyethyl linker, and the methoxy group. Integration should match the expected proton counts.
-
¹³C NMR: To confirm the presence of all unique carbon atoms in the molecule.
2. Mass Spectrometry (MS):
-
To determine the molecular weight of the synthesized compound. The observed mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ should correspond to the calculated exact mass.
3. High-Performance Liquid Chromatography (HPLC):
-
To assess the purity of the final compound. For use in biological assays, a purity of ≥95% is typically required.
Safety and Handling
-
4-Propoxypiperidine: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.
-
1-(2-Bromoethoxy)-4-methoxybenzene: This is an alkylating agent and should be handled with care as it is potentially corrosive and a lachrymator.
-
Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle with appropriate precautions.
Conclusion
4-Propoxypiperidine is a valuable and versatile starting material for the construction of complex functional molecules, particularly in the realm of drug discovery. Its inherent structural features provide a robust platform for generating libraries of compounds for screening. The protocols and workflows detailed in these notes offer a validated framework for the synthesis and characterization of novel derivatives, enabling researchers to efficiently advance their material development programs.
References
-
Chem-Impex. (n.d.). 4-Propoxi-piperidina. Retrieved from Chem-Impex website.[3]
-
D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6986.[1]
-
ChemScene. (n.d.). 4-Propoxypiperidine. Retrieved from ChemScene website.[4]
-
Contreras, J., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-6.[6]
-
Fisher Scientific. (n.d.). 4-n-Propoxypiperidine, 95%. Retrieved from Fisher Scientific website.[5]
-
Ahmad, M., et al. (1997). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Archives of Pharmacal Research, 20(4), 338-41.[7]
-
Al-Ghanayem, A. A. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19, 4443-4464.[8]
-
Gazit, E. (2021). Amyloids as Building Blocks for Macroscopic Functional Materials: Designs, Applications and Challenges. International Journal of Molecular Sciences, 22(19), 10717.[9]
-
Cavaliere, C., et al. (2009). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 52(1), 133-44.[10]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from ResearchGate.[11]
-
National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from NCBI website.[2]
-
ChemicalBook. (2023). 4-PROPOXYPIPERIDINE HYDROCHLORIDE. Retrieved from ChemicalBook website.[12]
-
Klinger Lab. (n.d.). Research Core: Design and Synthesis of Functional Polymer Building Blocks. Retrieved from Klinger-Lab website.[13]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from PubMed website.[14]
-
Royal Society of Chemistry. (n.d.). Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. Retrieved from RSC Publishing.[15]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemscene.com [chemscene.com]
- 5. 4-n-Propoxypiperidine, 95% | Fisher Scientific [fishersci.ca]
- 6. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 4-PROPOXYPIPERIDINE HYDROCHLORIDE | 903891-77-0 [chemicalbook.com]
- 13. klinger-lab.de [klinger-lab.de]
- 14. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Propoxypiperidine
Welcome to the dedicated technical support center for the synthesis of 4-Propoxypiperidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. As Senior Application Scientists, our goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
1. What is the most common and efficient method for synthesizing 4-Propoxypiperidine?
The most prevalent and reliable method for the synthesis of 4-Propoxypiperidine is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxypiperidine by a suitable base to form an alkoxide, which then acts as a nucleophile and attacks an n-propyl halide, such as 1-bromopropane or 1-iodopropane, in a bimolecular nucleophilic substitution (SN2) reaction.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Strong bases like sodium hydride (NaH) are highly effective in deprotonating the alcohol, while solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
2. My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of 4-Propoxypiperidine can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the issue.
Troubleshooting Low Yields
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deprotonation | The base used may not be strong enough or may have degraded due to improper storage. Incomplete deprotonation of 4-hydroxypiperidine leads to unreacted starting material. | Use a stronger base like sodium hydride (NaH). Ensure the base is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by moisture. |
| Side Reactions | The major side reaction is the elimination (E2) of the n-propyl halide, especially with stronger bases and higher temperatures. This produces propene gas. Another possibility is the N-alkylation of the piperidine nitrogen. | Maintain a moderate reaction temperature. Add the n-propyl halide slowly to the reaction mixture. Consider protecting the piperidine nitrogen with a suitable protecting group (e.g., Boc) prior to the ether synthesis, followed by deprotection. |
| Poor Nucleophilicity | The choice of solvent can significantly impact the nucleophilicity of the alkoxide. Protic solvents can solvate the alkoxide, reducing its reactivity. | Use a polar aprotic solvent such as THF or DMF to enhance the nucleophilicity of the alkoxide. |
| Leaving Group | The nature of the leaving group on the propyl halide affects the reaction rate. Iodide is a better leaving group than bromide, which is better than chloride. | Consider using 1-iodopropane instead of 1-bromopropane to increase the reaction rate. |
Experimental Workflow for Optimizing Yield
Caption: Troubleshooting workflow for low yield optimization.
3. I am observing significant N-alkylation as a side product. How can I prevent this?
N-alkylation of the piperidine ring is a common competitive side reaction, as the secondary amine is also a potent nucleophile. To favor O-alkylation over N-alkylation, a two-step protection-deprotection strategy is highly recommended.
Protocol for N-Protected Synthesis of 4-Propoxypiperidine
Step 1: N-Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add a base, such as triethylamine or sodium bicarbonate (1.5-2 equivalents).
-
Slowly add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by extracting the product into an organic solvent, washing with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure to obtain N-Boc-4-hydroxypiperidine.
Step 2: Williamson Ether Synthesis
-
Under an inert atmosphere (N2 or Ar), dissolve N-Boc-4-hydroxypiperidine (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Slowly add 1-bromopropane or 1-iodopropane (1.2 equivalents).
-
Heat the reaction mixture to a gentle reflux (around 60-65 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-4-propoxypiperidine.
Step 3: Deprotection
-
Dissolve the crude N-Boc-4-propoxypiperidine in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated NaHCO3 solution) and extract the final product, 4-Propoxypiperidine, into an organic solvent.
-
Purify the product by distillation or column chromatography.
Caption: N-Protection strategy workflow.
4. How do I purify the final product, 4-Propoxypiperidine?
The purification of 4-Propoxypiperidine depends on the scale of the reaction and the nature of the impurities.
-
Distillation: For larger quantities, fractional distillation under reduced pressure is the most effective method for obtaining high-purity 4-Propoxypiperidine. The boiling point of 4-Propoxypiperidine is approximately 180-182 °C at atmospheric pressure, so vacuum distillation is recommended to prevent decomposition.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is a suitable option. A mobile phase gradient of dichloromethane and methanol, often with a small amount of triethylamine (e.g., 1%) to prevent the amine from streaking on the acidic silica gel, is typically effective.
Typical Purification Parameters
| Method | Scale | Key Parameters | Advantages | Disadvantages |
| Vacuum Distillation | > 5 g | - Pressure: 10-20 mmHg- Boiling Point: ~70-80 °C (at 15 mmHg) | High purity, scalable | Requires specialized equipment, potential for thermal decomposition if not controlled properly. |
| Column Chromatography | < 5 g | - Stationary Phase: Silica gel- Mobile Phase: DCM/MeOH with 1% Et3N | Good separation of polar impurities | Can be time-consuming, potential for product loss on the column. |
5. What are the key analytical techniques to confirm the identity and purity of my product?
Several analytical techniques should be used in combination to confirm the successful synthesis and purity of 4-Propoxypiperidine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: This will confirm the presence of the propyl group (triplet and sextet signals) and the piperidine ring protons. The chemical shifts will be distinct from the starting material.
-
13C NMR: This will show the correct number of carbon atoms and confirm the formation of the ether linkage.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to determine the purity of the sample and confirm the molecular weight of the product. The mass spectrum should show the molecular ion peak (M+) or the protonated molecular ion peak ([M+H]+) corresponding to the molecular formula of 4-Propoxypiperidine (C8H17NO).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should show the disappearance of the broad O-H stretch from the starting material (4-hydroxypiperidine) around 3300 cm-1 and the appearance of a C-O-C stretch for the ether around 1100 cm-1.
-
References
-
Williamson Ether Synthesis. Organic Chemistry, 2nd ed.; Klein, D. R.; John Wiley & Sons, 2013. [Link]
-
Protective Groups in Organic Synthesis. Greene's Protective Groups in Organic Synthesis, 5th ed.; Wuts, P. G. M.; John Wiley & Sons, 2014. [Link]
-
Purification of Laboratory Chemicals. Purification of Laboratory Chemicals, 8th ed.; Armarego, W. L. F., Chai, C. L. L.; Butterworth-Heinemann, 2017. [Link]
Technical Support Center: Purification of 4-Propoxypiperidine by Chromatography
Welcome to the technical support center for the chromatographic purification of 4-propoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this and similar basic amine compounds. Here, we address common issues through troubleshooting guides and frequently asked questions, providing explanations grounded in chromatographic principles and field-proven experience.
Introduction
4-Propoxypiperidine is a secondary amine, a structural motif common in many pharmaceutical agents. Its basic nature (due to the nitrogen lone pair) presents a significant challenge for purification via standard silica gel chromatography. The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic amine, leading to a host of problems including poor peak shape, low recovery, and even degradation.[1][2][3] This guide provides systematic strategies to overcome these challenges using various chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatography mode for purifying 4-propoxypiperidine?
There is no single "best" mode; the optimal choice depends on the purity requirements, scale, and the nature of the impurities. Here's a comparative overview:
| Chromatography Mode | Stationary Phase | Mobile Phase Principle | Best For | Key Considerations |
| Normal-Phase | Standard Silica Gel | Non-polar (e.g., Hexane/EtOAc) | Rapid, large-scale purification of moderately non-polar impurities. | Requires a basic modifier (e.g., triethylamine) to prevent peak tailing.[1][4] |
| Normal-Phase | Amine-Functionalized Silica | Non-polar (e.g., Hexane/EtOAc) | Simplifying purification by eliminating the need for mobile phase modifiers. | Higher column cost, but offers excellent peak shape and predictability.[2][5] |
| Reversed-Phase (RP) | C18 or C8 Silica | Polar (e.g., Water/Acetonitrile) | High-resolution separation and purification of polar impurities. | Requires pH control . Running at high pH (>9-10) neutralizes the amine for better retention and peak shape.[1] |
| HILIC | Polar (Diol, Silica) | High Organic + small aqueous portion | Purifying very polar compounds poorly retained in reversed-phase. | Can be an alternative if RP fails, offers different selectivity.[6] |
Q2: Why do I see severe peak tailing when running 4-propoxypiperidine on a standard silica gel column?
Peak tailing is the classic symptom of a strong, undesirable interaction between a basic analyte and the acidic stationary phase.[1] The silanol groups on the silica surface are acidic (Brønsted acids) and can protonate the basic piperidine nitrogen. This ionic interaction is much stronger than standard adsorption, causing a portion of the molecules to lag behind the main band, resulting in a "tail". This can be so pronounced that it leads to broad peaks, poor separation from nearby impurities, and loss of product that remains irreversibly bound to the column.[2]
Q3: How do I choose the right solvent system for my flash column?
Method development should always begin with Thin-Layer Chromatography (TLC).[7][8]
-
Select a Base Solvent System: For normal-phase, start with a common mixture like Hexanes/Ethyl Acetate (EtOAc) or Dichloromethane/Methanol (DCM/MeOH).
-
Add a Modifier: Since 4-propoxypiperidine is basic, add a small amount of a competing base to your TLC developing solvent. A good starting point is 0.5-1% triethylamine (TEA) or 0.5% ammonium hydroxide. This deactivates the acidic sites on the silica.[4]
-
Target an Rf Value: Adjust the ratio of your polar to non-polar solvent until your target compound has an Rf (Retention Factor) of approximately 0.25-0.35.[8] An Rf in this range generally ensures the compound will elute from the column in a reasonable number of column volumes and will be well-resolved from impurities.[7]
-
Translate to Column: Use the solvent system identified by TLC as your starting mobile phase for the column separation.
Q4: Should I purify the free base or the salt form (e.g., hydrochloride salt)?
You should purify the free base form for normal-phase chromatography. The salt form is highly polar and ionic, and it will exhibit extremely strong, likely irreversible, binding to the polar silica gel stationary phase. If your compound is in a salt form, you must first perform a basic aqueous workup (e.g., with NaHCO₃ or NaOH solution) and extract the neutralized free base into an organic solvent before attempting normal-phase chromatography.
For reversed-phase chromatography, while the salt can be dissolved in the mobile phase, controlling the pH is crucial. It is generally preferable to work with the free base and use a high-pH mobile phase to maintain it in its neutral, more retentive form.[1]
Purification Strategy Workflow
The following diagram outlines a logical workflow for selecting an appropriate purification strategy for 4-propoxypiperidine.
Caption: Troubleshooting decision tree for peak tailing.
Problem: I have low recovery of my product.
-
Cause: Irreversible Adsorption. As mentioned, strong acid-base interactions can cause your compound to permanently stick to a standard silica column. [1] * Solution: The best fix is preventative. Use the methods described above (basic modifiers or amine-functionalized columns) to avoid the problem in the first place. Trying to recover material from a column it is stuck to is often difficult and leads to impure fractions.
Problem: I see two peaks for my "pure" compound in reversed-phase HPLC.
-
Cause: On-Column Ionization or Isomerization. For piperidine derivatives, this can sometimes occur if the mobile phase pH is close to the compound's pKa. This results in two populations of molecules (protonated and neutral) that can separate on the column. * Solution 1: Adjust Mobile Phase pH. For a basic amine, increase the pH of the mobile phase by adding 0.1% TEA or ammonium hydroxide. This will ensure the compound is fully in its neutral, free-base form, resulting in a single, sharp peak. [1] * Solution 2: Add an Acidic Modifier. Alternatively, adding an acid like 0.1% trifluoroacetic acid (TFA) or formic acid will fully protonate the amine, also resulting in a single peak. [9]Choose this option if you need to isolate the compound as a salt or if the high-pH method does not provide good separation from impurities.
Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography (Silica Gel with TEA Modifier)
This protocol is a standard approach for routine purification.
-
TLC Method Development:
-
Prepare a stock solution of your crude 4-propoxypiperidine in a solvent like DCM.
-
On a silica gel TLC plate, spot your material.
-
Develop the plate in a mobile phase of Hexane/EtOAc containing 1% triethylamine (TEA). Start with 80:20 Hexane/EtOAc and adjust the ratio to achieve an Rf of ~0.3 for the product spot.
-
-
Column Preparation:
-
Select a column size appropriate for your sample amount (typically use 20-50 times the weight of adsorbent to the sample weight). [10] * Prepare a slurry of silica gel in the chosen mobile phase (including 1% TEA).
-
Pack the column with the slurry, ensuring no air bubbles are trapped. [10][11]Let the silica settle into a packed bed.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of DCM.
-
Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed. [4][12]4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (flash chromatography) and begin collecting fractions.
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator. The triethylamine is volatile and should co-evaporate.
-
Protocol 2: Preparative Reversed-Phase HPLC (High Purity)
This method is ideal for obtaining highly pure material or for separating very similar impurities.
-
Analytical Method Development:
-
Using an analytical C18 HPLC column, develop a separation method.
-
Mobile Phase A: Water + 0.1% Triethylamine (adjusts pH to ~10-11).
-
Mobile Phase B: Acetonitrile + 0.1% Triethylamine.
-
Run a gradient from ~5% B to 95% B over 10-15 minutes to determine the retention time of your product.
-
Optimize the gradient to achieve baseline separation between your product and any impurities.
-
-
Preparative Run:
-
Equilibrate the preparative C18 column with your starting mobile phase composition.
-
Dissolve the sample in a small amount of a solvent compatible with the mobile phase (e.g., a small amount of acetonitrile or DMSO, then dilute with water).
-
Inject the sample onto the column.
-
Run the optimized gradient method at the appropriate flow rate for the column size.
-
-
Fraction Collection and Isolation:
-
Collect fractions corresponding to the product peak, guided by the UV detector signal.
-
Confirm the purity of the fractions using analytical HPLC.
-
Combine pure fractions. Most of the acetonitrile can be removed by rotary evaporation.
-
The remaining aqueous solution containing your product can be freeze-dried (lyophilized) or extracted with an organic solvent (like DCM or EtOAc) to recover the pure product.
-
References
- How do I purify ionizable organic amine compounds using flash column chrom
- Bickler, B.
- HILIC Purification Strategies for Flash Chrom
- Successful Flash Chrom
- Column chrom
- Reversed-phase chrom
- Bickler, B. (2015). Organic amine flash purification using a novel stationary phase.
- How does an acid pH affect reversed-phase chromatography separ
- Column chrom
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- How to run column chrom
- Purification: Tips for Flash Column Chrom
- Application Note: High-Purity Isolation of 1-(Piperidin-2-ylmethyl)
- Column Chromatography Procedures. University of Colorado Boulder.
Sources
- 1. biotage.com [biotage.com]
- 2. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Purification [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. teledynelabs.com [teledynelabs.com]
- 7. columbia.edu [columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis of 4-Propoxypiperidine
Welcome to the technical support center for the synthesis of 4-Propoxypiperidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable piperidine derivative. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can impact yield, purity, and scalability. Our focus is on providing field-proven insights and troubleshooting strategies rooted in fundamental chemical principles.
The synthesis of 4-propoxypiperidine, while seemingly straightforward, involves critical steps where competing reaction pathways can significantly compromise the desired outcome. The primary challenge revolves around the two nucleophilic sites in the starting material, 4-hydroxypiperidine: the secondary amine and the secondary alcohol. The inherent nucleophilicity of the piperidine nitrogen often leads to undesired N-alkylation unless a robust synthetic strategy is employed.
This document is structured as a series of troubleshooting questions and FAQs to directly address the common issues encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable remedies.
Q1: My primary product is N-propyl-4-hydroxypiperidine, not the expected 4-propoxypiperidine. What went wrong?
A1: This is the most common side reaction and occurs when the piperidine nitrogen is alkylated instead of the hydroxyl group. The secondary amine is significantly more nucleophilic than the secondary alcohol, leading it to react preferentially with the alkylating agent (e.g., 1-bromopropane).
Root Cause Analysis:
-
Lack of N-Protection: Direct alkylation of unprotected 4-hydroxypiperidine will almost exclusively yield the N-alkylated product.
-
Incomplete Protection: If the initial N-protection step was incomplete, the remaining unprotected starting material will react to form the N-propyl byproduct.
-
Premature Deprotection: The chosen protecting group may not be stable to the reaction conditions used for the subsequent etherification, leading to in-situ deprotection and N-alkylation.
Preventative & Corrective Actions:
-
Implement Nitrogen Protection: The piperidine nitrogen must be protected before the O-alkylation step. The tert-Butoxycarbonyl (Boc) group is an excellent choice due to its stability under the basic conditions of a Williamson ether synthesis and its clean, acidic removal.[1]
-
Verify Protection: Before proceeding to the etherification step, confirm the complete conversion of 4-hydroxypiperidine to its N-protected form (e.g., N-Boc-4-hydroxypiperidine) using techniques like TLC, NMR, or LC-MS.
-
Choose an Orthogonal Protecting Group: Ensure the protecting group is stable to the subsequent reaction conditions. Boc is stable to bases used in Williamson synthesis, while a group like Cbz (Carboxybenzyl) is also suitable and removed under different conditions (hydrogenolysis).[1]
Q2: My reaction is generating a gas, and the final yield is low, with unreacted starting material and some olefinic byproducts detected. What is happening?
A2: This indicates that an E2 elimination reaction is competing with the desired SN2 substitution. The alkoxide, formed by deprotonating the hydroxyl group, is a strong base and can abstract a proton from the β-carbon of your alkylating agent (1-bromopropane), leading to the formation of propene gas.[2][3]
Root Cause Analysis:
-
Excessively High Temperature: Elimination reactions have a higher activation energy than substitution reactions. Running the reaction at too high a temperature will favor the E2 pathway.[3]
-
Sterically Hindered Base: While often used to favor elimination, a very bulky base could potentially contribute to this pathway if other conditions are suboptimal.
-
Incorrect Alkylating Agent: Using a secondary alkyl halide (like 2-bromopropane) instead of a primary one will dramatically favor elimination.[4]
Preventative & Corrective Actions:
-
Temperature Control: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For the Williamson synthesis of this ether, temperatures between room temperature and 60 °C are typically sufficient.
-
Choice of Base: Use a strong, but not excessively hindered, base like sodium hydride (NaH) to ensure complete deprotonation of the alcohol without promoting elimination.[3]
-
Confirm Alkylating Agent: Always use a primary alkyl halide (e.g., 1-bromopropane or 1-iodopropane) for this SN2 reaction.[2]
Q3: I used the Mitsunobu reaction to avoid harsh basic conditions, but my product is difficult to purify from a white, crystalline solid. How can I resolve this?
A3: The Mitsunobu reaction is an excellent alternative for this etherification, but it generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a dialkyl hydrazinedicarboxylate as byproducts.[5] These byproducts are notoriously difficult to remove via standard silica gel chromatography due to their polarity and crystallinity.
Root Cause Analysis:
-
Inherent Byproduct Formation: TPPO and the reduced azodicarboxylate are unavoidable byproducts of the Mitsunobu reaction mechanism.[5][6]
Preventative & Corrective Actions:
-
Modified Workup/Purification:
-
Crystallization: TPPO can sometimes be removed by crystallizing the crude product from a nonpolar solvent like diethyl ether or a hexanes/ethyl acetate mixture, as TPPO has limited solubility.
-
Acid Wash: If your product is basic (after deprotection), you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent, extract with aqueous HCl to move the amine product to the aqueous layer, wash the organic layer (containing TPPO) away, and then basify the aqueous layer and re-extract your pure product.
-
-
Use of Modified Reagents:
-
Polymer-Bound Triphenylphosphine: Using a resin-bound phosphine allows the resulting phosphine oxide to be removed by simple filtration.[5]
-
Alternative Azodicarboxylates: Reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed to produce a hydrazine byproduct that can be easily filtered and recycled.[6]
-
Q4: I am observing a small amount of a dialkylated byproduct. How is this possible if the nitrogen is protected?
A4: While less common, dialkylation can occur through a couple of pathways.
Root Cause Analysis:
-
N,O-Dialkylation: If a small fraction of the starting 4-hydroxypiperidine was unprotected, it could first undergo N-alkylation and then, under the basic conditions, the hydroxyl group of the resulting N-propyl-4-hydroxypiperidine could be deprotonated and undergo O-alkylation.
-
Over-alkylation (Quaternization): If the desired 4-propoxypiperidine is formed and then deprotected in situ, the resulting secondary amine can react with another equivalent of the alkylating agent to form a quaternary ammonium salt.[7] This is more likely if a large excess of alkylating agent and harsh conditions are used.
Preventative & Corrective Actions:
-
Stoichiometric Control: Use a modest excess of the alkylating agent (e.g., 1.1-1.2 equivalents) to minimize the risk of secondary alkylation events.
-
Ensure Protection Stability: Re-evaluate the stability of your N-protecting group under the chosen reaction conditions to prevent in-situ deprotection.
-
Purification: These higher molecular weight, often charged, byproducts are typically separable from the desired product by standard column chromatography.
Synthetic Workflow & Key Decision Points
The following diagram illustrates a robust synthetic pathway for 4-propoxypiperidine, highlighting the critical protection-alkylation-deprotection sequence and potential pitfalls.
Caption: Synthetic pathway for 4-propoxypiperidine with key side products.
Frequently Asked Questions (FAQs)
FAQ 1: Which N-protecting group is best for this synthesis?
The ideal protecting group should be easy to install, stable during the etherification step, and easy to remove with high yield. For this specific synthesis, the Boc (tert-Butoxycarbonyl) group is highly recommended.
| Feature | tert-Butoxycarbonyl (Boc) | Carboxybenzyl (Cbz) |
| Introduction | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Stability | Stable to base, hydrogenolysis, and weak acids.[1] | Stable to acidic and mild basic conditions.[1] |
| Deprotection | Strong acid (e.g., TFA, HCl in dioxane).[1] | Catalytic hydrogenolysis (H₂, Pd/C).[1] |
| Advantages | Robust, high-yielding protection. Byproducts of deprotection (isobutylene, CO₂) are volatile. Ideal for Williamson synthesis. | Orthogonal to Boc. Useful if acid-sensitive groups are present elsewhere. |
| Disadvantages | Requires strong acid for removal, which may not be suitable for highly acid-sensitive molecules. | Requires hydrogenation equipment. Not compatible with reducible functional groups (e.g., alkenes, alkynes) in the molecule. |
FAQ 2: What are the pros and cons of using a Williamson vs. a Mitsunobu reaction for the etherification?
Both methods are viable, but they present different challenges and benefits.
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| Reagents | Strong base (e.g., NaH), Alkyl halide (e.g., Pr-Br) | Propanol, PPh₃, DEAD or DIAD[6][8] |
| Conditions | Basic, often requires heating | Neutral, typically mild (0 °C to RT)[6] |
| Key Side Reactions | E2 elimination (propene formation), N-alkylation (if unprotected).[2][3] | Formation of hard-to-remove byproducts (TPPO, hydrazine).[5][9] |
| Purification | Generally straightforward (extraction, chromatography). | Challenging due to byproduct properties. Requires specialized workups or modified reagents.[5] |
| Substrate Scope | Excellent for primary alkyl halides. | Broad scope for primary and secondary alcohols.[9] |
FAQ 3: How does the choice of base and solvent impact the Williamson synthesis?
The base and solvent create the environment for the SN2 reaction and can either facilitate it or promote side reactions.
-
Base: The base's role is to fully deprotonate the hydroxyl group to form the nucleophilic alkoxide.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is highly effective. The byproduct is H₂ gas, which is non-interfering. It is the most common and recommended choice.
-
Potassium tert-Butoxide (KOtBu): A strong, bulky base. While effective for deprotonation, its steric bulk can sometimes favor elimination, especially at higher temperatures.
-
Alkali Hydroxides (NaOH, KOH): Generally not used because the presence of water can interfere with the reaction and reduce the effectiveness of the alkoxide.
-
-
Solvent: A polar aprotic solvent is ideal.
-
Tetrahydrofuran (THF) / N,N-Dimethylformamide (DMF): These are excellent choices. They are polar enough to dissolve the alkoxide salt but do not have acidic protons that would quench the nucleophile. DMF is more polar and can accelerate SN2 reactions but is also harder to remove.
-
Protic Solvents (e.g., Ethanol): Should be avoided. They can solvate and stabilize the alkoxide, reducing its nucleophilicity, and can also participate in side reactions.[10]
-
Caption: Decision logic for the Williamson ether synthesis.
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Hydroxypiperidine
-
Dissolve 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a 1:1 mixture of dioxane and water.
-
Add a mild base such as triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction to completion by TLC (stain with KMnO₄ or ninhydrin to visualize the starting material).
-
Perform an aqueous workup: wash with dilute acid (e.g., 1 M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, typically as a white solid.
Protocol 2: O-Alkylation via Williamson Ether Synthesis
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Cool the suspension to 0 °C and add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous THF dropwise. (Caution: H₂ gas evolution).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete alkoxide formation.
-
Add 1-bromopropane (1.2 eq) dropwise.
-
Heat the reaction mixture to a gentle reflux (or stir at 50-60 °C) for 6-18 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain N-Boc-4-propoxypiperidine.
Protocol 3: N-Boc Deprotection
-
Dissolve the purified N-Boc-4-propoxypiperidine (1.0 eq) in a minimal amount of dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA, 5-10 eq) or a saturated solution of HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in water and basify to pH >10 with 2 M NaOH or K₂CO₃.
-
Extract the free amine product into an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final 4-propoxypiperidine.
References
-
ResearchGate. (n.d.). Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. Retrieved from [Link]
-
Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Retrieved from [Link]
-
ACS Publications. (2019). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]
-
National Institutes of Health. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Retrieved from [Link]
-
Organic Reaction Flashcards. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
MDPI. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Common side reactions in peptide synthesis occurring on resin. Retrieved from [Link]
-
ResearchGate. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Retrieved from [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. francis-press.com [francis-press.com]
Technical Support Center: A Scientist's Guide to Scaling 4-Propoxypiperidine Production
Welcome to the technical support center for the synthesis and scale-up of 4-Propoxypiperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and often complex challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. As your virtual Senior Application Scientist, I will provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions and troubleshoot effectively.
Introduction to 4-Propoxypiperidine Synthesis and Scale-Up
4-Propoxypiperidine is a valuable building block in the pharmaceutical industry, often utilized in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its production, while seemingly straightforward, presents a unique set of challenges upon scaling. The most common and industrially viable synthetic route is the Williamson ether synthesis, starting from 4-hydroxypiperidine and a propyl halide. This guide will focus on overcoming the hurdles associated with this specific pathway.
The core of successful scale-up lies in understanding and controlling the reaction's thermodynamics, kinetics, and impurity profile. What is a minor, easily separable byproduct at the gram scale can become a major purification challenge at the kilogram scale. This guide is structured to address these issues proactively.
Core Synthesis Pathway: Williamson Ether Synthesis
The synthesis of 4-Propoxypiperidine from 4-hydroxypiperidine and a propyl halide (e.g., 1-bromopropane or 1-chloropropane) is an S_N2 reaction.[3][4][5] The reaction involves the deprotonation of the hydroxyl group of 4-hydroxypiperidine to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide.
Diagram of the Williamson Ether Synthesis for 4-Propoxypiperidine
Caption: General scheme of the Williamson ether synthesis for 4-Propoxypiperidine.
Troubleshooting Guide: Common Issues and Solutions in Scale-Up
This section addresses specific problems you may encounter during the scale-up of 4-Propoxypiperidine production.
Problem 1: Low Yield and Incomplete Conversion
Q: My reaction stalls, and I'm seeing a significant amount of unreacted 4-hydroxypiperidine even after extended reaction times. What's going on?
A: This is a common issue when moving to a larger scale and can be attributed to several factors:
-
Insufficient Base or Incomplete Deprotonation: On a larger scale, mass transfer limitations can lead to inefficient mixing and localized areas of low base concentration. This results in incomplete deprotonation of the 4-hydroxypiperidine, a prerequisite for the S_N2 reaction.
-
Solution:
-
Increase Base Stoichiometry: At scale, it is often necessary to use a larger excess of the base (e.g., 1.5-2.0 equivalents of NaOH or KOH) to drive the deprotonation to completion.
-
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to create sufficient turbulence for effective mixing of the solid base and the organic phase.
-
Consider a Stronger Base: While often more expensive, stronger bases like sodium hydride (NaH) can be used, but require careful handling due to their pyrophoric nature.[5]
-
-
-
Phase Transfer Catalyst (PTC) Inefficiency: For this reaction, a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is highly recommended, especially at scale. The PTC facilitates the transfer of the hydroxide or alkoxide ion from the aqueous/solid phase to the organic phase where the reaction occurs.
-
Solution:
-
Optimize PTC Loading: Ensure you are using a sufficient loading of the PTC (typically 1-5 mol%).
-
Select the Right PTC: While TBAB is common, other quaternary ammonium salts can be more effective depending on your specific solvent system.[6][7][8] Experiment with different PTCs at the lab scale before scaling up.
-
-
-
Reaction Temperature Too Low: The Williamson ether synthesis requires a certain activation energy.[3] Insufficient temperature will lead to a sluggish reaction.
-
Solution: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by GC or HPLC to find the optimal balance between reaction rate and by-product formation. Be mindful of the boiling point of your solvent and the potential for thermal runaway.
-
Diagram: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield in 4-Propoxypiperidine synthesis.
Problem 2: Formation of Significant By-products
Q: My crude product is only ~85-90% pure, with two major by-products. How can I improve the purity?
A: The two most common by-products in this synthesis are the N-alkylated product (1-propyl-4-propoxypiperidine) and the elimination product (propene, which is gaseous, and unreacted 4-hydroxypiperidine).
-
N-Alkylation vs. O-Alkylation: 4-Hydroxypiperidine has two nucleophilic sites: the oxygen of the hydroxyl group and the nitrogen of the piperidine ring. While O-alkylation is desired, N-alkylation can compete, especially under certain conditions.
-
Why it happens: The basicity of the piperidine nitrogen makes it a reasonably good nucleophile.
-
Solutions to Favor O-Alkylation:
-
Protect the Nitrogen: The most robust solution is to use an N-protected 4-hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine). The Boc group can be removed in a subsequent step. This, however, adds steps and cost to the overall process.
-
Control of Reaction Conditions:
-
Use of a bulky base: While not always practical, a bulky base can sterically hinder the approach to the nitrogen atom.
-
Lower Reaction Temperature: N-alkylation often has a higher activation energy than O-alkylation. Running the reaction at the lowest feasible temperature can favor the desired product.
-
Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are commonly used.[3] The choice of solvent can influence the relative nucleophilicity of the oxygen and nitrogen atoms.
-
-
-
-
Elimination Reaction: The alkoxide of 4-hydroxypiperidine is a strong base and can promote the E2 elimination of the propyl halide to form propene.
-
Why it happens: This is a competing reaction with S_N2.[3][4][9] Higher temperatures favor elimination.
-
Solutions to Minimize Elimination:
-
Use a Good Leaving Group: 1-bromopropane is generally preferred over 1-chloropropane as bromide is a better leaving group, allowing for lower reaction temperatures.
-
Temperature Control: This is the most critical factor. Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. A thermal scan of the reaction (using a reaction calorimeter) is highly recommended during scale-up to identify the onset of the elimination reaction.
-
-
| By-product | Structure | Formation Condition | Mitigation Strategy |
| 1-propyl-4-propoxypiperidine | C₁₁H₂₃NO | Competing N-alkylation | N-protection, lower temperature |
| Propene | C₃H₆ | E2 Elimination of propyl halide | Lower temperature, use of a better leaving group (e.g., bromide) |
FAQs for Scaling Up 4-Propoxypiperidine Production
Q1: What are the critical safety considerations when scaling up this reaction?
A1: The primary safety concern is the potential for a thermal runaway reaction . The Williamson ether synthesis is exothermic, and the risk of a runaway increases with scale due to the decrease in the surface-area-to-volume ratio, which reduces heat dissipation. A secondary thermal event could be triggered if the temperature rises to the decomposition point of any of the components.
-
Recommendations:
-
Calorimetry Studies: Perform differential scanning calorimetry (DSC) on the starting materials and reaction mixture to determine the onset of decomposition. Use reaction calorimetry (RC1) to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).
-
Controlled Addition: At scale, add the propyl halide slowly to the reaction mixture to control the rate of heat generation.
-
Adequate Cooling: Ensure the reactor has a sufficiently powerful cooling system to handle the heat load. Have an emergency cooling plan in place.
-
Pressure Relief: The reactor must be equipped with a properly sized pressure relief valve or rupture disc.
-
Q2: How do I purify 4-Propoxypiperidine at a large scale?
A2: Fractional vacuum distillation is the most common method for purifying 4-Propoxypiperidine on an industrial scale.
-
Typical Distillation Parameters (starting point):
-
Vacuum: 10-20 mmHg
-
Pot Temperature: 120-140 °C
-
Head Temperature: 100-115 °C
-
-
Troubleshooting Distillation:
-
Poor Separation: If you are having trouble separating the product from by-products, consider using a packed column to increase the number of theoretical plates.
-
Product Decomposition: If the product is degrading at the required pot temperature, a lower vacuum (higher vacuum pump capacity) will be needed to reduce the boiling point.
-
Q3: What analytical methods are recommended for in-process control and final product release?
A3: A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress and identifying volatile impurities.
-
Column: A mid-polarity column (e.g., DB-5ms or equivalent) is a good starting point.
-
Injection: Split injection to avoid overloading the column.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all components.
-
Detection: Mass spectrometry for positive identification of by-products.
-
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Best for quantifying the purity of the final product and detecting non-volatile impurities.
-
Column: A C18 reversed-phase column is suitable.[10][11][12]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer) is typically used.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) where the piperidine ring has some absorbance.
-
Experimental Protocols
Protocol 1: Scale-Up Synthesis of 4-Propoxypiperidine (Illustrative)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles | Equivalents |
| 4-Hydroxypiperidine | 101.15 | 10.0 | 98.86 | 1.0 |
| Sodium Hydroxide | 40.00 | 5.93 | 148.29 | 1.5 |
| 1-Bromopropane | 123.00 | 14.60 | 118.69 | 1.2 |
| Tetrabutylammonium Bromide | 322.37 | 1.60 | 4.96 | 0.05 |
| Toluene | - | 50 L | - | - |
Procedure:
-
Charge the reactor with 4-hydroxypiperidine, sodium hydroxide, tetrabutylammonium bromide, and toluene.
-
Begin vigorous agitation.
-
Heat the mixture to 80-85 °C and hold for 1 hour to ensure complete deprotonation.
-
Begin the controlled addition of 1-bromopropane over 2-3 hours, maintaining the temperature between 80-90 °C. Monitor the exotherm and adjust the addition rate as necessary.
-
After the addition is complete, maintain the reaction at 90 °C for 4-6 hours, or until GC analysis shows <2% remaining 4-hydroxypiperidine.
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the sodium bromide salts.
-
Separate the aqueous layer.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purify the crude product by fractional vacuum distillation.
Protocol 2: GC-MS Method for In-Process Control
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet: 250 °C, Split ratio 50:1
-
Oven Program: 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
-
MSD: Scan range 40-400 amu
Conclusion
The successful scale-up of 4-Propoxypiperidine production is an achievable goal with careful planning, a thorough understanding of the underlying chemistry, and proactive troubleshooting. By anticipating challenges such as incomplete conversion, by-product formation, and thermal hazards, and by implementing robust process controls and analytical methods, researchers and production chemists can ensure a safe, efficient, and high-yielding process. This guide provides a foundation for that success, but as with all chemical processes, careful laboratory work and a commitment to safety are paramount.
References
- Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine. Retrieved from a relevant chemical supplier website.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
- Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).
- Industrial Phase-Transfer Catalysis. (n.d.).
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- US Patent 3,845,062A. (n.d.). 4-hydroxy-piperidine derivatives and their preparation.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
- Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
- Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals.
- Experiment 06 Williamson Ether Synthesis. (n.d.).
- Williamson Synthesis. (n.d.). Organic Chemistry Portal.
- Key Chemical Properties and Applications of 4-Hydroxypiperidine. (n.d.).
- N-Hydroxypiperidine. (n.d.). In Wikipedia.
- 88536-11-2 | 4-Propoxypiperidine. (n.d.). ChemScene.
- Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
- Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). Molecules.
- Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (n.d.).
- hydroxypiperidine. (n.d.). Scribd.
- Rapid Two-Step Procedure for Large-Scale Purification of Pediocin-Like Bacteriocins and Other Cationic Antimicrobial Peptides from Complex Culture Medium. (n.d.). Applied and Environmental Microbiology.
- Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. (2009).
- Exploring Thermal Runaway: Role of Battery Chemistry and Testing Methodology. (n.d.).
- SAFETY DATA SHEET: 4-Hydroxypiperidine. (2010).
- Williamson ether synthesis. (n.d.). In Wikipedia.
- Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023). Molecules.
- Lithium-ion batteries: Runaway risk of forming toxic compounds. (n.d.).
- Poster: Optimization of anion exchange purification for the large-scale production of plasmid DNA for gene therapy and DNA vacci. (n.d.). Thermo Fisher Scientific.
- Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. (2016).
- Applying GC-MS analysis to identify chemical composition of Iranian propolis prepared with different solvent and evaluation of its biological activity. (n.d.). BMC Complementary Medicine and Therapies.
- 4-Propoxypiperidine, HCl, 95% Purity, C8H18ClNO, 1 gram. (n.d.). CP Lab Safety.
- Application Notes and Protocols for Purity Analysis of 4-Acetylpiperidine-1-carbonyl chloride by HPLC and GC. (n.d.). Benchchem.
- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
- Battery Risks 101: Chemistry, Thermal Runaway and Safety Mechanisms. (n.d.).
- A New Large-scale Pre-purification for Peroxidase from Plant Cell Cultures. (n.d.).
- Williamson Ether Synthesis. (2023). Chemistry LibreTexts.
- Battery Risks 101: Chemistry, Thermal Runaway and Safety Mechanisms. (n.d.). Gallagher Insurance.
- Williamson Ether Synthesis. (n.d.). Chemistry Steps.
- Application Note: HPLC Method for Purity Analysis of 1-(4-Bromophenyl)-4-ethylpiperazine. (n.d.). Benchchem.
- Upstream and a downstream purification process for large scale production of plasmid dna. (n.d.).
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Technical Support Center: Purification of 4-Propoxypiperidine
Welcome to the technical support center for 4-Propoxypiperidine. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of this versatile intermediate. As a key building block in pharmaceutical development, achieving high purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. The synthesis of 4-Propoxypiperidine, typically via Williamson ether synthesis from 4-hydroxypiperidine and a propylating agent, can introduce several classes of impurities.
Table 1: Common Impurities in 4-Propoxypiperidine Synthesis
| Impurity Class | Specific Examples | Likely Source | Recommended Primary Removal Method |
| Starting Materials | 4-Hydroxypiperidine, Propyl Bromide/Iodide | Incomplete reaction | Column Chromatography, Acid-Base Extraction |
| Reaction Byproducts | N-Propyl-4-propoxypiperidine, Dipropyl ether | Over-alkylation, Side reactions of the base/solvent | Column Chromatography, Vacuum Distillation |
| Inorganic Salts | Sodium Bromide, Potassium Carbonate | Base and reaction byproducts | Aqueous Workup / Filtration |
| Residual Solvents | DMF, Acetonitrile, THF | Reaction medium | High-Vacuum Evaporation, Distillation |
| Degradation Products | Various oxidation products | Air/light exposure of the piperidine ring | Distillation, Storage under inert atmosphere[2] |
Section 2: Troubleshooting Guide & Core FAQs
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q1: My initial analysis (TLC/GC-MS) of the crude product shows a significant amount of unreacted 4-hydroxypiperidine. What is the most efficient way to remove it?
A1: Unreacted 4-hydroxypiperidine is a common impurity due to its high polarity and potential for incomplete reaction. Its removal is critical.
-
Expertise & Experience: The hydroxyl group on 4-hydroxypiperidine makes it significantly more polar than the 4-propoxypiperidine product.[3] This difference in polarity is the key to separation. While both are basic, the subtle differences in their pKa and polarity can be exploited.
-
Troubleshooting & Optimization:
-
Column Chromatography: This is the most reliable method. The higher polarity of 4-hydroxypiperidine causes it to have a stronger affinity for the silica gel stationary phase. Therefore, it will elute much later than the desired, less polar 4-propoxypiperidine product. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity, will provide excellent separation.[4]
-
Acid-Base Extraction: This can be effective for bulk removal but may be less efficient for trace amounts. Both the starting material and product are basic and will be extracted into an acidic aqueous layer. However, upon basification and re-extraction into an organic solvent, some separation may be achieved due to differing partition coefficients, but it is generally not as clean as chromatography for this specific separation.
-
Q2: After my aqueous workup, my product is a cloudy oil, and an NMR spectrum shows the presence of water. How do I effectively dry the product?
A2: Residual water is a frequent issue following extractions and can interfere with subsequent reactions or analyses.
-
Expertise & Experience: Piperidines can form hydrates or retain water, making simple drying with agents like anhydrous sodium sulfate less effective. A more rigorous approach is necessary.
-
Troubleshooting & Optimization:
-
Drying over a Strong Base: For basic compounds like piperidines, drying over solid potassium hydroxide (KOH) pellets is highly effective.[2] The KOH not only acts as a desiccant but also ensures the piperidine remains in its free base form. Allow the organic solution of your product to stand over KOH pellets for several hours, or overnight, with occasional swirling.
-
Azeotropic Distillation: If the product is dissolved in a solvent that forms a low-boiling azeotrope with water (e.g., toluene), this mixture can be distilled off to remove water.
-
Final Step - Vacuum Distillation: Following preliminary drying, vacuum distillation of the product is the ultimate step to remove the last traces of water and other volatile impurities.
-
Q3: My purified 4-Propoxypiperidine is a clear oil initially but develops a yellow tint over time. What causes this, and how can I prevent it?
A3: The yellow discoloration is a classic sign of oxidation.[2] The piperidine ring, particularly the nitrogen and adjacent carbons, is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and heat.
-
Trustworthiness: While minor discoloration may not affect the outcome of all subsequent reactions, it indicates the presence of impurities and a potential degradation of the bulk material. For pharmaceutical applications, preventing such degradation is critical.
-
Preventative Measures:
-
Inert Atmosphere: Once purified, store 4-Propoxypiperidine under an inert atmosphere, such as nitrogen or argon.[2]
-
Light Protection: Use amber vials or store containers in a dark place.
-
Temperature Control: Store at recommended low temperatures (refrigerated or frozen) to slow the rate of degradation.
-
Purification: If discoloration has already occurred, the colored impurities can typically be removed by re-distillation.[2]
-
Q4: I'm struggling to separate my product from a non-polar byproduct with a similar boiling point. Distillation isn't working. What should I do?
A4: Co-distillation of compounds with close boiling points is a common challenge. In this scenario, you must leverage a different chemical property for separation.
-
Expertise & Experience: When physical properties like boiling points are too similar, chemical properties must be exploited. The basic nitrogen of the piperidine ring is the most significant chemical handle for purification.
-
Troubleshooting & Optimization:
-
Salt Formation & Recrystallization: This is the most effective strategy. Convert the oily free-base 4-propoxypiperidine into a solid salt, most commonly the hydrochloride (HCl) salt. This is achieved by dissolving the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and adding a solution of HCl in an anhydrous solvent (e.g., HCl in ether or dioxane).
-
Causality: The non-polar, non-basic impurity will not form a salt and will remain dissolved in the solvent. The 4-propoxypiperidine hydrochloride salt will precipitate out.[4]
-
Purification: The precipitated salt can then be collected by filtration and further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether). Once you have the pure salt, the free base can be regenerated by dissolving the salt in water, basifying with a strong base (e.g., NaOH), and extracting the pure 4-propoxypiperidine into an organic solvent.[2]
-
-
Section 3: Purification Strategy Workflow
Choosing the right purification sequence is critical for efficiency and yield. The following decision tree illustrates a logical workflow for purifying crude 4-Propoxypiperidine.
Sources
Technical Support Center: Improving the Stability of 4-Propoxypiperidine in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 4-Propoxypiperidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on maintaining the stability of 4-Propoxypiperidine in solution. We will address common questions and troubleshooting scenarios to ensure the integrity and reliability of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 4-Propoxypiperidine solution has developed a yellow tint and I'm seeing unexpected peaks in my HPLC analysis. What is happening?
A1: This is a classic sign of degradation. 4-Propoxypiperidine, as a hybrid piperidine (a secondary amine) and an ether, is susceptible to two primary degradation pathways, especially when in solution and exposed to environmental factors.
-
Oxidative Degradation: The secondary amine of the piperidine ring is prone to oxidation.[1] This process can be catalyzed by trace metal ions, exposure to atmospheric oxygen, and light.[2][3] Oxidation can lead to the formation of N-oxides, imines, or even ring-opened byproducts, which often present as colored impurities and will appear as new peaks in chromatographic analyses.[1][4]
-
Ether Peroxidation: The propoxy (ether) group is susceptible to the formation of hydroperoxides through a free-radical mechanism. This reaction is significantly accelerated by oxygen, heat, and UV light. Peroxides are highly reactive and can further degrade the parent molecule or interfere with downstream reactions. While less common for simple ethers than for those like THF or diethyl ether, it remains a potential risk during long-term storage in solution.
Below is a diagram illustrating the potential degradation pathways that can compromise the integrity of your 4-Propoxypiperidine solutions.
Caption: Potential degradation pathways for 4-Propoxypiperidine.
Q2: What are the ideal conditions for preparing and storing 4-Propoxypiperidine stock and working solutions?
A2: Proper handling and storage are critical to prevent the degradation described above. The key is to minimize exposure to oxygen, light, heat, and contaminants. For the neat compound, storage at 2-8°C in a tightly sealed, dry environment is recommended.[5][6]
For solutions, follow these guidelines, summarized in the table below:
-
Solvent Choice: Use high-purity, anhydrous solvents. If possible, sparge the solvent with an inert gas (Nitrogen or Argon) for 15-20 minutes before use to remove dissolved oxygen. This is a crucial step for preventing oxidative degradation.[2]
-
pH Control: The basicity of the piperidine nitrogen means pH will significantly influence stability.[1] In acidic conditions, it will form a protonated salt (e.g., 4-propoxypiperidinium chloride). This salt form is generally more resistant to N-oxidation.[1] For many applications, preparing solutions in a slightly acidic buffer (pH 4-6) can enhance stability.[7] However, extreme pH should be avoided as it can catalyze other reactions.[8]
-
Atmosphere: Always prepare and store solutions under an inert atmosphere. After preparing your solution, flush the headspace of the vial or container with Nitrogen or Argon before sealing.
-
Temperature: Store solutions at low temperatures, typically 2-8°C. For long-term storage (>1 month), consider storage at -20°C or -80°C. Be mindful of solvent freezing points and potential precipitation of your compound at these temperatures.
-
Light: Protect solutions from light by using amber glass vials or by wrapping containers in aluminum foil.[6] Light provides the energy to initiate and propagate free-radical reactions.
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous. Degassed with N₂ or Ar. | Removes water and dissolved oxygen, which are key reagents in hydrolysis and oxidation.[2][6] |
| pH | Slightly acidic (pH 4-6) for aqueous solutions. | Protonation of the piperidine nitrogen to form a salt enhances stability against oxidation.[1][7] |
| Atmosphere | Inert gas (N₂ or Ar) headspace. | Prevents exposure to atmospheric oxygen, a primary driver of both N-oxidation and ether peroxidation.[9] |
| Temperature | 2-8°C (short-term), -20°C to -80°C (long-term). | Reduces the rate of all chemical degradation reactions.[6][10] |
| Container | Tightly sealed amber glass vials. | Prevents solvent evaporation, moisture ingress, and exposure to UV light.[6] |
Q3: I suspect my solution is degrading. How can I set up an experiment to confirm instability and test better conditions?
A3: A systematic stability study is the best way to diagnose the problem and find a solution. This involves subjecting your compound to controlled stress conditions and monitoring its purity over time. The workflow below outlines the essential steps.
Caption: Experimental workflow for assessing solution stability.
See the "Protocols" section below for a detailed, step-by-step guide to performing this experiment. The key is to use a reliable analytical method, like HPLC, that can separate the parent compound from its potential degradation products.[11] By comparing the peak area of 4-Propoxypiperidine at T=0 to subsequent time points under different conditions, you can quantify the rate of degradation and determine which storage method is superior.
Q4: Can I add a stabilizer to my solutions?
A4: Yes, for certain applications, adding a stabilizer can be highly effective. Given the dual oxidative liabilities of 4-Propoxypiperidine, a free-radical scavenger is the most logical choice.
-
Butylated Hydroxytoluene (BHT): This is a common antioxidant and free-radical scavenger used to stabilize ethers and other organic compounds.[12] It is effective at very low concentrations (typically 100-300 ppm). BHT works by intercepting the free radicals responsible for both peroxide formation and amine oxidation.
Important Consideration: Before adding any stabilizer, you must verify its compatibility with your experimental system. BHT has strong UV absorbance due to its aromatic ring, which can interfere with HPLC-UV analysis or other spectroscopic measurements. Always run a control sample of your solvent with the stabilizer alone to check for interference.
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for testing the stability of 4-Propoxypiperidine in a chosen solvent system.
Objective: To quantify the stability of 4-Propoxypiperidine under various storage conditions and identify an optimal storage protocol.
Materials:
-
4-Propoxypiperidine
-
High-purity solvent (e.g., DMSO, Acetonitrile, or an aqueous buffer)
-
Amber HPLC vials with septa caps
-
Inert gas source (Nitrogen or Argon)
-
HPLC system with a UV detector and a suitable C18 column
-
Temperature-controlled incubator or oven
-
Pipettes and other standard laboratory glassware
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of 4-Propoxypiperidine at a known concentration (e.g., 10 mM) in your chosen solvent. Ensure the compound is fully dissolved.
-
This is your T=0 sample. Immediately analyze a fresh dilution of this stock via HPLC to get the initial purity and peak area.
-
-
Aliquoting and Sample Setup:
-
Dispense the stock solution into multiple amber HPLC vials (e.g., 500 µL per vial).
-
Divide the vials into sets for each condition you wish to test. A recommended set of conditions is:
-
Condition A (Control): Flush vial headspace with Argon, seal tightly, wrap in foil, and store at 2-8°C.
-
Condition B (Ambient Exposure): Seal vial loosely (or pierce septum with a needle), store at room temperature on the benchtop (exposed to light and air).
-
Condition C (Thermal Stress): Flush vial with air, seal tightly, and place in an incubator at 40°C.
-
Condition D (Proposed Optimal): Flush vial headspace with Argon, seal tightly, and store at room temperature in the dark (e.g., in a drawer).
-
-
-
Time-Point Analysis:
-
At designated time points (e.g., 6 hours, 24 hours, 48 hours, 7 days), retrieve one vial from each condition set.
-
Analyze the sample by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
For each sample, calculate the percentage of 4-Propoxypiperidine remaining relative to the T=0 sample using the formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Observe the chromatograms for the appearance and growth of new peaks, which indicate degradation products.
-
Plot the % Remaining versus time for each condition to visualize the degradation kinetics and determine the most stable storage method.
-
References
-
BIOSYNCE. (2025). What is the stability of piperidine?. [Link]
-
BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [Link]
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Voice, A. (2015). Oxidative degradation of amine solvents for CO2 capture. The University of Texas at Austin. [Link]
-
Sciencemadness Discussion Board. (2012). Adding and stabilisers to/from ethers and halohydrocarbons. [Link]
-
Oledzka, I., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. [Link]
-
Nwaoha, C., et al. (2024). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Sustainability. [Link]
-
Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia. [Link]
-
Voice, A. K. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia. [Link]
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Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia. [Link]
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Pentachemicals. (2024). Piperidine Safety Data Sheet. [Link]
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BIOSYNCE. (2023). Storage method of piperidine. [Link]
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Chemos GmbH & Co.KG. Piperidine Safety Data Sheet. [Link]
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Loba Chemie. PIPERIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
-
Ng, K. W., & Chan, Y. C. (2000). Stability of admixtures of pethidine and metoclopramide in aqueous solution, 5% dextrose and 0.9% sodium chloride. Journal of clinical pharmacy and therapeutics. [Link]
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- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 7. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. biosynce.com [biosynce.com]
- 11. Stability of admixtures of pethidine and metoclopramide in aqueous solution, 5% dextrose and 09% sodium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sciencemadness Discussion Board - Adding and stabilisers to/from ethers and halohydrocarbons - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: N-Functionalization of 4-Propoxypiperidine
Welcome to the technical support center for the N-functionalization of 4-propoxypiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the synthesis and modification of this valuable piperidine building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-functionalization of 4-propoxypiperidine?
A1: The most common methods for N-functionalization of 4-propoxypiperidine, a secondary amine, include:
-
N-Alkylation: This involves the reaction of 4-propoxypiperidine with an alkyl halide (or other alkylating agent) to form a new carbon-nitrogen bond. This is a versatile method for introducing a wide range of alkyl groups.
-
N-Acylation: This reaction involves treating 4-propoxypiperidine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This is a robust method for introducing carbonyl-containing moieties.
-
Reductive Amination: This is a two-step, one-pot process where 4-propoxypiperidine reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl or N-heteroaryl bonds, which can be challenging to achieve through traditional methods.[2][3]
Q2: I'm seeing a yellow impurity in my bottle of 4-propoxypiperidine. Is it still usable?
A2: The yellow coloration is likely due to oxidation of the amine.[4] For many applications, this small amount of impurity may not significantly affect the reaction outcome. However, for sensitive reactions or when high purity is required, it is advisable to purify the 4-propoxypiperidine by distillation before use.[4][5]
Q3: How do I best purify my N-functionalized 4-propoxypiperidine product?
A3: The basic nature of the piperidine nitrogen can sometimes complicate purification. Here are common methods:
-
Column Chromatography: This is a widely used technique. To prevent peak tailing and improve separation on silica gel, it is often beneficial to add a small amount of a basic modifier, like 1-2% triethylamine or ammonia in methanol, to the eluent.[4]
-
Acid-Base Extraction: This can be an effective way to separate the basic product from non-basic impurities. The product can be extracted into an acidic aqueous phase, which is then basified and re-extracted with an organic solvent.[4]
-
Crystallization: If the final product is a solid, crystallization can be a highly effective method for achieving high purity.[4]
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during the N-functionalization of 4-propoxypiperidine, presented in a question-and-answer format.
Problem Area 1: Low Yield or Incomplete Reaction in N-Alkylation
Q: My N-alkylation of 4-propoxypiperidine is giving low yields and a significant amount of unreacted starting material remains. What are the potential causes and how can I improve the yield?
A: Low yields in N-alkylation reactions can stem from several factors. Below is a systematic approach to troubleshooting this issue.
Potential Causes & Solutions
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reactivity of the Alkylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish. | * Consider switching to the corresponding alkyl bromide or iodide for increased reactivity.[6] * If using a less reactive halide is necessary, increasing the reaction temperature or using a catalyst may be required. |
| Poor Leaving Group | For alkylating agents other than halides, the efficiency of the reaction is dependent on the quality of the leaving group. | * If using a sulfonate ester (e.g., mesylate, tosylate), ensure it is a good leaving group. For some phase-transfer catalysis systems, mesylates may be preferable to tosylates.[7] |
| Inappropriate Base | The choice of base is critical. An inappropriate base may be too weak to deprotonate the piperidinium salt intermediate effectively, or it may be too sterically hindered. | * For simple alkylations, an inorganic base like potassium carbonate (K₂CO₃) is often effective.[6] * A non-nucleophilic, sterically hindered organic base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can minimize side reactions.[4] * For less reactive systems, a stronger base like sodium hydride (NaH) may be necessary, but requires careful temperature control.[6] |
| Suboptimal Solvent | The solvent can significantly impact the reaction rate and outcome. | * Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM) are commonly used and generally effective.[4][6] * Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Reaction Temperature and Time | The reaction may not have reached completion due to insufficient time or temperature. | * Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). * If the reaction is sluggish at room temperature, consider gently heating the reaction mixture.[6] Microwave-assisted heating can also significantly accelerate the reaction.[8][9] |
Experimental Workflow: Troubleshooting Low N-Alkylation Yield
Caption: Troubleshooting workflow for low N-alkylation yield.
Problem Area 2: Formation of Side Products in N-Alkylation
Q: I am observing significant amounts of a dialkylated byproduct (quaternary ammonium salt) in my N-alkylation reaction. How can I improve the selectivity for mono-alkylation?
A: Over-alkylation is a common side reaction when dealing with reactive amines and alkylating agents.[10] Here are several strategies to favor the desired mono-alkylation product.
Strategies to Promote Mono-alkylation
| Strategy | Explanation | Experimental Protocol |
| Slow Addition of Alkylating Agent | Adding the alkylating agent slowly to a solution of 4-propoxypiperidine ensures that the piperidine is always in excess, statistically favoring mono-alkylation.[4][6] | Use a syringe pump to add the alkylating agent dropwise over several hours to a stirred solution of the piperidine.[6] |
| Control of Stoichiometry | Using a slight excess of the piperidine relative to the alkylating agent can help to consume the alkylating agent before it can react a second time. | Use 1.1 to 1.5 equivalents of 4-propoxypiperidine per 1.0 equivalent of the alkylating agent. |
| Reaction without Base | In the absence of a base, the reaction will generate the hydrohalide salt of the mono-alkylated piperidine. This salt is less nucleophilic than the free amine, which slows down the second alkylation.[4] | This approach will lead to a slower overall reaction rate.[4] |
| Phase Transfer Catalysis (PTC) | PTC can be a highly effective method for achieving selective mono-alkylation by carefully controlling the reaction conditions at the interface of two phases.[7][11] | Use a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) as a catalyst in a biphasic system (e.g., toluene/water) with an inorganic base.[12] |
Problem Area 3: Issues with N-Acylation
Q: My N-acylation of 4-propoxypiperidine is sluggish and gives low yields. What can I do to improve the reaction efficiency?
A: Inefficient N-acylation can be due to several factors. Consider the following troubleshooting steps.
Improving N-Acylation Efficiency
-
Acylating Agent Reactivity: Acid chlorides are generally more reactive than acid anhydrides. If you are using an anhydride with a less nucleophilic piperidine, switching to the corresponding acid chloride may improve the reaction rate.[4]
-
Use of a Catalyst: While many N-acylations proceed without a catalyst, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive acylating agents.[4]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF) are commonly used. Ensure the solvent is anhydrous, as water can hydrolyze the acylating agent.[4][13]
-
Addition of a Base: A tertiary amine base, such as triethylamine (TEA) or DIPEA, is typically added to neutralize the acid byproduct (e.g., HCl) formed during the reaction.[4] This prevents the protonation of the starting piperidine, which would render it unreactive.[14]
Caption: Decision tree for optimizing sluggish N-acylation reactions.
Problem Area 4: Challenges in Reductive Amination
Q: I am attempting a reductive amination with 4-propoxypiperidine and an aldehyde, but I'm getting a complex mixture of products, including the alcohol from aldehyde reduction. How can I improve the selectivity?
A: The key to a successful reductive amination is the choice of the right reducing agent and the control of reaction conditions to favor iminium ion formation before reduction.[15][16]
Optimizing Reductive Amination
| Reducing Agent | Characteristics and Recommendations |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | This is often the reagent of choice for reductive aminations. It is mild enough that it will not readily reduce the aldehyde or ketone starting material, but it will efficiently reduce the iminium ion intermediate. It is moisture-sensitive and typically used in solvents like dichloromethane (DCM) or dichloroethane (DCE).[17] |
| Sodium Cyanoborohydride (NaBH₃CN) | This reagent is also selective for the iminium ion over the carbonyl group. It is less sensitive to moisture than NaBH(OAc)₃ and can be used in protic solvents like methanol (MeOH).[17] Lewis acids such as Ti(iPrO)₄ or ZnCl₂ can be added to improve yields for less reactive substrates.[17] |
| Sodium Borohydride (NaBH₄) | This is a stronger reducing agent and can reduce both the carbonyl starting material and the iminium ion. To achieve selectivity, the imine formation should be allowed to go to completion before the addition of NaBH₄.[17] |
General Protocol for Reductive Amination with NaBH(OAc)₃
-
To a solution of the aldehyde or ketone (1.0 equivalent) and 4-propoxypiperidine (1.1 equivalents) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- BenchChem. (2025). Technical Support Center: Functionalization of Piperidine Analogues.
- BenchChem. (2025). Managing side reactions in piperidine functionalization.
- BenchChem. (2025). One-Pot Synthesis of Functionalized Piperidines: Application Notes and Protocols.
- Organic Chemistry Portal. (n.d.). Reductive Amination.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Microwave-Assisted Regioselective N-Alkylation of Cyclic Amidines. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
Tsi-Journals. (n.d.). Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one using phase transfer catalysis. Retrieved from [Link]
-
Organic Reactions. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]
- Google Patents. (1944). Process for the purification of piperidine.
-
Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. phasetransfer.com [phasetransfer.com]
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- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. organic-chemistry.org [organic-chemistry.org]
- 16. organicreactions.org [organicreactions.org]
- 17. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Preventing degradation of 4-Propoxypiperidine during reactions
A Guide to Preventing Degradation and Optimizing Reactions
Welcome to the Technical Support Center for 4-Propoxypiperidine. As Senior Application Scientists, we have compiled this comprehensive guide to assist researchers, chemists, and drug development professionals in navigating the synthetic utility of 4-propoxypiperidine while minimizing its degradation. This document provides in-depth technical advice, troubleshooting guides, and validated protocols to ensure the integrity of your experiments and the purity of your products.
Introduction to the Stability of 4-Propoxypiperidine
4-Propoxypiperidine is a valuable building block in medicinal chemistry, featuring a secondary amine within a piperidine ring and a propyl ether at the C4 position. Understanding the chemical liabilities of these two functional groups is paramount to preventing unwanted side reactions and degradation. The primary points of reactivity and potential degradation are the nucleophilic secondary amine and the ether linkage. While generally stable, certain reaction conditions can lead to undesired byproducts. This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My analytical results for a reaction involving 4-propoxypiperidine are inconsistent, showing a decreasing peak area for my product over time. What could be the cause?
A1: Inconsistent analytical results, such as a diminishing product peak in chromatography, often point towards product instability or ongoing degradation in your sample matrix or under your storage conditions.[1] 4-Propoxypiperidine and its derivatives can be susceptible to degradation, particularly if residual reagents or harsh pH conditions are present. We recommend performing a forced degradation study to understand the stability of your compound under various stress conditions (acid, base, oxidation, heat, and light).[2][3] This will help identify the specific cause of degradation and inform the development of a stable formulation for analysis and storage.
Q2: What are the most likely degradation pathways for 4-propoxypiperidine?
A2: Based on its structure, the two primary sites for degradation are the piperidine ring's secondary amine and the propoxy ether linkage.
-
Oxidation of the Piperidine Ring: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or, in more extreme cases, ring-opening byproducts.[1] This can be initiated by strong oxidizing agents or even atmospheric oxygen over extended periods, potentially catalyzed by trace metals. Studies on the atmospheric degradation of piperidine have shown that H-abstraction from both N-H and C-H bonds can occur, leading to various oxidation products.[4]
-
Cleavage of the Propoxy Ether: The ether linkage is generally stable but can be cleaved under strong acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions (from HBr or HI).[5][6] This reaction typically proceeds via an SN2 mechanism on the less sterically hindered carbon of the ether.
-
Thermal Degradation: While 4-propoxypiperidine is relatively thermally stable, prolonged exposure to high temperatures can lead to decomposition.[7] The specific degradation products would need to be determined experimentally.
Q3: I am performing an N-alkylation with 4-propoxypiperidine and an alkyl halide and observing multiple products. How can I improve the selectivity for mono-alkylation?
A3: Over-alkylation, leading to the formation of a quaternary ammonium salt, is a common side reaction when alkylating secondary amines.[8] To favor mono-alkylation, you can:
-
Control Stoichiometry: Use the alkylating agent as the limiting reagent. A slight excess of 4-propoxypiperidine can help minimize the formation of the dialkylated product.
-
Slow Addition: Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.[8]
-
Choice of Base: A non-nucleophilic bulky base, such as diisopropylethylamine (DIPEA), can be effective in scavenging the acid produced during the reaction without competing in the alkylation.
-
Alternative Methods: Consider alternative N-alkylation strategies such as reductive amination, which is inherently more selective for mono-alkylation.[9]
Q4: During a reductive amination with 4-propoxypiperidine, I am seeing significant amounts of the alcohol byproduct from the reduction of my carbonyl compound. How can I prevent this?
A4: The formation of the alcohol byproduct indicates that the reduction of the carbonyl starting material is competing with the reduction of the desired iminium ion intermediate. To favor the formation of the N-alkylated product, you can:
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent for iminium ions compared to sodium borohydride (NaBH₄).[10] It is less likely to reduce the starting aldehyde or ketone.
-
Optimize pH: The formation of the imine/iminium ion is typically favored under mildly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can facilitate imine formation before the addition of the reducing agent.[10]
-
Pre-formation of the Imine: You can allow the carbonyl compound and 4-propoxypiperidine to stir together for a period to form the imine before adding the reducing agent. The use of a dehydrating agent, like molecular sieves, can also drive the equilibrium towards imine formation.[9]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low yield in N-alkylation | Incomplete reaction; side reactions (e.g., elimination of alkyl halide); degradation of starting material or product. | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Use a polar aprotic solvent like DMF or acetonitrile.[8]- Ensure anhydrous conditions to prevent hydrolysis of sensitive reagents.- If the product is suspected to be unstable, work up the reaction at a lower temperature. |
| Formation of unknown impurities | Degradation of 4-propoxypiperidine or other reagents; reaction with solvent; unexpected side reactions. | - Characterize impurities by LC-MS, GC-MS, or NMR.[11][12]- Run control experiments (e.g., without one of the reagents) to identify the source of the impurity.- Purify all reagents and ensure the solvent is of high purity and free of reactive contaminants. |
| Difficulty in purifying the N-alkylated product | Product is highly polar or has similar polarity to byproducts. | - If the product is basic, consider purification via an acid-base extraction.- Explore different stationary phases for column chromatography (e.g., alumina instead of silica gel).- If the product is a salt, it may be purified by recrystallization. |
| Ether cleavage observed during a reaction | Presence of strong acid (e.g., HBr, HI) in the reaction mixture. | - Avoid the use of strong hydrohalic acids if the ether linkage needs to be preserved.[13]- If acidic conditions are necessary, use a non-nucleophilic acid like sulfuric acid or p-toluenesulfonic acid, although cleavage can still occur under forcing conditions.[13]- Protect the secondary amine with an acid-stable protecting group if the subsequent reaction requires strongly acidic conditions. |
Experimental Protocols
Protocol 1: N-Boc Protection of 4-Propoxypiperidine
This protocol describes the protection of the secondary amine of 4-propoxypiperidine with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions but can be easily removed with acid.[14]
Materials:
-
4-Propoxypiperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-propoxypiperidine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq).
-
To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water.
-
If using an organic solvent, separate the organic layer. If using a biphasic system, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Forced Degradation Study of a 4-Propoxypiperidine Derivative
This protocol provides a general framework for conducting a forced degradation study to assess the stability of a compound derived from 4-propoxypiperidine.[1]
Materials:
-
Your 4-propoxypiperidine derivative
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity solvent for dissolving the sample (e.g., acetonitrile, methanol)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and/or elevated temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample and a solution of your compound at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photolytic Degradation: Expose a solid sample and a solution of your compound to a controlled light source (e.g., in a photostability chamber).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, by HPLC or LC-MS to determine the percentage of degradation and to profile the degradation products.[15]
Visualizing Reaction Pathways
Diagram 1: General N-Alkylation and Potential Over-Alkylation
Caption: N-alkylation of 4-propoxypiperidine and the competing over-alkylation side reaction.
Diagram 2: Reductive Amination Workflow
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. jocpr.com [jocpr.com]
- 15. veeprho.com [veeprho.com]
Technical Support Center: Catalyst Selection for 4-Propoxypiperidine Modifications
Welcome to the Technical Support Center for the modification of 4-propoxypiperidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for common synthetic transformations. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles to empower you to make informed decisions in your research.
This guide is structured into three main sections, each focusing on a critical class of modification for the 4-propoxypiperidine scaffold:
-
Part 1: N-Arylation via Buchwald-Hartwig Amination
-
Part 2: N-Alkylation Strategies
-
Part 3: Direct C-H Functionalization
Each section contains a troubleshooting guide in a question-and-answer format to directly address challenges you may encounter, followed by detailed experimental protocols and visual aids.
Part 1: N-Arylation of 4-Propoxypiperidine via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, enabling the synthesis of a wide array of N-aryl piperidines.[1] However, its success is highly dependent on the careful selection of the catalyst system and reaction conditions.
Troubleshooting Guide: N-Arylation
Question 1: My N-arylation reaction shows low to no conversion. What are the likely causes and how can I fix it?
Answer: Low or no conversion in a Buchwald-Hartwig reaction is a common issue that can typically be traced back to one of three components: the catalyst, the base, or the reaction environment.
-
Inactive Catalyst: The active form of the catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be sluggish. Furthermore, the catalyst is susceptible to oxidation.
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine. Its strength, solubility, and steric bulk are all important factors.
-
Solution:
-
Base Strength: For secondary amines like 4-propoxypiperidine, a strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common choices for achieving high reaction rates.[3]
-
Substrate Compatibility: If your aryl halide contains base-sensitive functional groups (e.g., esters, nitro groups), a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher catalyst loadings or longer reaction times.[4]
-
Solubility: Ensure the base is sufficiently soluble in your chosen solvent to be effective.[3]
-
-
-
Poor Ligand Choice: The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity.
-
Solution:
-
Bulky, Electron-Rich Ligands: For coupling with secondary cyclic amines, bulky, electron-rich biaryl phosphine ligands are often the most effective. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points.[3][5] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
-
Below is a decision tree to guide your troubleshooting process for low conversion:
start [label="Low/No Conversion in N-Arylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the reaction atmosphere strictly inert?", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Degas solvent and use Ar/N2.\nUse a glovebox if possible.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Are the catalyst and ligand fresh?", fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Use fresh, high-purity Pd source and ligand.\nConsider a pre-catalyst.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is the base appropriate for the substrate?", fillcolor="#FBBC05", fontcolor="#202124"]; sol3a [label="For neutral substrates, try a strong base\n(e.g., NaOtBu, KOtBu).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; sol3b [label="For base-sensitive substrates, screen weaker bases\n(e.g., Cs2CO3, K3PO4).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q4 [label="Is the ligand suitable for secondary amines?", fillcolor="#FBBC05", fontcolor="#202124"]; sol4 [label="Screen bulky, electron-rich ligands\n(e.g., XPhos, RuPhos, BrettPhos).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
start -> q1; q1 -> sol1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> sol2 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> sol3a [label="Yes"]; q3 -> sol3b [label="No"]; q3 -> q4 [label="Yes"]; q4 -> sol4 [label="No"]; }
Caption: Troubleshooting low N-arylation conversion.Question 2: I'm observing significant byproduct formation, such as hydrodehalogenation of my aryl halide. What can be done to minimize this?
Answer: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction that competes with the desired C-N bond formation. This is often exacerbated by certain catalyst/ligand combinations and the presence of water.
-
Ligand and Base Combination: The choice of ligand and base is critical and often substrate-dependent. Experimenting with different combinations can minimize side reactions.[2]
-
Water Content: Ensure your solvent and reagents are anhydrous, as water can be a proton source for the hydrodehalogenation pathway.
-
Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the desired amination.
Table 1: Catalyst System Selection for N-Arylation of Secondary Amines
| Aryl Halide | Recommended Ligand(s) | Recommended Base(s) | Common Solvent(s) | Key Considerations |
| Aryl Bromide/Iodide | XPhos, RuPhos, BrettPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Iodides can sometimes inhibit the catalyst.[6] |
| Aryl Chloride | XPhos, RuPhos | NaOtBu, LHMDS | Toluene, Dioxane | Generally less reactive, requiring more electron-rich and bulky ligands. |
| Heteroaryl Halide | DavePhos, XPhos | K₃PO₄, Cs₂CO₃ | Toluene, THF | Can be challenging due to potential coordination of the heteroatom to the Pd center. |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
Materials:
-
4-Propoxypiperidine
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk flask or similar reaction vessel
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), 4-propoxypiperidine (1.2 eq), the palladium pre-catalyst (1-2 mol%), and the base (1.4 eq).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Part 2: N-Alkylation of 4-Propoxypiperidine
Direct N-alkylation of secondary amines like 4-propoxypiperidine is a fundamental transformation. While seemingly straightforward, it is often plagued by issues of over-alkylation and incomplete conversion.
Troubleshooting Guide: N-Alkylation
Question 1: My N-alkylation reaction is sluggish and gives a low yield of the desired mono-alkylated product.
Answer: A slow or incomplete N-alkylation is often due to the generation of an acid byproduct that protonates the starting amine, rendering it non-nucleophilic.
-
Acid Scavenging: The reaction of a piperidine with an alkyl halide produces one equivalent of acid (e.g., HBr, HCl).
-
Solution: Add a non-nucleophilic base to act as an acid scavenger. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For substrates sensitive to strong bases, sodium bicarbonate (NaHCO₃) can be used.[4]
-
-
Leaving Group Reactivity: The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group.
-
Solution: If you are using an alkyl chloride, switching to a more reactive alkyl bromide or iodide will accelerate the reaction (Reactivity: I > Br > Cl).[4]
-
-
Steric Hindrance: If either the piperidine or the alkylating agent is sterically hindered, the reaction rate will be significantly reduced.
-
Solution: Increase the reaction temperature to provide the necessary activation energy. If the reaction is still slow, a different synthetic route may be necessary.[4]
-
Question 2: I am observing a significant amount of the quaternary ammonium salt (over-alkylation). How can I prevent this?
Answer: Over-alkylation is the most common side reaction in N-alkylation, especially with reactive alkylating agents.[6] The mono-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second alkylation.
-
Stoichiometry Control:
-
Solution: Use an excess of the piperidine starting material relative to the alkylating agent. This statistically favors mono-alkylation. A slow, controlled addition of the alkylating agent (e.g., using a syringe pump) to the solution of the piperidine is highly effective at maintaining a low concentration of the electrophile and minimizing over-alkylation.[1]
-
-
Reaction Temperature:
-
Solution: Lowering the reaction temperature can help to control the rate of the second alkylation, which often has a higher activation energy.
-
start [label="Over-alkylation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is the alkylating agent added all at once?", fillcolor="#FBBC05", fontcolor="#202124"]; sol1 [label="Use slow addition (syringe pump)\nto maintain low [Alkyl Halide].", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q2 [label="Is piperidine the limiting reagent?", fillcolor="#FBBC05", fontcolor="#202124"]; sol2 [label="Use an excess of piperidine (≥ 2 eq).", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q3 [label="Is the reaction temperature high?", fillcolor="#FBBC05", fontcolor="#202124"]; sol3 [label="Lower the reaction temperature.", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="Mono-alkylation Favored", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> sol1 [label="Yes"]; q1 -> q2 [label="No"]; q2 -> sol2 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> sol3 [label="Yes"]; q3 -> end [label="No"]; sol1 -> end; sol2 -> end; sol3 -> end; }
Caption: Strategies to prevent over-alkylation.Modern N-Alkylation Methods: A Note on Metallaphotoredox Catalysis
For challenging substrates or when milder conditions are required, visible-light-induced metallaphotoredox catalysis offers a powerful alternative to traditional Sₙ2 reactions. This method utilizes a dual catalytic system, typically involving a copper catalyst and a photoredox catalyst, to generate alkyl radicals from alkyl halides. These radicals can then be coupled with the amine. This approach allows for the use of a broader range of alkylating agents, including those that are typically unreactive in Sₙ2 chemistry, and often proceeds at room temperature.[7]
Experimental Protocol: General Procedure for N-Alkylation with Base
Materials:
-
4-Propoxypiperidine
-
Alkyl halide (e.g., benzyl bromide)
-
Non-nucleophilic base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-propoxypiperidine (1.2 eq), the base (1.5 eq), and the anhydrous solvent.
-
Slow Addition: Slowly add the alkyl halide (1.0 eq) to the stirred solution at room temperature under an inert atmosphere. A syringe pump is recommended.
-
Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or LC-MS.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Partition the residue between an organic solvent (e.g., diethyl ether) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and convert any piperidinium salt to the free base. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography.
Part 3: Direct C-H Functionalization of the Piperidine Ring
Directly converting a C-H bond on the piperidine ring to a C-C or C-heteroatom bond is a highly atom-economical strategy. However, controlling the regioselectivity (i.e., functionalizing at C2, C3, or C4) is a significant challenge.
Troubleshooting Guide: C-H Functionalization
Question 1: My C-H functionalization reaction is giving a mixture of regioisomers. How can I improve the selectivity?
Answer: Achieving site-selectivity in the C-H functionalization of piperidines is a complex problem that is influenced by electronics, sterics, and the reaction mechanism. The use of a directing group on the piperidine nitrogen is the most common and effective strategy to control regioselectivity.[2]
-
Directing Group Strategy:
-
Mechanism: A directing group coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond and facilitating its activation.
-
Common Directing Groups: Amides, carbamates (e.g., Boc), and pyridyl groups are commonly used.
-
Controlling Selectivity:
-
C2-Functionalization: The C2 position is electronically activated due to its proximity to the nitrogen. Many directing groups will favor functionalization at this position.
-
C4-Functionalization: To achieve functionalization at the more remote C4 position, a bulky directing group can be employed to sterically block the C2 position.[2]
-
C3-Functionalization: The C3 position is electronically deactivated and generally the most challenging to functionalize directly. Indirect methods are often required.[5]
-
-
-
Catalyst Choice: The choice of metal catalyst (e.g., Palladium, Rhodium, Ruthenium) can also influence the regioselectivity. Different metals have different coordination preferences and reactivity profiles.
Table 2: Regioselectivity in C-H Functionalization of N-Protected Piperidine
| N-Protecting Group | Catalyst/Reagent | Position Functionalized | Key Factor(s) | Reference |
| Boc | Rh₂(R-TCPTAD)₄ | C2 | Catalyst control | [8] |
| Pyridyl | Ru₃(CO)₁₂ | C2 | Directing group | [9] |
| Bulky Amide | Pd(OAc)₂ | C4 | Steric hindrance at C2 | [2] |
| Aminoquinoline | Pd(OAc)₂ | C4 | Bidentate chelation | [3] |
Question 2: My Ruthenium-catalyzed C-H arylation is stalling or giving low yields. What could be the issue?
Answer: Ruthenium-catalyzed C-H arylations can be sensitive to the reaction atmosphere.
-
Hydrogen Evolution: Some Ru-catalyzed C-H activation cycles produce hydrogen gas as a byproduct. If this gas is allowed to build up in a sealed reaction vessel, it can lead to catalyst deactivation.
-
Solution: Perform the reaction in an open vial or with a needle to vent the system. This allows for the escape of H₂ and can prevent catalyst inhibition.[9]
-
-
Byproduct Formation: Competing mono- and bis-arylation can be an issue.
-
Solution: Modification of the directing group, for example by introducing a bulky substituent, can sterically hinder the second arylation event, leading to selective mono-arylation.[9]
-
Experimental Protocol: Directed C4-Arylation of an N-Acyl Piperidine
Materials:
-
N-Acyl-4-propoxypiperidine (with a suitable directing group)
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant/Additive (e.g., Ag₂CO₃ or K₂CO₃/PivOH)
-
Anhydrous solvent (e.g., Toluene or 1,2-dichloroethane)
-
Inert gas supply
Procedure:
-
Reaction Setup: In a dry reaction tube, combine the N-acyl piperidine (1.0 eq), aryl iodide (1.5-2.0 eq), Pd(OAc)₂ (5-10 mol%), and the additive.
-
Solvent Addition: Add the anhydrous solvent under an inert atmosphere.
-
Reaction: Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through Celite. The filtrate can then be concentrated and purified by flash column chromatography.
References
- BenchChem. (2025). Technical Support Center: Optimizing Piperidine Reactions for Enhanced Yield and Purity. BenchChem.
- BenchChem. (2025).
- Wikipedia. (2023).
- BenchChem. (2025).
- Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal.
- MacMillan, D. W. C., et al. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Macmillan Group - Princeton University.
- Maes, B. U. W., et al. (2013).
- BenchChem. (2025). Technical Support Center: Functionalization of Piperidine Analogues. BenchChem.
- BenchChem. (2025).
- Davies, H. M. L., et al. (2017).
- Sather, A. C., & Martinot, T. A. (2019). Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles. Organic Process Research & Development.
- Buchwald, S. L., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters.
- Buchwald, S. L., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
- Chemistry LibreTexts. (2023).
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
- MacMillan, D. W. C., et al. (2021).
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Daugulis, O., et al. (2015). Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PubMed Central.
- Chen, J.-R., et al. (2016).
- Sarpong, R., et al. (2022). Approaches to α-functionalization of piperidines by C H...
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Benchmarking of 4-Alkoxypiperidine Derivatives: Unveiling Structure-Activity Relationships in Opioid Receptor Modulation
In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics, particularly those targeting the central nervous system. Among the myriad of piperidine analogs, 4-alkoxypiperidine derivatives have emerged as a compelling class of compounds, demonstrating significant potential as modulators of opioid receptors. This guide offers a comparative analysis of the bioactivity of these derivatives, grounded in experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their structure-activity relationships (SAR).
The strategic placement of an alkoxy group at the 4-position of the piperidine ring can profoundly influence a molecule's pharmacological profile. This substitution can alter key properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby fine-tuning the compound's affinity and efficacy for its biological target. In the context of opioid receptor modulation, these subtle molecular modifications can be the difference between a potent analgesic and an inactive analog.
Comparative Bioactivity at Opioid Receptors
The primary mechanism of action for many bioactive 4-alkoxypiperidine derivatives is their interaction with opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. To illustrate the impact of substitution at the 4-position, we will analyze data from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives, which provides a valuable reference point for understanding the effect of replacing a hydroxyl group with a methoxy group.
The following table summarizes the binding affinities (Ki, in nM) of a parent hydroxyl compound and its corresponding methoxy derivative for the µ, κ, and δ opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 3-OCH₃ | 16 | 13 | 160 |
Data sourced from a study on trans-3,4-dimethyl-4-arylpiperidine derivatives, serving as a proxy for the 4-alkoxy substitution effect[1].
From this data, a clear structure-activity relationship emerges. The methylation of the phenolic hydroxyl group in compound 1 to the methoxy group in compound 2 results in a significant decrease in binding affinity across all three opioid receptor subtypes[1]. This suggests that the hydrogen-bonding capability of the hydroxyl group is a critical determinant for potent receptor interaction. This observation is a crucial consideration in the rational design of novel 4-alkoxypiperidine-based analgesics. While a methoxy group might be introduced to enhance metabolic stability or improve blood-brain barrier penetration, it may come at the cost of reduced target affinity.
Mechanistic Insights: The Mu-Opioid Receptor Signaling Pathway
The analgesic effects of these compounds are primarily mediated through the activation of the mu-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Upon agonist binding, a conformational change in the receptor triggers a cascade of intracellular events.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the human mu-opioid receptor.
-
Homogenize the cells in an ice-cold buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer to a protein concentration of 1-2 mg/mL.
-
Determine the protein concentration using a standard method like the Bradford assay.
-
-
Assay Setup (in a 96-well microplate, in triplicate):
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]DAMGO (final concentration ~1.0 nM), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Naloxone, 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.
-
Competition Binding: Prepare serial dilutions of the 4-alkoxypiperidine test compound. Add 50 µL of each dilution, 50 µL of [³H]DAMGO, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Transfer the filters to scintillation vials and add 4 mL of liquid scintillation cocktail.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
-
Conclusion
The 4-alkoxypiperidine scaffold represents a promising starting point for the development of novel opioid receptor modulators. The comparative analysis presented here underscores the critical role of the 4-position substituent in dictating binding affinity. While the conversion of a hydroxyl to a methoxy group can decrease affinity, this modification may offer advantages in terms of pharmacokinetics that warrant further investigation. The provided experimental protocol for a mu-opioid receptor binding assay offers a robust framework for the in-house evaluation of novel 4-alkoxypiperidine derivatives, ensuring the generation of high-quality, reproducible data. Future research should focus on exploring a wider range of alkoxy substituents and correlating in vitro binding data with in vivo analgesic efficacy to build a more comprehensive understanding of the structure-activity relationships within this important class of compounds.
References
- Janssen, P. A. J., Niemegeers, C. J. E., & Dony, J. G. H. (1963). The inhibitory effect of fentanyl and other morphine-like analgesics on the warm water induced tail withdrawal reflex in rats. Arzneimittel-Forschung, 13, 502-507.
- Casy, A. F., & Parfitt, R. T. (1986). Opioid Analgesics: Chemistry and Receptors. Springer.
- Jahan, S., et al. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(1), 77-82.
- Zimmerman, D. M., et al. (1988). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 31(9), 1773-1778.
- Ahmadi, A., et al. (2005). Synthesis and analgesic activity of 4-substituted-4-phenylpiperidine derivatives. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 13(4), 164-169.
- Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968-974.
- Ho, G. D., et al. (2007). Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorganic & Medicinal Chemistry Letters, 17(11), 3028-3033.
- LeBoulluec, K. L., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299.
- Ronsisvalle, G., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of Medicinal Chemistry, 48(1), 107-117.
- Saify, Z. S., et al. (1999). Syntheses and Evaluation of the Analgesic Activity of Some 4-Acetyl-4-phenylpiperidine and 4-Hydroxy-4-phenylpiperidine Derivatives.
- Traynor, J. R., & Elliott, J. (1993). 6-Guanidinonaltrindole, a highly potent and selective delta-opioid receptor antagonist. British Journal of Pharmacology, 109(2), 309-310.
Sources
A Comparative Efficacy Analysis of 4-Propoxypiperidine-Based Opioid Agonists
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analgesic drug discovery, the piperidine scaffold remains a cornerstone for the development of potent opioid receptor modulators. This guide provides an in-depth comparative analysis of the efficacy of a specific subclass: 4-propoxypiperidine-based compounds. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the rationale behind experimental design and the interpretation of efficacy data, empowering researchers to make informed decisions in their own drug development programs. Our focus is on elucidating the structure-activity relationships (SAR) that govern the analgesic potential of these compounds, supported by experimental data and detailed protocols.
Introduction: The Piperidine Core in Opioid Analgesia
The 4-phenylpiperidine scaffold is a well-established pharmacophore found in numerous clinically significant opioid analgesics, including pethidine and fentanyl.[1] The strategic placement of substituents on the piperidine ring profoundly influences receptor affinity, selectivity, and functional activity. The introduction of an alkoxy group, such as a propoxy group, at the 4-position represents a key modification aimed at optimizing the pharmacokinetic and pharmacodynamic properties of these compounds. This guide will explore the nuances of how the 4-propoxy moiety, in conjunction with other structural modifications, impacts the efficacy of these potential analgesics.
Mechanism of Action: Targeting the μ-Opioid Receptor
4-Propoxypiperidine-based compounds primarily exert their analgesic effects by acting as agonists at the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) family.[2] Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of intracellular signaling cascades that ultimately result in pain relief.
Caption: Simplified schematic of the μ-opioid receptor signaling pathway.
The binding of a 4-propoxypiperidine agonist to the MOR triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit directly interacts with and inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. Together, these actions decrease neuronal excitability and inhibit the transmission of pain signals.
Comparative Efficacy of 4-Propoxypiperidine-Based Compounds
| Compound | Structure | In Vitro Efficacy (Ki at μ-opioid receptor, nM) | In Vivo Efficacy (ED50, mg/kg, Tail-flick test) |
| Morphine | (Reference) | 1.5 | 5.0 |
| Fentanyl | (Reference) | 0.5 | 0.02 |
| Compound A | 4-propoxy-4-phenylpiperidine | 5.2 | 10.0 |
| Compound B | N-phenethyl-4-propoxy-4-phenylpiperidine | 1.8 | 2.5 |
| Compound C | N-phenethyl-4-propoxy-4-(p-fluorophenyl)piperidine | 0.9 | 0.8 |
Disclaimer: The data for Compounds A, B, and C are illustrative and based on established SAR principles for piperidine-based opioids. They are intended for educational purposes to demonstrate comparative analysis.
Analysis of Structure-Activity Relationships:
-
The N-Substituent: The nature of the substituent on the piperidine nitrogen is a critical determinant of opioid receptor affinity and efficacy. As illustrated by the comparison between Compound A and Compound B, the addition of a phenethyl group at the N1 position significantly enhances both in vitro binding affinity (lower Ki value) and in vivo analgesic potency (lower ED50 value). This is a well-documented phenomenon in the 4-phenylpiperidine series, including fentanyl and its analogs.[3]
-
Substitution on the 4-Phenyl Ring: Modifications to the 4-phenyl ring can further modulate activity. The introduction of an electron-withdrawing group, such as fluorine at the para-position (Compound C), can increase lipophilicity and potentially enhance receptor-ligand interactions, leading to a further increase in both binding affinity and analgesic potency.[3]
-
The 4-Propoxy Group: The presence of the 4-propoxy group itself, when compared to a simple 4-hydroxy or 4-H substituent, can influence the compound's lipophilicity and metabolic stability, which in turn affects its pharmacokinetic profile and duration of action. The optimal length of the alkoxy chain is a key parameter to investigate in drug design, with the propoxy group often providing a good balance of properties.
Experimental Protocols for Efficacy Determination
To ensure the scientific integrity and reproducibility of efficacy data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for the key in vitro and in vivo assays used to characterize 4-propoxypiperidine-based compounds.
In Vitro Efficacy: Opioid Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for the μ-opioid receptor.
Methodology: Radioligand displacement assay using membranes from cells expressing the human μ-opioid receptor.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human μ-opioid receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of a radiolabeled opioid antagonist, such as [³H]diprenorphine.
-
Add increasing concentrations of the unlabeled test compound (e.g., Compound A, B, or C) or a reference compound (e.g., morphine).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the in vitro opioid receptor binding assay.
In Vivo Efficacy: Tail-Flick Test
Objective: To assess the analgesic activity of the test compounds in an animal model of acute thermal pain.
Methodology: The tail-flick test measures the latency of a rodent to withdraw its tail from a noxious heat stimulus. An increase in the tail-flick latency is indicative of an analgesic effect.
Step-by-Step Protocol:
-
Animal Acclimation:
-
Use male Sprague-Dawley rats or Swiss Webster mice.
-
Acclimatize the animals to the testing environment for at least 30 minutes before the experiment.
-
-
Baseline Latency Measurement:
-
Gently restrain the animal.
-
Focus a beam of radiant heat onto the ventral surface of the tail, approximately 3-4 cm from the tip.
-
Start a timer simultaneously with the application of the heat stimulus.
-
Stop the timer as soon as the animal flicks its tail. This is the baseline latency.
-
A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
-
Compound Administration:
-
Administer the test compound (e.g., Compound A, B, or C), a vehicle control, or a reference drug (e.g., morphine) via the desired route (e.g., subcutaneous, intraperitoneal, or oral).
-
-
Post-Treatment Latency Measurement:
-
Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Determine the ED50 value (the dose of the compound that produces a 50% maximal effect) by plotting the %MPE against the logarithm of the dose.
-
Caption: Workflow for the in vivo tail-flick test.
Conclusion and Future Directions
The exploration of 4-propoxypiperidine-based compounds as opioid agonists presents a promising avenue for the development of novel analgesics. The structure-activity relationships discussed in this guide highlight the critical role of substitutions at the N1 and 4-phenyl positions in modulating receptor affinity and in vivo potency. The detailed experimental protocols provided offer a robust framework for the systematic evaluation of new chemical entities within this class.
Future research should focus on a broader exploration of the 4-alkoxy substituent, varying the chain length and branching to fine-tune the pharmacokinetic profile. Furthermore, a comprehensive assessment of selectivity against other opioid receptor subtypes (δ and κ) and potential off-target effects is crucial for identifying candidates with an improved safety profile. By integrating rational drug design with rigorous preclinical evaluation, the scientific community can continue to advance the development of safer and more effective pain therapeutics based on the versatile piperidine scaffold.
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Janssen, P. A. (1962). A Review of the Chemical Features Associated with Strong Morphine-Like Activity. British Journal of Anaesthesia, 34(4), 260-268. [Link]
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Colapret, J. A., Diamantidis, G., Spencer, H. K., Spaulding, T. C., & Rudo, F. G. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of Medicinal Chemistry, 32(5), 968-974. [Link]
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Lichtman, A. H., & Martin, B. R. (1991). Spinal and supraspinal components of cannabinoid-induced antinociception. The Journal of Pharmacology and Experimental Therapeutics, 258(2), 517-523. [Link]
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Annoura, H., et al. (2002). Synthesis and biological evaluation of new 4-arylpiperidines and 4-aryl-4-piperidinols: dual Na(+) and Ca(2+) channel blockers with reduced affinity for dopamine D(2) receptors. Bioorganic & Medicinal Chemistry, 10(2), 371-383. [Link]
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Sarwat, S., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(4), 777-781. [Link]
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Volpe, D. A., Tobin, G. A., Mellon, R. D., Shackman, J. G., & Marroum, P. J. (2011). Uniform assessment and ranking of opioid μ receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology : RTP, 59(3), 407–412. [Link]
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Kobylecki, R. J., et al. (1982). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 25(10), 1278-1280. [Link]
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Ellis, C. R., Kruhlak, N. L., Kim, M. T., Hawkins, E. G., & Stavitskaya, L. G. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PloS one, 13(5), e0197734. [Link]
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Wikipedia contributors. (2023, December 12). Phenylpiperidine. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
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Sobczyk-Krupiarz, I., et al. (2016). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacological Reports, 68(5), 969-975. [Link]
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Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363–1381. [Link]
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Validating the 4-Propoxypiperidine Moiety: A Comparative Guide for the Medicinal Chemist
For researchers, scientists, and drug development professionals, the identification and validation of novel pharmacophores are critical steps in the quest for more effective and safer therapeutics. The piperidine ring is a well-established privileged scaffold in medicinal chemistry, present in a vast array of approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a versatile platform for molecular recognition. This guide delves into the validation of the 4-propoxypiperidine moiety as a valuable, yet perhaps under-explored, pharmacophore. We will present a comparative analysis against its more common bioisosteric cousins, the 4-hydroxy- and 4-methoxypiperidines, and provide the experimental and computational frameworks necessary for its strategic deployment in drug discovery programs.
The 4-Substituted Piperidine: A Locus of Pharmacological Control
The substitution at the 4-position of the piperidine ring is a cornerstone of its versatility, profoundly influencing a compound's pharmacological profile. This position allows for the introduction of a variety of functional groups that can engage in hydrogen bonding, hydrophobic interactions, and ionic interactions, thereby fine-tuning a ligand's affinity and selectivity for its biological target.[1] For instance, 4-hydroxypiperidine derivatives have been successfully developed as CCR5 receptor antagonists for HIV-1 therapy, highlighting the importance of a polar group at this position for receptor engagement.[4][5]
The Rise of 4-Alkoxypiperidines: A Bioisosteric Approach to Modulating Properties
While the 4-hydroxy group provides a valuable hydrogen bond donor and acceptor, its inherent polarity can sometimes be a liability, impacting properties such as cell permeability and oral bioavailability. Bioisosteric replacement is a powerful strategy in medicinal chemistry to address such challenges, where a functional group is replaced by another with similar steric and electronic properties but altered physicochemical characteristics.[6] The substitution of the 4-hydroxy group with a 4-alkoxy group, such as methoxy or propoxy, is a classic example of this approach. This modification removes the hydrogen bond donating capacity and systematically increases lipophilicity, which can have significant pharmacological consequences.
Comparative Physicochemical Properties
A foundational aspect of validating a pharmacophore is understanding its intrinsic physicochemical properties. Below is a comparison of 4-hydroxypiperidine, 4-methoxypiperidine, and 4-propoxypiperidine.
| Property | 4-Hydroxypiperidine | 4-Methoxypiperidine | 4-Propoxypiperidine |
| Molecular Weight ( g/mol ) | 101.15 | 115.17 | 143.23 |
| logP (calculated) | ~0.3 | ~0.8 | 1.165[7] |
| Topological Polar Surface Area (TPSA) (Ų) | 32.26 | 21.26 | 21.26[7] |
| Hydrogen Bond Donors | 2 | 1 | 1[7] |
| Hydrogen Bond Acceptors | 2 | 2 | 2[7] |
| Rotatable Bonds | 0 | 1 | 3[7] |
This data clearly illustrates the incremental increase in lipophilicity (logP) with the extension of the alkyl chain from hydroxy to propoxy. Notably, the TPSA decreases from 4-hydroxypiperidine to the 4-alkoxy analogs, a change that can favor improved membrane permeability. The increase in the number of rotatable bonds in 4-propoxypiperidine provides greater conformational flexibility, which could be advantageous for fitting into specific binding pockets.
Experimental Validation of the 4-Propoxypiperidine Pharmacophore
The ultimate validation of a pharmacophore lies in its demonstrated contribution to the biological activity of a molecule. While a large body of literature exists for 4-hydroxy and 4-methoxypiperidine derivatives, data on 4-propoxypiperidine is less abundant. However, its value can be inferred and validated through a combination of synthetic accessibility, comparative biological evaluation, and computational modeling.
Synthetic Protocol: Accessing the 4-Propoxypiperidine Scaffold
The synthesis of 4-propoxypiperidine is readily achievable from the commercially available and relatively inexpensive 4-hydroxypiperidine via the Williamson ether synthesis.[5][6][8] This straightforward and scalable reaction makes the 4-propoxypiperidine moiety an attractive component for library synthesis and lead optimization.
Step-by-Step Protocol for the Synthesis of N-Boc-4-propoxypiperidine
-
Protection of the Piperidine Nitrogen: To a solution of 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-4-hydroxypiperidine.
-
Williamson Ether Synthesis: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at room temperature. Add 1-bromopropane (1.2 eq) and heat the reaction to 60 °C for 4 hours. Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield N-Boc-4-propoxypiperidine.
-
Deprotection (if required): The Boc protecting group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane to provide 4-propoxypiperidine hydrochloride.
Caption: Synthetic route to 4-propoxypiperidine.
Comparative Biological Evaluation: A Case Study in CCR5 Antagonism
A logical next step in a lead optimization campaign based on a 4-hydroxypiperidine scaffold would be to synthesize the corresponding 4-methoxy, 4-ethoxy, and 4-propoxy analogs and compare their biological activity. This would provide a clear understanding of the structure-activity relationship with respect to the length of the alkoxy chain.
Hypothetical Comparative Activity Data
| Compound | R Group | CCR5 Binding Affinity (Ki, nM) |
| 1 | -OH | 15 |
| 2 | -OCH₃ | 10 |
| 3 | -OCH₂CH₃ | 5 |
| 4 | -OCH₂CH₂CH₃ | 2 |
This hypothetical data illustrates a scenario where increasing the lipophilicity and the length of the alkoxy chain at the 4-position leads to enhanced binding affinity. The propoxy group, in this case, could be engaging in more extensive hydrophobic interactions within the binding pocket compared to the smaller hydroxy and methoxy groups.
Computational Modeling: Predicting the Role of the 4-Propoxy Group
In the absence of extensive experimental data, computational methods such as molecular docking can provide valuable insights into the potential binding modes of 4-propoxypiperidine-containing ligands.
Molecular Docking Protocol
-
Target Preparation: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: Generate the 3D structures of the 4-hydroxy, 4-methoxy, and 4-propoxypiperidine-containing ligands. Assign partial charges and minimize the energy of the ligands.
-
Docking Simulation: Perform molecular docking of the prepared ligands into the active site of the target protein using software such as AutoDock, Glide, or GOLD.
-
Analysis of Results: Analyze the predicted binding poses and scoring functions. The binding energy scores can provide a semi-quantitative prediction of the binding affinity. Critically, examine the interactions between the ligands and the protein residues to understand the role of the 4-substituent.
Caption: A typical molecular docking workflow.
A comparative docking study would likely reveal that the propoxy group of a ligand can extend into a hydrophobic sub-pocket of the receptor's binding site, forming favorable van der Waals interactions that are not possible for the smaller hydroxy or methoxy groups. This would provide a strong rationale for the potentially enhanced affinity of 4-propoxypiperidine-containing compounds.
Conclusion: The 4-Propoxypiperidine Moiety as a Strategic Pharmacophore
The 4-propoxypiperidine moiety represents a valuable and synthetically accessible pharmacophore for the medicinal chemist. Through a bioisosteric lens, it offers a strategic alternative to the more traditional 4-hydroxypiperidine, providing a means to modulate lipophilicity, reduce hydrogen bond donating capacity, and potentially engage in specific hydrophobic interactions within a target's binding site. While direct comparative biological data is still emerging, the principles of medicinal chemistry, coupled with the available information on related scaffolds and the predictive power of computational modeling, strongly support its validation as a pharmacophore worthy of consideration in modern drug discovery programs. The experimental and computational protocols outlined in this guide provide a clear path for researchers to explore and exploit the potential of the 4-propoxypiperidine scaffold in their own therapeutic areas of interest.
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CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. PubMed. [Link]
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Propoxypiperidine Derivatives as Novel Analgesic Candidates
This guide provides a comprehensive framework for the preclinical evaluation of 4-propoxypiperidine derivatives, a chemical scaffold of significant interest in the development of next-generation analgesics. We will dissect the critical in vitro and in vivo studies necessary to characterize these compounds, compare their performance against established and alternative therapies, and provide the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of this promising compound class.
Introduction: The Rationale for 4-Propoxypiperidine Derivatives
The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous CNS-active drugs.[1] Specifically, 4-substituted piperidines have been extensively explored as modulators of opioid receptors, the primary targets for potent analgesics.[2][3] The 4-propoxypiperidine structure represents a promising evolution of this scaffold, aiming to optimize the balance between high analgesic efficacy and a reduced side-effect profile that plagues traditional opioids like morphine. The central hypothesis is that modifications to this core can fine-tune interactions with opioid receptors, potentially leading to biased agonism or altered pharmacokinetic properties that improve the therapeutic window.
This guide moves beyond a simple listing of assays. It provides an integrated strategy, demonstrating how data from initial in vitro molecular characterization logically informs and predicts the outcomes of subsequent in vivo studies in whole organisms.
Part 1: In Vitro Characterization: From Target Binding to Cellular Function
The foundational step in drug discovery is to understand how a compound interacts with its molecular target in a controlled, isolated environment. In vitro assays provide the first quantitative measures of affinity, potency, and functional activity, which are essential for initial compound selection and structure-activity relationship (SAR) analysis.[4]
Experimental Workflow for In Vitro Analysis
The following diagram outlines a logical, tiered approach to the in vitro screening cascade for 4-propoxypiperidine derivatives.
Caption: Tiered in vitro screening cascade for 4-propoxypiperidine derivatives.
Receptor Binding Assays: Quantifying Target Affinity
Causality: Before assessing function, we must first confirm and quantify the physical interaction between the compound and its intended target(s), primarily the µ (mu), δ (delta), and κ (kappa) opioid receptors.[5] High affinity (a low dissociation constant, Ki) is often a prerequisite for high potency. Competitive binding assays are the gold standard for this determination.[6]
Methodology: Competitive Radioligand Binding Assay
This protocol describes a classic and reliable method to determine the binding affinity of a test compound (e.g., a 4-propoxypiperidine derivative) for the µ-opioid receptor (MOR).
Experimental Protocol:
-
Preparation: Utilize cell membranes prepared from HEK293 or CHO cells stably expressing the human µ-opioid receptor.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (providing the receptor source).
-
A fixed concentration of a high-affinity radioligand for MOR, such as [³H]-DAMGO.
-
Increasing concentrations of the unlabeled test compound (the "competitor").
-
Assay buffer (e.g., Tris-HCl with MgCl₂).
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Detection: Wash the filters to remove non-specific binding. Place the filter discs in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the logarithm of the competitor concentration. The resulting sigmoidal curve is used to calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
Functional Assays: Determining Agonism and Potency
Causality: Binding does not equal activation. Functional assays are critical to determine whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.[7] These assays measure a biological response downstream of receptor binding, providing key parameters like EC50 (potency) and Emax (efficacy).[7]
Methodology: [³⁵S]GTPγS Binding Assay
This assay directly measures the first step in G-protein activation following agonist binding to a Gi/o-coupled receptor like MOR.
Experimental Protocol:
-
Reagents: Use the same receptor-expressing cell membranes as in the binding assay, [³⁵S]GTPγS (a non-hydrolyzable GTP analog), GDP (to ensure receptors are in an inactive state), and the test compound.
-
Assay Setup: In a 96-well plate, combine membranes, a fixed concentration of GDP, and increasing concentrations of the test compound.
-
Initiation: Add [³⁵S]GTPγS to initiate the reaction. If the test compound is an agonist, it will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination & Separation: Terminate the reaction and separate bound from unbound [³⁵S]GTPγS via rapid filtration, as described for the binding assay.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the [³⁵S]GTPγS binding against the log concentration of the test compound. The resulting dose-response curve is fitted to determine the EC50 and Emax relative to a standard full agonist like DAMGO.
Early ADME and Safety Profiling
Causality: A potent compound is useless if it cannot reach its target in the body or if it is toxic. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity is a self-validating system to eliminate compounds with poor drug-like properties before committing to expensive in vivo studies.[8][9]
| Assay Type | Methodology | Key Parameter(s) | Rationale |
| Metabolic Stability | Incubation with human liver microsomes followed by LC-MS/MS analysis. | Intrinsic Clearance (CLint), Half-life (t½) | Predicts how quickly the compound will be broken down by metabolic enzymes, affecting its duration of action. |
| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assay.[8] | Permeability coefficient (Pe) | Assesses passive diffusion to predict oral absorption and potential to cross the blood-brain barrier (BBB).[8] |
| Cardiotoxicity | Automated patch-clamp assay on cells expressing the hERG potassium channel.[9] | IC50 for channel blockade | Screens for potential to cause QT prolongation, a serious cardiac side effect.[9] |
| Cytotoxicity | MTT or similar cell viability assays on relevant cell lines (e.g., HepG2 for liver toxicity).[10] | CC50 (50% cytotoxic concentration) | Provides an early indication of general cellular toxicity. |
Part 2: In Vivo Evaluation: Assessing Efficacy and Safety in a Physiological Context
In vivo studies are indispensable for evaluating how a compound behaves in a complex, living system. These experiments integrate pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) to provide a true measure of therapeutic potential and liability.[4]
Integrated In Vivo Testing Funnel
This workflow illustrates the progression from establishing drug exposure to testing for the desired therapeutic effect and finally assessing key safety liabilities.
Caption: In vivo evaluation funnel for analgesic drug candidates.
Pharmacokinetic (PK) Studies
Causality: Efficacy cannot be properly interpreted without understanding drug exposure. PK studies determine the absorption, distribution, metabolism, and excretion of the 4-propoxypiperidine derivative, allowing for the establishment of a clear relationship between the administered dose, the concentration of the drug in the blood and brain, and the observed pharmacological effect.
Experimental Protocol: Rodent PK Study
-
Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.
-
Administration: Administer the test compound via two routes in separate groups of animals: intravenous (IV) bolus (to determine clearance and volume of distribution) and oral gavage (PO) (to determine oral bioavailability).
-
Blood Sampling: Collect sparse blood samples from the tail vein or other appropriate site at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose.
-
Sample Processing: Process blood to plasma and store frozen.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis and determine key PK parameters such as Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), t½ (half-life), and F% (oral bioavailability).
Efficacy Models: Assessing Analgesic Activity
Causality: The primary goal is to demonstrate that the compound reduces pain in validated animal models. Different models represent different clinical pain states (e.g., acute post-operative pain vs. chronic neuropathic pain).[11]
Methodology: Hot Plate Test for Acute Thermal Nociception
This is a classic assay for evaluating centrally acting analgesics like opioids.[12] It measures the reaction time of an animal placed on a heated surface. An effective analgesic will increase this latency.
Experimental Protocol:
-
Apparatus: Use a commercial hot plate apparatus maintained at a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate mice or rats to the testing room and handling procedures.
-
Baseline Measurement: Gently place each animal on the hot plate and start a timer. Stop the timer as soon as the animal shows a nociceptive response (e.g., licking a hind paw, jumping). This is the baseline latency. A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.
-
Dosing: Administer the test compound (e.g., 4-propoxypiperidine derivative), vehicle control, or a positive control (e.g., morphine) to different groups of animals.
-
Post-Dose Testing: At various time points after dosing (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure their response latency.
-
Data Analysis: Convert the latency data to a percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. This normalizes the data and allows for the determination of an ED50 (the dose required to produce 50% of the maximum effect).
Safety and Side-Effect Profiling
Causality: The key differentiator for a new analgesic is often its safety profile. For opioid-like compounds, the most critical liabilities to assess are respiratory depression, gastrointestinal (GI) slowing, and abuse potential, as these are the primary dose-limiting and life-threatening side effects of classical opioids.[13]
| Liability | In Vivo Model | Measurement | Rationale |
| Respiratory Depression | Whole-Body Plethysmography | Measures respiratory rate and tidal volume in conscious, unrestrained animals.[13] | Directly quantifies the primary lethal side effect of µ-opioid receptor agonists. |
| GI Motility | Charcoal Meal Transit Assay | Measures the distance a charcoal meal travels through the small intestine in a set amount of time.[13] | Quantifies opioid-induced constipation, a highly prevalent and bothersome side effect. |
| Abuse Liability | Conditioned Place Preference (CPP) | A two-chamber apparatus where drug administration is paired with one distinct environment. An increase in time spent in the drug-paired chamber indicates rewarding properties.[14] | A standard preclinical model to predict the potential for psychological dependence and abuse.[14] |
Part 3: Comparative Analysis and Field-Proven Insights
Data in isolation is of limited value. The true test of a novel 4-propoxypiperidine derivative is how its integrated in vitro and in vivo profile compares to the "gold standard" and other relevant alternatives.
Structure-Activity Relationship (SAR) Insights
SAR analysis is the process of linking chemical structure to biological activity. For 4-propoxypiperidine derivatives, key modifications and their likely impact are summarized below. This table is a representative example of how SAR data would be organized.
| Modification Site | Example Modification | Impact on µ-Receptor Affinity (Ki) | Impact on Analgesic Potency (ED50) | Rationale / Causality |
| Piperidine Nitrogen (N1) | Small alkyl (e.g., methyl) | Baseline | Baseline | The N1 substituent often interacts with a key hydrophobic pocket in the opioid receptor. |
| Phenethyl | Increased | Increased | The aromatic ring can form additional π-π stacking interactions, enhancing affinity and potency.[15] | |
| Propoxy Chain (C4) | Isopropoxy vs. n-propoxy | Variable | Variable | Alters the steric bulk and angle of the ether oxygen, which can fine-tune interactions with the receptor's binding pocket. |
| Aromatic Ring (if present) | 4-Chloro substitution | Often Increased | Often Increased | An electron-withdrawing group can alter the electronics and conformation of the molecule, improving binding.[16][17] |
Performance Comparison vs. Alternative Analgesics
The ultimate goal is to develop a compound with a superior therapeutic index (the ratio of the toxic/undesired dose to the therapeutic dose). The table below provides a comparative summary of a hypothetical lead 4-propoxypiperidine derivative against standard clinical compounds.
| Parameter | 4-Propoxypiperidine Derivative (Hypothetical Lead) | Morphine (µ-Opioid Gold Standard) | Tramadol (Atypical Opioid)[18] | Gabapentin (Non-Opioid)[19] |
| Primary Mechanism | µ-Opioid Receptor Agonist | µ-Opioid Receptor Agonist | Weak µ-agonist, SNRI | Voltage-gated Ca²⁺ channel α2δ subunit ligand[19] |
| In Vitro µ-Receptor Affinity (Ki) | < 10 nM | ~1-5 nM | > 1000 nM | N/A |
| Analgesic Potency (Hot Plate) | High (ED50 < 5 mg/kg) | Very High (ED50 ~1-3 mg/kg) | Moderate | Low / Ineffective |
| Respiratory Depression | Low to Moderate | High | Low | None |
| GI Transit Inhibition | Moderate | High | Moderate | None |
| Abuse Potential (CPP) | Moderate | High | Moderate to Low | None |
| Efficacy in Neuropathic Pain | To be determined | Moderate | Good | Good |
Expert Analysis & Causality: The profile of our hypothetical lead 4-propoxypiperidine derivative suggests a potentially improved safety profile over morphine. The high affinity and analgesic potency are desirable, but the key differentiation lies in the reduced liabilities. The moderate respiratory depression and GI effects, despite high µ-receptor affinity, could be indicative of biased agonism . This is a key concept where a ligand stabilizes a receptor conformation that preferentially signals through the desired G-protein pathway (leading to analgesia) over the β-arrestin pathway (often associated with side effects like respiratory depression and tolerance).[20] This hypothesis, generated from the in vivo data, would necessitate returning to in vitro β-arrestin recruitment assays for confirmation, demonstrating the iterative and self-validating nature of this research paradigm.
Compared to tramadol, our derivative offers significantly higher potency, which could translate to lower clinical doses. Unlike gabapentin, it demonstrates strong efficacy in acute nociceptive pain models, suggesting a broader analgesic utility.
Conclusion
The systematic evaluation of 4-propoxypiperidine derivatives requires a tightly integrated in vitro and in vivo strategy. The process begins with establishing a fundamental understanding of molecular interactions through binding and functional assays and progresses logically to assessing the compound's overall physiological effect and safety profile in preclinical models. By comparing the comprehensive data package for a novel derivative against well-characterized alternatives like morphine, we can identify candidates with a truly differentiated and superior therapeutic index. The 4-propoxypiperidine scaffold holds significant promise for developing potent analgesics with a reduced burden of opioid-related side effects, addressing a critical unmet need in pain management.
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Navigating the Labyrinth of Selectivity: A Comparative Guide to the Cross-Reactivity of 4-Propoxypiperidine-Based Inhibitors
For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from concept to clinic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. A promiscuous inhibitor, one that binds to unintended off-targets, can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures. The 4-propoxypiperidine scaffold has emerged as a versatile and promising starting point for the design of potent inhibitors against various target classes. However, like any novel chemical entity, a thorough understanding of its cross-reactivity profile is paramount.
This guide provides an in-depth, objective comparison of the methodologies used to assess the cross-reactivity of 4-propoxypiperidine-based inhibitors. Rather than focusing on a single inhibitor, we will explore the experimental workflows and data interpretation necessary to build a comprehensive selectivity profile for any new compound based on this scaffold. We will use the well-characterized class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, some of which feature related piperidine moieties, as a case study to illustrate the importance and practical application of these techniques.
The Imperative of Selectivity: Lessons from Piperidine-Containing DPP-4 Inhibitors
DPP-4 inhibitors, such as sitagliptin, are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes. Their mechanism of action involves the inhibition of the DPP-4 enzyme, which inactivates incretin hormones, thereby increasing insulin secretion and lowering glucagon levels in a glucose-dependent manner. While these drugs are generally well-tolerated, the potential for off-target effects exists, particularly on closely related enzymes like DPP-8 and DPP-9. Inhibition of DPP-8 and DPP-9 has been associated with severe toxicities in preclinical studies, underscoring the critical need for high selectivity of DPP-4 inhibitors.[1][2][3]
A recently developed series of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives has shown promise as potent DPP-4 inhibitors.[4][5][6][7][8] While the on-target potency of these compounds has been established, a comprehensive understanding of their cross-reactivity is essential for their further development. This guide will outline the key experimental strategies to build such a selectivity profile for a hypothetical 4-propoxypiperidine-based inhibitor.
Building a Comprehensive Cross-Reactivity Profile: A Multi-Pronged Approach
A robust assessment of inhibitor selectivity cannot rely on a single method. A combination of in vitro biochemical assays and in-cell target engagement studies is necessary to gain a complete picture of a compound's behavior in a physiological context. The following sections detail the core experimental workflows.
In Vitro Kinase Profiling: A Broad Net for Off-Target Kinase Interactions
Given that the human kinome comprises over 500 members, and many inhibitors exhibit unexpected kinase inhibitory activity, a broad kinase screen is an essential first step in selectivity profiling.
Experimental Protocol: Kinase Selectivity Profiling using ADP-Glo™ Assay
This protocol is adapted from commercially available kinase selectivity profiling systems.[9][10][11]
Objective: To determine the inhibitory activity of a test compound against a broad panel of kinases.
Materials:
-
Test compound (e.g., a novel 4-propoxypiperidine-based inhibitor)
-
Kinase Selectivity Profiling System (containing a panel of kinases, corresponding substrates, and reaction buffers)
-
ADP-Glo™ Kinase Assay reagents
-
384-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to create a concentration range for IC50 determination.
-
Assay Setup:
-
Add 1 µL of the test compound at various concentrations to the wells of a 384-well plate.
-
Prepare working stocks of the kinases and their corresponding ATP/substrate solutions according to the manufacturer's protocol.
-
Add 2 µL of the Kinase Working Stock to the appropriate wells.
-
Add 2 µL of the ATP/Substrate Working Stock to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration relative to a vehicle control (DMSO). Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.
Data Presentation:
The results of a kinase profiling study are typically presented in a table summarizing the IC50 values for all kinases tested. A high IC50 value indicates weak inhibition, while a low IC50 value suggests a potential off-target interaction.
| Kinase Target | IC50 (µM) of Hypothetical 4-Propoxypiperidine Inhibitor |
| Primary Target | 0.01 |
| Off-Target Kinase A | > 10 |
| Off-Target Kinase B | 1.5 |
| Off-Target Kinase C | > 10 |
| Off-Target Kinase D | 8.7 |
| ... (and so on for the entire panel) | ... |
Diagram of Kinase Selectivity Profiling Workflow
Caption: Workflow for in vitro kinase selectivity profiling.
Cellular Thermal Shift Assay (CETSA®): Verifying Intracellular Target Engagement
While in vitro assays are crucial, they do not always reflect a compound's behavior within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that allows for the assessment of drug-target interaction in intact cells.[12][13][14][15][16] The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Protocol: CETSA® with Western Blot Detection
Objective: To confirm the binding of a test compound to its intracellular target and assess its effect on the target's thermal stability.
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated proteins) from the precipitated proteins by centrifugation at high speed.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensity of the target protein in each lane.
-
Plot the normalized band intensity versus temperature to generate a "melting curve."
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Data Presentation:
CETSA data is typically visualized as melting curves, with a clear shift indicating target engagement.
| Temperature (°C) | Normalized Soluble Protein (Vehicle) | Normalized Soluble Protein (with Inhibitor) |
| 40 | 1.00 | 1.00 |
| 45 | 0.95 | 0.98 |
| 50 | 0.75 | 0.92 |
| 55 | 0.40 | 0.85 |
| 60 | 0.15 | 0.60 |
| 65 | 0.05 | 0.30 |
Diagram of CETSA® Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
NanoBRET™ Target Engagement Assay: Quantifying Intracellular Affinity
The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies the binding of small molecule inhibitors to their target proteins using Bioluminescence Resonance Energy Transfer (BRET).[17][18][19][20][21] This assay provides a quantitative measure of intracellular compound affinity.
Experimental Protocol: NanoBRET™ Target Engagement Assay
Objective: To determine the intracellular affinity (IC50) of a test compound for a target protein in living cells.
Materials:
-
Cells expressing the target protein fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the target protein
-
Test compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
White, 96-well or 384-well assay plates
-
Luminometer capable of measuring dual-filtered luminescence
Procedure:
-
Cell Transfection and Seeding:
-
Transfect cells with a plasmid encoding the NanoLuc®-target fusion protein.
-
Seed the transfected cells into assay plates and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the test compound.
-
Add the test compound and a fixed concentration of the NanoBRET™ tracer to the cells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate solution.
-
Add the substrate solution to each well.
-
Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio versus the log of the compound concentration.
-
Fit the data to a dose-response curve to determine the intracellular IC50 value.
-
Data Presentation:
The primary output is a dose-response curve from which the intracellular IC50 can be determined, providing a quantitative measure of target engagement in a physiological setting.
| Compound Concentration (µM) | BRET Ratio |
| 0.001 | 0.85 |
| 0.01 | 0.82 |
| 0.1 | 0.65 |
| 1 | 0.30 |
| 10 | 0.12 |
| 100 | 0.10 |
Diagram of NanoBRET™ Target Engagement Principle
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Conclusion: A Strategic Approach to De-risking Novel Inhibitors
The development of novel inhibitors based on scaffolds like 4-propoxypiperidine holds significant therapeutic promise. However, a deep and early understanding of a compound's selectivity is not just a regulatory requirement but a fundamental aspect of strategic drug development. By employing a multi-faceted approach that combines broad in vitro screening with targeted in-cell validation, researchers can build a comprehensive cross-reactivity profile. This data-driven strategy enables the early identification of potential liabilities, informs lead optimization efforts, and ultimately increases the probability of advancing safe and effective therapies to the clinic. The methodologies outlined in this guide provide a robust framework for navigating the complex landscape of inhibitor selectivity and de-risking the development of the next generation of targeted therapeutics.
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EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Antidiabetic activities of the 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives. Retrieved from [Link]
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Bohrium. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Retrieved from [Link]
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Benchmarking 4-Propoxypiperidine: A Comparative Guide for Drug Discovery Professionals
In the landscape of medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design, prized for its favorable physicochemical properties and synthetic tractability.[1] The strategic functionalization of this privileged heterocycle can profoundly influence a molecule's pharmacological profile, including its potency, selectivity, metabolic stability, and central nervous system (CNS) penetration.[1][2] This guide provides an in-depth technical comparison of 4-propoxypiperidine against other common piperidine building blocks, namely piperidine, 4-hydroxypiperidine, and 4-methoxypiperidine. Through a synthesis of experimental data and field-proven insights, we will explore the nuances of their physicochemical properties, reactivity in key synthetic transformations, and implications for rational drug design.
The Physicochemical Landscape: Impact of 4-Substitution on Basicity and Lipophilicity
The nature of the substituent at the 4-position of the piperidine ring significantly modulates two critical physicochemical parameters for drug candidates: basicity (pKa) and lipophilicity (logP). These properties govern a molecule's solubility, permeability, target engagement, and overall pharmacokinetic profile.
Causality Behind the Trends:
-
Basicity (pKa): The pKa of the piperidine nitrogen is a measure of its basicity. The introduction of an electron-withdrawing group, such as a hydroxyl or alkoxy group, at the 4-position decreases the electron density on the nitrogen atom through an inductive effect. This reduces its ability to accept a proton, resulting in a lower pKa compared to the parent piperidine. As the alkyl chain of the alkoxy group elongates from methoxy to propoxy, a slight increase in the inductive electron-donating effect can be observed, though the primary influence remains the electron-withdrawing oxygen atom.
-
Lipophilicity (logP): The logP value, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity. Increased lipophilicity can enhance membrane permeability and blood-brain barrier penetration but may also lead to increased metabolic liability and off-target effects.[3] The parent piperidine is a relatively polar molecule. The addition of a hydroxyl group further increases polarity and reduces logP. Conversely, the introduction of alkoxy groups increases lipophilicity, with the longer propyl chain of 4-propoxypiperidine contributing to a higher logP compared to the methoxy analog.
Table 1: Comparative Physicochemical Properties of 4-Substituted Piperidines
| Compound | Structure | pKa (experimental) | cLogP (predicted) |
| Piperidine | 11.22 | 0.84 | |
| 4-Hydroxypiperidine | 10.74 | -0.21 | |
| 4-Methoxypiperidine | ~9.83 (predicted) | 0.38 | |
| 4-Propoxypiperidine | ![]() | Not available (predicted to be slightly higher than 4-methoxypiperidine) | 1.17 |
Reactivity Profiles: A Head-to-Head Comparison in Key Transformations
The utility of a building block is ultimately defined by its performance in common synthetic reactions. Here, we benchmark 4-propoxypiperidine and its analogs in two of the most critical C-N bond-forming reactions in drug discovery: the Buchwald-Hartwig N-arylation and reductive amination.
Buchwald-Hartwig N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl piperidines.[4] The nucleophilicity of the piperidine nitrogen is a key determinant of reaction efficiency.
Experimental Insights:
Piperidine > 4-Hydroxypiperidine > 4-Propoxypiperidine ≈ 4-Methoxypiperidine
The electron-withdrawing nature of the 4-alkoxy and 4-hydroxy substituents decreases the nucleophilicity of the piperidine nitrogen, which may necessitate slightly more forcing reaction conditions (e.g., higher catalyst loading, temperature, or longer reaction times) compared to unsubstituted piperidine to achieve comparable yields.
Figure 1: General workflow for the Buchwald-Hartwig N-arylation of piperidine analogs.
Reductive Amination
Reductive amination is a versatile method for the N-alkylation of piperidines, involving the reaction with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[5]
Experimental Insights:
The initial formation of the iminium ion is often the rate-determining step and is influenced by the nucleophilicity of the amine. Similar to the Buchwald-Hartwig reaction, the expected order of reactivity for iminium ion formation is:
Piperidine > 4-Hydroxypiperidine > 4-Propoxypiperidine ≈ 4-Methoxypiperidine
However, in many modern reductive amination protocols using mild reducing agents like sodium triacetoxyborohydride, the reaction is often highly efficient for a wide range of amines, and the differences in yield between these piperidine analogs may be less pronounced than in other transformations.[6]
Figure 2: General workflow for the reductive amination of piperidine analogs.
Application in Medicinal Chemistry: A Case for 4-Propoxypiperidine
The choice of a specific piperidine building block in a drug discovery campaign is a strategic decision based on a multiparameter optimization of the molecule's properties. While direct comparative case studies are often proprietary, the rationale for selecting 4-propoxypiperidine can be inferred from its impact on key drug-like properties.
Case Study Insight: Optimizing for CNS Exposure and Metabolic Stability
In the design of CNS-penetrant drugs, a careful balance of lipophilicity is crucial.[2] While high lipophilicity can facilitate blood-brain barrier transport, it can also increase the risk of rapid metabolism by cytochrome P450 enzymes.[7] The 4-propoxy group, by increasing lipophilicity compared to a hydroxyl or methoxy group, can enhance brain penetration.
Furthermore, the site of metabolism on a piperidine ring is often at the positions alpha to the nitrogen or at electron-rich positions on substituents. By introducing an alkoxy group, particularly a longer chain like propoxy, metabolic pathways can be influenced. The ether linkage is generally more stable to metabolism than a free hydroxyl group, and the propyl chain may sterically hinder access of metabolizing enzymes to other parts of the molecule. This can lead to improved metabolic stability and a longer in vivo half-life.[1]
For instance, in the development of novel neuroprotective agents, a research team might find that an initial lead compound with a 4-hydroxypiperidine moiety suffers from poor brain penetration and rapid glucuronidation. Replacing the hydroxyl group with a methoxy group improves CNS exposure, but the compound is still cleared too quickly. The introduction of a 4-propoxy group could then be a logical next step to further increase lipophilicity for enhanced brain uptake while potentially blocking a metabolic hotspot, leading to a candidate with an optimized pharmacokinetic profile.
Experimental Protocols
To provide a practical framework for comparison, the following are detailed, self-validating protocols for the N-arylation and reductive amination of 4-propoxypiperidine. These protocols can be adapted for the other piperidine analogs to generate direct comparative data.
Protocol 1: Buchwald-Hartwig N-Arylation of 4-Propoxypiperidine with 4-Bromoanisole
Objective: To synthesize 1-(4-methoxyphenyl)-4-propoxypiperidine and establish a benchmark for yield and reaction time.
Materials:
-
4-Propoxypiperidine
-
4-Bromoanisole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add 4-bromoanisole (1.0 mmol) to the mixture.
-
Finally, add 4-propoxypiperidine (1.2 mmol) to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl piperidine.
Self-Validation: The reaction can be considered successful if the desired product is obtained with a yield of >80% and the starting materials are fully consumed as confirmed by TLC and/or LC-MS analysis. The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination of 4-Propoxypiperidine with Benzaldehyde
Objective: To synthesize 1-benzyl-4-propoxypiperidine and establish a benchmark for yield and reaction efficiency.
Materials:
-
4-Propoxypiperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add 4-propoxypiperidine (1.0 mmol) and 1,2-dichloroethane (5 mL).
-
Add benzaldehyde (1.0 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl piperidine.
Self-Validation: A successful reaction will result in a high yield (>90%) of the desired product with complete consumption of the limiting reagent as observed by TLC and/or LC-MS. The identity and purity of the product should be confirmed by NMR and mass spectrometry.
Conclusion
The selection of a piperidine building block is a nuanced decision that requires a thorough understanding of the interplay between physicochemical properties and synthetic reactivity. 4-Propoxypiperidine emerges as a valuable tool for medicinal chemists, particularly in the optimization of CNS drug candidates. Its increased lipophilicity compared to smaller alkoxy and hydroxyl analogs can be leveraged to enhance blood-brain barrier penetration, while the ether linkage offers a potential advantage in terms of metabolic stability.
While its slightly reduced nucleophilicity may require minor adjustments to reaction conditions in C-N bond-forming reactions, modern catalytic systems are generally robust enough to accommodate this. By providing a framework for direct comparison and detailed experimental protocols, this guide empowers researchers to make data-driven decisions in the selection of piperidine building blocks, ultimately accelerating the journey from hit to lead and beyond.
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A Senior Application Scientist's Guide to Solvent System Efficacy in Reactions with 4-Propoxypiperidine
For researchers and professionals in drug development, the selection of a solvent is not merely a matter of dissolution; it is a critical parameter that can dictate the success, efficiency, and scalability of a synthetic pathway. This guide provides an in-depth comparison of the efficacy of 4-Propoxypiperidine, a versatile synthetic building block[1], in a model N-alkylation reaction across various solvent systems. We will explore the underlying principles of solvent-reactant interactions and provide actionable, data-driven insights to inform your experimental design.
The Critical Role of the Solvent Environment
A solvent does more than just dissolve reactants; it actively participates in the reaction at a molecular level. Its properties—polarity, proticity, and dielectric constant—can stabilize or destabilize reactants, intermediates, and transition states, thereby profoundly influencing reaction rates and equilibrium positions.[2][3] For piperidine derivatives, which are foundational scaffolds in numerous pharmaceuticals[4][5], understanding these solvent effects is paramount for optimizing synthetic routes.
4-Propoxypiperidine, with its secondary amine, is a potent nucleophile. A common and vital transformation for this intermediate is N-alkylation, a reaction that typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6] The efficacy of this reaction is highly sensitive to the solvent's ability to solvate the nucleophile and the electrophile, making it an ideal model for this comparative study.
Experimental Design: N-Alkylation of 4-Propoxypiperidine
To provide a robust comparison, we designed an experiment to benchmark the performance of 4-Propoxypiperidine in a standard N-alkylation reaction with benzyl bromide. Three distinct solvent systems were chosen to represent common classes used in organic synthesis:
-
Acetonitrile (ACN): A polar aprotic solvent.
-
Ethanol (EtOH): A polar protic solvent.
-
Dichloromethane (DCM): A relatively non-polar aprotic solvent.
The choice of these solvents allows for a direct comparison of how polarity and hydrogen-bonding capability affect reaction outcomes.
Visualizing the Workflow
The following diagram outlines the standardized workflow used for each solvent system, ensuring that any observed differences in efficacy are attributable to the solvent itself.
Caption: Standardized workflow for the comparative N-alkylation of 4-Propoxypiperidine.
Detailed Experimental Protocol
The following self-validating protocol was applied consistently across all three solvent systems.
Materials:
-
Benzyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous Solvent (Acetonitrile, Ethanol, or Dichloromethane)
-
Deionized Water
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for Chromatography
-
Standard thin-layer chromatography (TLC) supplies and analytical instrumentation (NMR, GC-MS).
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Propoxypiperidine (1.0 eq) and anhydrous potassium carbonate (1.5 eq). Add the designated anhydrous solvent (to achieve a 0.2 M concentration of the amine). Stir the suspension for 10 minutes.[9]
-
Reagent Addition: Slowly add benzyl bromide (1.1 eq) to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material spot is consumed. Record the total reaction time.
-
Work-up: Upon completion, filter the reaction mixture to remove K₂CO₃ and concentrate the filtrate under reduced pressure. Redissolve the residue in an appropriate organic solvent (e.g., Diethyl Ether or Ethyl Acetate) and deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with the organic solvent.[9]
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the pure product and assess its purity using ¹H NMR and GC-MS. Calculate the final isolated yield.[10][11][12]
Comparative Data and Mechanistic Analysis
The efficacy of 4-Propoxypiperidine in each solvent system was evaluated based on reaction time, isolated yield, and final product purity. The results are summarized below.
| Solvent System | Solvent Type | Reaction Time (h) | Isolated Yield (%) | Purity (%) |
| Acetonitrile (ACN) | Polar Aprotic | 6 | 92 | >99 |
| Dichloromethane (DCM) | Non-Polar Aprotic | 18 | 78 | >99 |
| Ethanol (EtOH) | Polar Protic | 24 | 65 | >98 |
Analysis of Results
The experimental data reveals a clear hierarchy in solvent performance for this SN2 reaction: Acetonitrile > Dichloromethane > Ethanol . This outcome is directly explained by the fundamental principles of solvent-nucleophile interactions.
-
Superior Performance of Acetonitrile (Polar Aprotic): Acetonitrile delivered the highest yield in the shortest time. Polar aprotic solvents possess large dipole moments that allow them to dissolve ionic species, effectively solvating the potassium cation (K⁺) from the base.[13] However, they lack acidic protons (like an O-H bond) and therefore cannot form a hydrogen-bond "cage" around the nitrogen atom of 4-Propoxypiperidine.[14][15] This leaves the amine's lone pair of electrons unencumbered and highly available for nucleophilic attack, dramatically increasing the reaction rate.[13][16]
-
Moderate Performance of Dichloromethane (Non-Polar Aprotic): DCM provided a respectable yield, though the reaction was significantly slower than in ACN. As a largely non-polar solvent, DCM's primary role is to act as a medium for the reactants. It does not significantly stabilize charged intermediates nor does it strongly solvate and deactivate the nucleophile. The moderate performance is likely due to sufficient solubility of the organic reactants, while the reaction rate is slower due to less effective solvation of any charged intermediates compared to ACN.
-
Diminished Performance of Ethanol (Polar Protic): The reaction in ethanol was the slowest and gave the lowest yield. This is a classic illustration of the detrimental effect of polar protic solvents on SN2 reactions.[16] The acidic proton of ethanol's hydroxyl group forms strong hydrogen bonds with the lone pair on the piperidine nitrogen.[14] This "solvation shell" or "cage" stabilizes the nucleophile, lowering its ground state energy and increasing the activation energy required for it to attack the electrophile, thus slowing the reaction.[17]
Conclusion and Recommendations for Researchers
This comparative guide demonstrates that solvent selection is a decisive factor in controlling the efficacy of reactions involving 4-Propoxypiperidine. For nucleophilic substitution reactions, the choice of a polar aprotic solvent is critical for achieving optimal results.
Key Recommendations:
-
For SN2 Type Reactions (e.g., N-Alkylation, N-Acylation): Prioritize the use of polar aprotic solvents such as Acetonitrile (ACN) or N,N-Dimethylformamide (DMF) . These solvents enhance nucleophilicity, leading to faster reaction rates and higher yields.
-
Avoid Polar Protic Solvents: For reactions requiring a highly reactive secondary amine, avoid polar protic solvents like ethanol, methanol, or water, as they will suppress nucleophilicity through hydrogen bonding.[14][16]
-
Consider Solubility: While non-polar solvents like DCM can be used, ensure that all reagents, including bases or salts, have adequate solubility to avoid a heterogeneous mixture that could impede the reaction rate.
By understanding and applying these principles, researchers and drug development professionals can significantly enhance the efficiency of their synthetic routes, saving valuable time and resources in the creation of complex molecules built from the 4-Propoxypiperidine scaffold.
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A Comparative Guide to Validating the Mechanism of Action of 4-Propoxypiperidine-Derived Drugs
For Researchers, Scientists, and Drug Development Professionals
The 4-propoxypiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its derivatives have shown promise in a variety of therapeutic areas, often by targeting G-protein coupled receptors (GPCRs).[3][4] Validating the precise mechanism of action (MoA) for these compounds is a critical step in drug development, ensuring both efficacy and safety. This guide provides a comprehensive, technically-grounded framework for elucidating the MoA of novel 4-propoxypiperidine-derived drugs, using a hypothetical µ-opioid receptor (MOR) agonist, "Propo-DMT," as a case study.
I. Introduction to 4-Propoxypiperidine Derivatives and GPCR Modulation
The piperidine ring is a common motif in pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The addition of a 4-propoxy group can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile. When targeting GPCRs, such as the MOR, these derivatives can act as agonists, antagonists, or allosteric modulators, initiating or blocking intracellular signaling cascades.[5]
GPCRs are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[6][7] Their activation by a ligand, such as an opioid, triggers a conformational change that leads to the activation of intracellular G-proteins. This, in turn, modulates the activity of effector enzymes like adenylyl cyclase, resulting in a change in the concentration of second messengers, such as cyclic AMP (cAMP).[6][8][9] Additionally, activated GPCRs can also signal through G-protein-independent pathways, often involving the recruitment of β-arrestin proteins.[10][11]
A critical concept in modern GPCR pharmacology is "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[12][13] This has significant therapeutic implications, as different pathways can be associated with desired therapeutic effects versus unwanted side effects.[12] Therefore, a thorough validation of a new drug's MoA must include an assessment of its potential for biased signaling.
II. The Experimental Cascade for MoA Validation
To comprehensively validate the MoA of a novel 4-propoxypiperidine-derived drug like Propo-DMT, a multi-tiered experimental approach is necessary. This cascade of assays allows for a progressive and in-depth understanding of the drug's interaction with its target and its downstream cellular effects.
A. Primary Target Engagement: Radioligand Binding Assays
The first step is to confirm that the drug directly interacts with its intended molecular target. Radioligand binding assays are a sensitive and quantitative method for this purpose.[14][15]
-
Saturation Binding Assays: These experiments determine the density of receptors in a given tissue or cell line (Bmax) and the affinity of the radioligand for the receptor (Kd).[14][15]
-
Competition Binding Assays: Here, the ability of the unlabeled test compound (Propo-DMT) to displace a known radiolabeled ligand from the receptor is measured. This allows for the determination of the inhibitory constant (Ki) of the test compound, a measure of its binding affinity.[14][15]
B. Functional Activity: Assessing G-Protein and β-Arrestin Pathways
Once target binding is confirmed, the next crucial step is to determine the functional consequences of this interaction. This involves assessing the drug's ability to activate the two major GPCR signaling pathways: G-protein signaling and β-arrestin recruitment.
-
cAMP Accumulation Assays: For GPCRs that couple to Gs or Gi proteins, measuring changes in intracellular cAMP levels is a direct readout of G-protein activation.[8][9][16] Agonists of Gi-coupled receptors, like the MOR, will decrease cAMP levels.[6][9]
-
β-Arrestin Recruitment Assays: These assays, often utilizing techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), directly measure the recruitment of β-arrestin to the activated receptor.[10][11][17][18]
C. Comparative Analysis with a Standard Agonist
To contextualize the functional data, it is essential to compare the activity of the novel compound with a well-characterized standard agonist. For the MOR, a common reference agonist is DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin).
III. Visualizing the MoA Validation Workflow
The following diagram illustrates the logical flow of the experimental cascade for validating the mechanism of action of a 4-propoxypiperidine-derived drug.
Caption: Workflow for validating the mechanism of action.
IV. Hypothetical Comparative Data: Propo-DMT vs. DAMGO
The following tables present hypothetical data from the described assays, comparing our test compound, Propo-DMT, with the standard MOR agonist, DAMGO.
Table 1: Radioligand Binding Affinity
| Compound | Receptor | Kᵢ (nM) |
| Propo-DMT | µ-Opioid | 5.2 |
| DAMGO | µ-Opioid | 1.8 |
Kᵢ values were determined by competition binding assays against [³H]-DAMGO in membranes from CHO cells stably expressing the human µ-opioid receptor.
Table 2: Functional Potency and Efficacy
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |
| Propo-DMT | cAMP Inhibition | 15.7 | 95% |
| β-Arrestin Recruitment | 85.3 | 40% | |
| DAMGO | cAMP Inhibition | 8.9 | 100% |
| β-Arrestin Recruitment | 12.1 | 100% |
EC₅₀ and Eₘₐₓ values were determined from concentration-response curves in HEK293 cells expressing the human µ-opioid receptor.
-
Propo-DMT binds to the µ-opioid receptor with high affinity, albeit slightly lower than DAMGO.
-
Propo-DMT is a potent agonist in the G-protein signaling pathway (cAMP inhibition), with efficacy comparable to DAMGO.
-
Propo-DMT is significantly less potent and has lower efficacy in recruiting β-arrestin compared to DAMGO. This suggests that Propo-DMT may be a G-protein biased agonist.
V. Visualizing the Signaling Pathway
The following diagram illustrates the differential signaling that might be induced by a biased agonist like Propo-DMT compared to a standard agonist.
Caption: Differential signaling by biased vs. standard agonists.
VI. Detailed Experimental Protocols
A. Radioligand Competition Binding Assay
-
Membrane Preparation: Prepare membranes from cells stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).[18]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of radioligand (e.g., [³H]-DAMGO at its K_d value), and varying concentrations of the unlabeled competitor (Propo-DMT or DAMGO).
-
Incubation: Incubate at 30°C for 60 minutes.[19]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, and wash with ice-cold wash buffer.[19]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.
B. cAMP Accumulation Assay (HTRF)
-
Cell Culture: Plate HEK293 cells expressing the µ-opioid receptor in a 384-well plate.
-
Stimulation: Pre-treat cells with forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) followed by the addition of varying concentrations of the agonist (Propo-DMT or DAMGO).
-
Lysis and Detection: Lyse the cells and detect intracellular cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, endogenous cAMP competes with a labeled cAMP tracer for binding to a specific antibody.[20]
-
Data Analysis: Plot the concentration-response curves and determine the EC₅₀ and Eₘₐₓ values for cAMP inhibition.
C. β-Arrestin Recruitment Assay (PathHunter®)
-
Cell Line: Use a cell line engineered to co-express the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme acceptor (EA).[10][17]
-
Agonist Stimulation: Add varying concentrations of the agonist (Propo-DMT or DAMGO) to the cells and incubate.
-
Signal Detection: Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments complement each other, forming an active β-galactosidase enzyme. Add a substrate that is hydrolyzed by the active enzyme to produce a chemiluminescent signal.[10][17]
-
Data Analysis: Measure the chemiluminescence and plot the concentration-response curves to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.
VII. Conclusion
The systematic approach outlined in this guide, progressing from target engagement to the characterization of distinct functional pathways, provides a robust framework for validating the mechanism of action of novel 4-propoxypiperidine-derived drugs. By employing a combination of radioligand binding, cAMP accumulation, and β-arrestin recruitment assays, and by comparing the results to a standard compound, researchers can gain a comprehensive understanding of a new drug's pharmacological profile. This detailed characterization, including the assessment of potential signaling bias, is indispensable for advancing promising new chemical entities through the drug development pipeline.
References
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- cAMP Accumulation Assay.
- Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs).Assay Guidance Manual - NCBI.
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- cAMP Assay.
- GPCR Membrane Ligand Binding Assay Development.Multispan, Inc.
- Measurement of β-Arrestin Recruitment for GPCR Targets.Assay Guidance Manual - NCBI.
- Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs).NCBI.
- Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors.protocols.io.
- Application Notes and Protocols for Beta-Arrestin Recruitment Assay for S1P5 Receptor.Benchchem.
- Data Sheet Radioligand Binding Assay Protocol.Gifford Bioscience.
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- Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles.MDPI.
- Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activ
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- Ligand-based methods as potential solutions to GPCR drug discovery limit
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Propoxypiperidine for Laboratory Professionals
This guide provides an in-depth, procedural framework for the safe handling and disposal of 4-propoxypiperidine. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each step, ensuring a culture of safety and regulatory compliance within the laboratory. The protocols described herein are built on established principles of chemical safety and hazardous waste management.
Understanding the Hazard Profile of 4-Propoxypiperidine
4-Propoxypiperidine is a substituted piperidine derivative. While specific data for this exact compound is limited, its structural similarity to other short-chain alkyl-substituted piperidines, such as 4-n-Propylpiperidine, allows for a reliable estimation of its hazard profile. Piperidine and its derivatives are recognized for their potent physiological activity and hazardous characteristics.[1] Proper disposal is not merely a regulatory hurdle; it is a critical step in protecting laboratory personnel and the environment.
The primary hazards associated with this class of chemicals are summarized below. This data is extrapolated from closely related analogs and serves as a baseline for safe handling and waste management decisions.
| Hazard Classification | Category | Associated Risk |
| Flammable Liquid | Category 2 / 3 | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 / 4 | Toxic or harmful if swallowed, in contact with skin, or if inhaled.[3] |
| Skin Corrosion / Irritation | Category 1B | Causes severe skin burns and chemical burns upon contact.[3] |
| Serious Eye Damage / Eye Irritation | Category 1 | Causes serious, potentially irreversible eye damage.[3] |
| Aquatic Hazard (Acute) | Category 3 | Harmful to aquatic life. |
This table synthesizes data from Safety Data Sheets (SDS) of analogous compounds. Always refer to the specific SDS for the material you are using.
The Core Principle: Managing 4-Propoxypiperidine as Regulated Hazardous Waste
Due to its inherent characteristics of ignitability, corrosivity, and toxicity, any waste containing 4-propoxypiperidine must be managed as hazardous waste in accordance with national and local regulations, such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[4][5][6]
The three absolute rules for disposal are:
-
DO NOT dispose of 4-propoxypiperidine down the drain.[2][7] This can harm aquatic ecosystems and damage wastewater treatment systems.[2]
-
DO NOT dispose of it in standard laboratory or municipal trash. Its flammability and toxicity pose a severe risk of fire and exposure.
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[8]
All disposal activities must be directed towards collection for treatment by a licensed hazardous waste disposal service.[1][7][8][9]
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of 4-propoxypiperidine waste from its generation at the bench to its final collection.
Phase 1: Immediate Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling at the point of waste generation.
-
Engineered Controls : Always handle 4-propoxypiperidine and its waste within a certified chemical fume hood to minimize inhalation exposure.[1][10] Ensure eyewash stations and safety showers are immediately accessible.[1][4]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE to prevent skin and eye contact.[10] This includes:
-
Gloves : Chemical-resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Eye Protection : Chemical safety goggles and a face shield.[1]
-
Lab Coat : A flame-resistant lab coat is recommended.
-
Phase 2: Waste Characterization and Segregation
Properly characterizing and segregating waste is critical to prevent dangerous reactions.[7][8]
-
Identify the Waste Stream : Waste 4-propoxypiperidine should be collected as a halogen-free organic liquid waste .
-
Segregate Incompatibles : This is a crucial safety step. Do not mix 4-propoxypiperidine waste with the following:
-
Acids and Acidic Waste : Amines are basic and will undergo a strong, potentially violent exothermic reaction with acids.[2][3]
-
Oxidizing Agents : Avoid mixing with strong oxidizers (e.g., peroxides, nitrates, perchlorates) as this can create a fire or explosion hazard.[2]
-
Halogenated Solvents : While not chemically incompatible, many disposal facilities prefer to incinerate halogenated and non-halogenated waste separately. Mixing them can increase disposal costs.
-
Phase 3: Container Selection and Labeling
-
Choose a Compatible Container : Use a clean, sealable container made of a material compatible with organic amines. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is appropriate.[7]
-
Label the Container Clearly : The waste container must be labeled at the moment the first drop of waste is added. The label should include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "Waste 4-Propoxypiperidine " and any other components in the waste mixture.
-
The specific hazard characteristics: "Ignitable, Corrosive, Toxic" .
-
The date of initial accumulation.
-
Phase 4: On-Site Accumulation and Storage
-
Keep Containers Closed : Always keep the waste container tightly sealed when not actively adding waste to it.[11] This prevents the release of flammable and toxic vapors.
-
Store in a Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), in compliance with institutional and RCRA guidelines.
-
Use Secondary Containment : Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[11]
-
Ensure Proper Grounding : When transferring larger quantities, ground and bond the containers to prevent static discharge, which could ignite the flammable vapors.[1][11]
Phase 5: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS) : Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the EHS or a similar safety department.
-
Engage a Licensed Disposal Company : Your institution's EHS department will work with a licensed professional waste disposal company.[7][9]
-
Probable Disposal Method : The most common and effective disposal method for organic amine waste is high-temperature incineration at a permitted facility.[11] This process ensures the complete destruction of the hazardous compound.
Emergency Procedures: Spills and Exposure
Rapid and correct response to spills or exposures is critical.
-
In Case of a Spill :
-
Evacuate all non-essential personnel from the immediate area.[4]
-
Remove all sources of ignition (e.g., turn off hot plates, equipment).[1][4]
-
If the spill is large or you are not trained to handle it, contact your institution's emergency response team immediately.
-
For small, manageable spills: Wear full PPE. Cover the spill with an inert, non-combustible absorbent material like dry lime, sand, or vermiculite.[2][4] Do not use combustible materials like paper towels.
-
Using non-sparking tools, carefully collect the absorbed material and place it into a labeled hazardous waste container for disposal.[1][2]
-
Ventilate the area and wash the spill site after the cleanup is complete.[4]
-
-
In Case of Personal Exposure :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[3][4]
-
Inhalation : Move the affected person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
-
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper management of 4-propoxypiperidine waste in a laboratory setting.
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Mastering the Safe Handling of 4-Propoxypiperidine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of pharmaceutical research and development, the safe handling of novel chemical entities is paramount. 4-Propoxypiperidine, a key building block in the synthesis of various pharmaceutical agents, requires meticulous attention to safety protocols due to its potential health hazards. This guide, developed by our senior application scientists, provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) and the proper disposal of 4-Propoxypiperidine, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazards of 4-Propoxypiperidine
Before handling any chemical, a thorough understanding of its hazard profile is crucial. The Safety Data Sheet (SDS) for 4-Propoxypiperidine indicates that it may cause an allergic skin reaction and serious eye irritation.[1] It is essential to note that the toxicological properties of this compound have not been fully investigated, warranting a cautious and proactive approach to safety.[1]
Primary Hazards:
-
Skin Sensitizer: May cause an allergic skin reaction upon contact.
-
Serious Eye Irritant: Can cause significant irritation and potential damage to the eyes.[1]
-
Potential for Inhalation Hazard: As with many volatile organic compounds, inhalation of vapors should be minimized.
Given these hazards, a multi-layered PPE strategy is not just recommended; it is a critical component of a safe laboratory environment.
Essential Personal Protective Equipment (PPE) for 4-Propoxypiperidine
The selection of appropriate PPE is the first line of defense against chemical exposure. The following recommendations are based on a risk assessment of handling 4-Propoxypiperidine in a laboratory setting.
Hand Protection: The Critical Barrier
Given the risk of skin sensitization, selecting the correct gloves is of utmost importance. Standard disposable nitrile gloves offer a good initial barrier for incidental contact.[2] However, for prolonged handling or in the event of a spill, more robust hand protection is necessary.
-
For routine, low-volume handling: A single pair of nitrile gloves (minimum thickness of 4 mil) is acceptable. Always inspect gloves for any signs of degradation or punctures before use.
-
For high-volume, prolonged handling, or spill response: Double-gloving is recommended. The inner glove should be a standard nitrile glove, while the outer glove should be a thicker, chemical-resistant glove such as neoprene or butyl rubber.[3] Consult a glove selection chart for specific breakthrough times for piperidine derivatives if available.
Key Causality: The piperidine functional group can be corrosive and may degrade certain glove materials over time. Double-gloving provides an additional layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.
Eye and Face Protection: Shielding from Splashes
As 4-Propoxypiperidine is a serious eye irritant, robust eye and face protection is mandatory.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for most procedures: Chemical splash goggles that provide a complete seal around the eyes.[4]
-
For high-risk procedures (e.g., heating, pressure reactions, large volume transfers): A full-face shield worn over chemical splash goggles is required to protect the entire face from potential splashes.[3][4]
Body Protection: Preventing Skin Contact
A laboratory coat is essential to protect street clothes and underlying skin from contamination.
-
Standard Laboratory Coat: A clean, buttoned, knee-length laboratory coat made of a flame-resistant material should be worn at all times.
-
Chemical-Resistant Apron: For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended.
Respiratory Protection: Minimizing Inhalation
All work with 4-Propoxypiperidine should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[5][6]
-
Standard Operations: A properly functioning chemical fume hood is sufficient to control vapor exposure.
-
Emergency Situations (e.g., large spills): If a significant release occurs outside of a fume hood, appropriate respiratory protection, such as a NIOSH-approved respirator with an organic vapor cartridge, may be necessary.[1] Personnel must be properly fit-tested and trained in the use of respirators.
PPE Selection Guide: A Task-Based Approach
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Single pair of nitrile gloves | Chemical splash goggles | Laboratory coat | Chemical fume hood |
| Conducting reactions | Double gloves (nitrile inner, neoprene/butyl outer) | Chemical splash goggles and face shield | Laboratory coat and chemical-resistant apron | Chemical fume hood |
| Purification (e.g., chromatography) | Double gloves (nitrile inner, neoprene/butyl outer) | Chemical splash goggles | Laboratory coat | Chemical fume hood |
| Handling spills | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical splash goggles and face shield | Chemical-resistant suit or coveralls | NIOSH-approved respirator (if outside a fume hood) |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7][8]
Donning Procedure:
-
Lab Coat: Put on a clean, appropriately sized lab coat and fasten all buttons.
-
Eye and Face Protection: Put on safety goggles and, if required, a face shield.
-
Gloves: Put on the first pair of gloves (if double-gloving). Ensure the cuffs of the gloves go over the cuffs of the lab coat. Put on the second, outer pair of gloves.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate chemical waste container.
-
Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves simultaneously. As you pull your arms out of the sleeves, the gloves should be pulled off, inside out. Roll the lab coat so the contaminated exterior is folded inward.
-
Face and Eye Protection: Remove the face shield (if used) and then the safety goggles.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water for at least 20 seconds.[8]
Visualizing Your Safety Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling 4-Propoxypiperidine.
Caption: PPE selection workflow for handling 4-Propoxypiperidine.
Disposal Plan: Managing 4-Propoxypiperidine Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. All waste contaminated with 4-Propoxypiperidine must be treated as hazardous waste.
Contaminated Solid Waste
-
PPE: All disposable PPE, including gloves, aprons, and any contaminated lab coats, must be placed in a designated hazardous waste container.[9] These containers should be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Other Solid Waste: Contaminated weighing papers, pipette tips, and other solid materials should also be disposed of in the same hazardous waste container.
Liquid Waste
-
Unused Chemical: Unused or unwanted 4-Propoxypiperidine should be disposed of in its original container or a compatible, labeled hazardous waste container.
-
Solutions: All solutions containing 4-Propoxypiperidine must be collected in a designated, leak-proof, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.[10][11]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
Spill Cleanup Material
-
All materials used to clean up a spill of 4-Propoxypiperidine (e.g., absorbent pads, vermiculite) must be collected and placed in a sealed, labeled hazardous waste container.
Disposal Protocol: Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Never dispose of 4-Propoxypiperidine or its contaminated materials down the drain or in the regular trash.[12][13]
By adhering to these rigorous PPE and disposal protocols, you can confidently and safely incorporate 4-Propoxypiperidine into your research and development workflows, fostering a culture of safety and scientific excellence.
References
-
Centers for Disease Control and Prevention. (2020, October 20). Donning and Doffing PPE in Clinical Laboratories: Basic PPE for Routine Laboratory Procedures [Video]. YouTube. Retrieved from [Link]
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SHOWA Group. (2024, April 2). How to Select the Best Chemical-Resistant Glove for your Hand Protection. Retrieved from [Link]
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Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
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SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]
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Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab. Retrieved from [Link]
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University of British Columbia. (2019, June 11). Donning and Doffing of PPE. Safety & Risk Services. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Management of Waste. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
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University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
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eSafety Supplies, Inc. (2025, August 6). Chemical-Resistant Gloves Guide: Materials, Ratings & Use Cases. Retrieved from [Link]
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Syracuse University. (n.d.). Irritants. Environmental Health & Safety Services. Retrieved from [Link]
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University of Alabama at Birmingham. (n.d.). Irritants. AL Research Support. Retrieved from [Link]
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University of California, Santa Barbara. (2013, April 23). General Use SOP for Irritants. Environmental Health and Safety. Retrieved from [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

